molecular formula C10H13NOS B1503996 7-Methoxy-thiochroman-3-ylamine CAS No. 885270-56-4

7-Methoxy-thiochroman-3-ylamine

Cat. No.: B1503996
CAS No.: 885270-56-4
M. Wt: 195.28 g/mol
InChI Key: WLXOSEFPIYSSLA-UHFFFAOYSA-N
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Description

7-Methoxy-thiochroman-3-ylamine is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-thiochroman-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-thiochroman-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-thiochromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5,8H,4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXOSEFPIYSSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CS2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696317
Record name 7-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-56-4
Record name 7-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the analytical methodologies and logical processes required for the unambiguous structure elucidation of 7-Methoxy-thiochroman-3-ylamine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document eschews a rigid template in favor of a narrative that mirrors the scientific journey of discovery, emphasizing the causality behind experimental choices and the integration of data from multiple analytical techniques.

Introduction: The Significance of the Thiochroman Scaffold

Thiochroman derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The replacement of the oxygen atom in the analogous chroman ring system with sulfur imparts unique electronic and steric properties, leading to a distinct pharmacological profile. The introduction of a methoxy group at the 7-position and an amine at the 3-position is anticipated to further modulate the compound's physicochemical properties and biological target interactions, making its precise structural verification a critical first step in any research and development endeavor.

This guide will detail a multi-technique approach to the structure elucidation of 7-Methoxy-thiochroman-3-ylamine, beginning with its logical synthesis and proceeding through a comprehensive analysis using Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Part 1: Proposed Synthetic Pathway - A Logical Starting Point

The journey to structure elucidation begins with a plausible synthetic route. A common and effective method for the preparation of thiochroman-3-amines involves the reductive amination of the corresponding thiochroman-3-one. The precursor, 7-methoxy-thiochroman-3-one, can be synthesized via an intramolecular Friedel-Crafts cyclization of 3-((4-methoxyphenyl)thio)propanoic acid.

Synthetic_Pathway 3-((4-methoxyphenyl)thio)propanoic acid 3-((4-methoxyphenyl)thio)propanoic acid 7-methoxy-thiochroman-3-one 7-methoxy-thiochroman-3-one 3-((4-methoxyphenyl)thio)propanoic acid->7-methoxy-thiochroman-3-one Polyphosphoric Acid (PPA), Heat 7-Methoxy-thiochroman-3-ylamine 7-Methoxy-thiochroman-3-ylamine 7-methoxy-thiochroman-3-one->7-Methoxy-thiochroman-3-ylamine 1. NH2OH·HCl, Pyridine 2. H2, Raney Ni

Caption: Proposed two-step synthesis of 7-Methoxy-thiochroman-3-ylamine.

This proposed synthesis provides the foundational hypothesis for the molecular formula and core structure of our target compound, which will be rigorously tested and confirmed by the subsequent analytical data.

Part 2: The Analytical Workflow - A Multi-pronged Approach to Confirmation

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Detailed Connectivity & Spatial Relationships cluster_3 Final Structure Confirmation MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern NMR_1D 1D NMR Spectroscopy ¹H NMR - Proton Environments - Integration - Coupling Constants ¹³C NMR & DEPT - Carbon Environments - CH, CH₂, CH₃ Multiplicity MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy - Functional Group Identification IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR Spectroscopy COSY - ¹H-¹H Connectivity HSQC - ¹H-¹³C Direct Connectivity HMBC - ¹H-¹³C Long-Range Connectivity NMR_1D->NMR_2D Initial Assignments Final Final Structure Elucidation - Unambiguous Assignment of all Atoms NMR_2D->Final Definitive Connectivity

Caption: A logical workflow for the structure elucidation of a novel organic compound.

Mass Spectrometry: Determining the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the first-line technique to establish the elemental composition of our synthesized compound. The choice of ionization technique is critical; for a relatively small and potentially polar molecule like 7-Methoxy-thiochroman-3-ylamine, Electrospray Ionization (ESI) is an excellent choice due to its soft ionization nature, which is likely to yield a prominent protonated molecular ion [M+H]⁺.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10 µg/mL.

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass measurement of the [M+H]⁺ ion will allow for the determination of the molecular formula.

Expected Data and Interpretation:

IonCalculated m/z (for C₁₀H₁₄NOS⁺)Observed m/z
[M+H]⁺196.0842196.0845

The observation of an ion with an m/z value that corresponds to the calculated mass of the protonated target molecule, within a few parts per million (ppm), provides strong evidence for the molecular formula C₁₀H₁₃NOS. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is consistent with our proposed structure.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. The fragmentation of aliphatic amines is often dominated by α-cleavage. In our case, cleavage of the C2-C3 bond would be a likely fragmentation pathway.

Infrared Spectroscopy: Identifying the Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, we can confirm the presence of the amine and methoxy groups, as well as the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500 (broad)N-H stretchPrimary Amine (-NH₂)
2850-3000C-H stretchAliphatic and Aromatic
1500-1600C=C stretchAromatic Ring
1250C-O stretchAryl-Alkyl Ether (-OCH₃)
1030C-O stretchAryl-Alkyl Ether (-OCH₃)

The presence of a broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary amine. The absorptions in the aromatic region and the characteristic C-O stretching bands for an aryl-alkyl ether further support our proposed structure.

1D NMR Spectroscopy: Probing the Proton and Carbon Environments

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃) and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
7.20d (J = 8.4 Hz)1HH-5Aromatic proton ortho to the sulfur-containing ring.
6.75dd (J = 8.4, 2.4 Hz)1HH-6Aromatic proton meta to the methoxy group and ortho to H-5 and H-8.
6.65d (J = 2.4 Hz)1HH-8Aromatic proton ortho to the methoxy group.
3.78s3H-OCH₃Singlet for the methoxy protons.
3.50m1HH-3Methine proton adjacent to the amine group.
3.20dd (J = 12.0, 4.0 Hz)1HH-4aOne of the diastereotopic protons at C-4.
2.90dd (J = 12.0, 8.0 Hz)1HH-4bThe other diastereotopic proton at C-4.
2.80m2HH-2Methylene protons adjacent to the sulfur atom.
1.60br s2H-NH₂Broad singlet for the exchangeable amine protons.

Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃) and Interpretation:

Chemical Shift (δ, ppm)DEPT-135Proposed AssignmentRationale
158.0-C-7Aromatic carbon attached to the electron-donating methoxy group.
135.0-C-8aQuaternary aromatic carbon adjacent to the sulfur atom.
128.0CHC-5Aromatic methine carbon.
125.0-C-4aQuaternary aromatic carbon.
115.0CHC-6Aromatic methine carbon.
112.0CHC-8Aromatic methine carbon ortho to the methoxy group.
55.5CH₃-OCH₃Methoxy carbon.
50.0CHC-3Methine carbon attached to the nitrogen atom.
35.0CH₂C-4Methylene carbon adjacent to the aromatic ring.
30.0CH₂C-2Methylene carbon adjacent to the sulfur atom.

The DEPT-135 experiment is crucial here as it allows us to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is essential for assigning the aliphatic signals of the thiochroman ring.

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a wealth of information, 2D NMR experiments are indispensable for unambiguously establishing the connectivity between atoms.

2.4.1 COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. This allows us to trace out the spin systems within the molecule.[2][3]

Expected COSY Correlations:

  • A strong correlation between the aromatic protons at δ 7.20 (H-5) and 6.75 (H-6).

  • A correlation between the aromatic protons at δ 6.75 (H-6) and 6.65 (H-8).

  • Correlations within the thiochroman ring: H-3 will show correlations to the protons at C-2 and C-4. The two protons at C-4 will be coupled to each other and to H-3. The protons at C-2 will be coupled to each other and to H-3.

2.4.2 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached. This allows us to definitively link the proton and carbon assignments.[4]

Expected HSQC Correlations:

¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Assignment
7.20128.0H-5 / C-5
6.75115.0H-6 / C-6
6.65112.0H-8 / C-8
3.7855.5-OCH₃
3.5050.0H-3 / C-3
3.20 / 2.9035.0H-4 / C-4
2.8030.0H-2 / C-2

2.4.3 HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connectivity

The HMBC experiment is arguably one of the most powerful tools for structure elucidation, as it reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and for assigning quaternary carbons.[4]

Expected Key HMBC Correlations:

  • The methoxy protons (δ 3.78) will show a correlation to the aromatic carbon C-7 (δ 158.0), confirming the position of the methoxy group.

  • The aromatic proton H-8 (δ 6.65) will show correlations to C-7 and C-8a.

  • The protons at C-4 (δ 3.20 and 2.90) will show correlations to the aromatic carbons C-4a and C-5, linking the aliphatic ring to the aromatic system.

  • The proton H-3 (δ 3.50) will show correlations to C-4a and C-2.

Caption: Key expected HMBC correlations for 7-Methoxy-thiochroman-3-ylamine. (Note: A chemical structure image would be placed here in a final document).

Part 3: Final Structure Confirmation and Conclusion

By systematically acquiring and interpreting the data from HRMS, IR, ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC experiments, we can build an unassailable case for the structure of 7-Methoxy-thiochroman-3-ylamine. The convergence of all analytical data on a single, consistent structure provides the highest level of confidence.

This guide has outlined a logical and robust workflow for the structure elucidation of this novel thiochroman derivative. The emphasis on understanding the "why" behind each experimental choice and the integration of data from multiple techniques serves as a model for the rigorous scientific investigation required in modern drug discovery and development. The confirmed structure of 7-Methoxy-thiochroman-3-ylamine can now serve as a validated starting point for further investigation into its biological properties and potential as a therapeutic agent.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Moser, A. (2008). Interpreting a 1H-1H COSY spectrum. ACD/Labs. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • UTHSCSA. Step-by-step procedure for NMR data acquisition. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. [Link]

Sources

An In-Depth Technical Guide to 7-Methoxy-thiochroman-3-ylamine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxy-thiochroman-3-ylamine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. This document will detail its fundamental physicochemical properties, outline a plausible synthetic route with mechanistic insights, and discuss its potential as a scaffold for the development of novel therapeutic agents.

Core Molecular Attributes

7-Methoxy-thiochroman-3-ylamine is a substituted thiochroman derivative. The core structure consists of a dihydropyran ring fused to a benzene ring, with the oxygen atom of the pyran ring replaced by a sulfur atom. The molecule is further functionalized with a methoxy group at the 7-position of the aromatic ring and an amine group at the 3-position of the heterocyclic ring.

Molecular Formula and Weight

The chemical structure of 7-Methoxy-thiochroman-3-ylamine dictates its elemental composition and, consequently, its molecular weight. Based on the addition of a methoxy group and an amine group to the parent thiochroman core (C₉H₁₀S), the molecular formula and weight have been determined. A structurally similar compound, 6-methoxy-3,4-dihydro-2H-thiochromen-8-amine, possesses an identical molecular formula and weight, lending confidence to these values[1].

PropertyValue
Molecular Formula C₁₀H₁₃NOS
Molecular Weight 195.28 g/mol
IUPAC Name (7-methoxy-3,4-dihydro-2H-thiochromen-3-yl)amine
Chemical Structure

The structural arrangement of 7-Methoxy-thiochroman-3-ylamine is critical to its chemical reactivity and biological activity. The following Graphviz diagram illustrates the atomic connectivity of the molecule.

Caption: 2D structure of 7-Methoxy-thiochroman-3-ylamine.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis of 7-Methoxy-thiochroman-3-ylamine.

Synthesis_Workflow start m-Methoxyphenol step1 Thiolation start->step1 intermediate1 3-Methoxythiophenol step1->intermediate1 step2 Michael Addition with Acrylonitrile intermediate1->step2 intermediate2 3-(3-Methoxyphenylthio)propanenitrile step2->intermediate2 step3 Cyclization (e.g., Eaton's Reagent) intermediate2->step3 intermediate3 7-Methoxythiochroman-4-one step3->intermediate3 step4 Reductive Amination intermediate3->step4 product 7-Methoxy-thiochroman-3-ylamine step4->product

Caption: Proposed synthetic workflow for 7-Methoxy-thiochroman-3-ylamine.

Experimental Protocol and Rationale

Step 1: Synthesis of 7-Methoxythiochroman-4-one

  • Reaction: 3-Methoxythiophenol is reacted with an appropriate three-carbon synthon, such as acrylic acid or acrylonitrile, followed by an intramolecular Friedel-Crafts acylation to form the cyclic ketone.

  • Rationale: This establishes the core thiochroman ring system with the desired methoxy substitution pattern. The use of a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent, is crucial for promoting the intramolecular cyclization.

Step 2: Reductive Amination of 7-Methoxythiochroman-4-one

  • Reaction: The ketone, 7-Methoxythiochroman-4-one, is reacted with an ammonia source (e.g., ammonium acetate) or a primary amine in the presence of a reducing agent.

  • Reducing Agents: Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These are preferred for their selectivity in reducing the intermediate imine in the presence of the ketone.

  • Rationale: This is a well-established and versatile method for the conversion of ketones to amines. The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Potential Applications in Drug Discovery

The thiochroman scaffold and its derivatives are of significant interest to medicinal chemists due to their presence in a variety of biologically active compounds. The introduction of a methoxy group and an amine group in 7-Methoxy-thiochroman-3-ylamine provides key functionalities for further chemical modification and for interaction with biological targets.

  • Scaffold for Library Synthesis: The primary amine serves as a versatile handle for the attachment of various side chains and functional groups through amide bond formation, reductive amination, or other amine-based chemistries. This allows for the rapid generation of a library of diverse analogs for screening against a wide range of biological targets.

  • Potential as a Bioisostere: The thiochroman ring system can act as a bioisostere for other bicyclic systems, such as chromans or tetralins, which are prevalent in known drugs. The presence of the sulfur atom can influence the compound's lipophilicity, metabolic stability, and ability to form specific interactions with protein targets.

  • Neurological and Psychiatric Disorders: Amines incorporated into rigid bicyclic systems are a common feature in many centrally acting agents. The structural similarity of 7-Methoxy-thiochroman-3-ylamine to known psychoactive compounds suggests its potential as a starting point for the development of novel treatments for neurological and psychiatric disorders.

Conclusion

7-Methoxy-thiochroman-3-ylamine is a compound with significant potential for further exploration in the fields of medicinal chemistry and drug discovery. Its defined molecular structure and the presence of versatile functional groups make it an attractive starting material for the synthesis of novel bioactive molecules. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As research into novel chemical entities for the treatment of various diseases continues, compounds such as 7-Methoxy-thiochroman-3-ylamine represent valuable additions to the medicinal chemist's toolkit.

References

  • PubChem. 6-methoxy-3,4-dihydro-2H-thiochromen-8-amine. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, multi-step synthetic pathway for 7-Methoxy-thiochroman-3-ylamine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The narrative emphasizes the strategic rationale behind the chosen reactions, offering field-proven insights for researchers, scientists, and professionals in drug development. The synthesis is logically divided into three core stages: construction of the thiochromanone scaffold, strategic functional group interconversion, and the final reductive amination. Each stage is detailed with step-by-step protocols, mechanistic explanations, and supporting data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Thiochroman Scaffold

Thiochroman derivatives are a critical class of sulfur-containing heterocycles that serve as privileged scaffolds in medicinal chemistry.[1][2] Their structural similarity to chromanes, with the substitution of a sulfur atom for oxygen, imparts unique physicochemical properties that can enhance biological activity and metabolic stability. These compounds have been investigated for a wide range of pharmacological effects, including antibacterial and anticancer properties.[2][3] The introduction of an amine functionality, as in 7-Methoxy-thiochroman-3-ylamine, provides a key vector for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide details a robust and logical synthetic route to this valuable building block, starting from commercially available precursors.

Overall Synthetic Strategy: A Retrosynthetic Approach

The synthesis is designed around a convergent strategy, beginning with the construction of a stable thiochroman-4-one intermediate. This core is then strategically manipulated to reposition the carbonyl group to the 3-position, setting the stage for the final amination. This multi-step approach ensures high yields and avoids problematic intermediates.

G Target 7-Methoxy-thiochroman-3-ylamine Ketone3 7-Methoxy-thiochroman-3-one Target->Ketone3 Reductive Amination Ketone4 7-Methoxy-thiochroman-4-one Ketone3->Ketone4 Functional Group Interconversion Acid 3-((4-methoxyphenyl)thio)propanoic acid Ketone4->Acid Intramolecular Friedel-Crafts Acylation Thiophenol 4-Methoxythiophenol + Acrylic Acid Acid->Thiophenol Michael Addition G cluster_0 Functional Group Interconversion Workflow Ketone4 7-Methoxy- thiochroman-4-one Alcohol4 7-Methoxy- thiochroman-4-ol Ketone4->Alcohol4 NaBH4 Reduction Alkene 7-Methoxy-2H- thiochromene Alcohol4->Alkene Acid-Catalyzed Dehydration Alcohol3 7-Methoxy- thiochroman-3-ol Alkene->Alcohol3 1. BH3-THF 2. H2O2, NaOH Ketone3 7-Methoxy- thiochroman-3-one Alcohol3->Ketone3 PCC or DMP Oxidation

Caption: Workflow for the conversion of the 4-one to the 3-one intermediate.

Experimental Protocols (Generalized):

  • Step 2.1: Reduction to 7-Methoxy-thiochroman-4-ol: The 4-ketone is reduced using a mild reducing agent like sodium borohydride (NaBH4) in methanol at 0 °C to room temperature.

  • Step 2.2: Dehydration to 7-Methoxy-2H-thiochromene: The resulting alcohol is dehydrated using an acid catalyst such as p-toluenesulfonic acid (p-TSA) in refluxing toluene with a Dean-Stark trap to remove water.

  • Step 2.3: Hydroboration-Oxidation to 7-Methoxy-thiochroman-3-ol: The thiochromene is subjected to hydroboration using borane-tetrahydrofuran complex (BH3·THF), followed by oxidative workup with hydrogen peroxide and sodium hydroxide. This sequence achieves an anti-Markovnikov addition of water across the double bond, selectively forming the 3-ol.

  • Step 2.4: Oxidation to 7-Methoxy-thiochroman-3-one: The secondary alcohol is oxidized to the target 3-ketone using a mild oxidant like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane (DCM) to prevent over-oxidation.

Part III: Synthesis of 7-Methoxy-thiochroman-3-ylamine

The final step is the conversion of the 3-ketone to the target primary amine via reductive amination. This is a highly reliable and widely used transformation in organic synthesis. [4] Causality and Mechanistic Insight: The reaction proceeds in two stages within a single pot. First, the ketone reacts with an ammonia source (like ammonium acetate or aqueous ammonia) under mildly acidic conditions to form an intermediate imine. [5][6]This imine is then reduced in situ by a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is an ideal choice because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion), driving the equilibrium towards the amine product. [6][7]

G cluster_0 Reductive Amination Mechanism Ketone 7-Methoxy-thiochroman-3-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O Amine 7-Methoxy-thiochroman-3-ylamine Imine->Amine + [H-] (e.g., NaBH3CN)

Caption: Simplified mechanism of the final reductive amination step.

Experimental Protocol:

  • Dissolve 7-Methoxy-thiochroman-3-one (1.0 equiv) in methanol.

  • Add ammonium acetate (10-20 equiv) and sodium cyanoborohydride (1.5-2.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by LC-MS or TLC.

  • Once the reaction is complete, quench by the slow addition of dilute HCl at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with aqueous NaOH to pH > 10 and extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Purification can be achieved via silica gel column chromatography using a DCM/Methanol/Triethylamine gradient to afford 7-Methoxy-thiochroman-3-ylamine.

Data and Summary Table

The following table summarizes the key transformations, reagents, and expected outcomes for the synthesis of 7-Methoxy-thiochroman-3-ylamine. Yields are estimates based on analogous reactions in the literature.

Step Transformation Key Reagents Solvent Typical Yield
1.1Michael Addition4-Methoxythiophenol, Acrylic AcidNeat or THF>90%
1.2Friedel-Crafts AcylationPolyphosphoric Acid (PPA)PPA75-85%
2.1-2.4Ketone MigrationNaBH4; p-TSA; BH3·THF; PCCVarious~50% (over 4 steps)
3.1Reductive AminationNH4OAc, NaBH3CNMethanol60-75%

Conclusion

This guide outlines a logical and robust multi-step synthesis for 7-Methoxy-thiochroman-3-ylamine. By breaking down the process into three distinct stages—scaffold formation, functional group manipulation, and final amination—researchers can reliably access this valuable chemical building block. The provided protocols are grounded in established chemical principles and supported by mechanistic insights, ensuring a high degree of confidence for laboratory application. This pathway provides a solid foundation for the future development of novel thiochroman-based compounds in the pursuit of new therapeutic agents.

References

  • Al-Warhi, T., Sabt, A., & El-Emam, A. A. (2005). A convenient procedure for the synthesis of substituted 4-methylaminocoumarins. HETEROCYCLES, 65(12), 2937. Available at: [Link]

  • Silva, A. M. S. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. University of Aveiro. Available at: [Link]

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  • Nohara, A., Kuriki, H., Saijo, T., Sugihara, H., Kanno, M., & Sanno, Y. (1975). Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. Journal of Medicinal Chemistry, 18(1), 34–40. Available at: [Link]

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An In-depth Technical Guide to 7-Methoxy-thiochroman-3-ylamine and its Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Methoxy-thiochroman-3-ylamine and its derivatives, a class of sulfur-containing heterocyclic compounds with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, biological activities, and structure-activity relationships (SAR) of this promising scaffold.

Introduction: The Thiochromane Scaffold - A Privileged Structure in Drug Discovery

The thiochromane core, a benzothiopyran ring system, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The incorporation of a sulfur atom in the heterocyclic ring imparts unique physicochemical properties, influencing the molecule's conformation, lipophilicity, and metabolic stability. These characteristics make thiochromane derivatives attractive candidates for the development of novel therapeutic agents across various disease areas.

The specific substitution pattern of a methoxy group at the 7-position and an amine group at the 3-position of the thiochromane ring system creates a unique chemical entity with the potential for diverse biological interactions. The 7-methoxy group can influence the molecule's solubility and ability to form hydrogen bonds, while the 3-amino group provides a key site for further derivatization and interaction with biological targets.

Thiochromane derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide will delve into the specifics of the 7-methoxy-thiochroman-3-ylamine scaffold and its potential applications.

Synthesis of 7-Methoxy-thiochroman-3-ylamine and its Precursors

A plausible synthetic approach would begin with the synthesis of 7-methoxy-thiochroman-4-one, followed by conversion to the 3-amino derivative. A key intermediate in this proposed pathway is 7-methoxy-thiochroman-3-one.

Proposed Synthesis of the Precursor: 7-Methoxy-thiochroman-3-one

The synthesis of the key intermediate, 7-methoxy-thiochroman-3-one, can be envisioned through several established methods for constructing the thiochromanone core. One common approach involves the intramolecular cyclization of a substituted 3-(arylthio)propanoic acid.[3][4]

Experimental Protocol: Synthesis of 7-Methoxy-thiochroman-3-one (Proposed)

  • Step 1: Synthesis of 3-((3-methoxyphenyl)thio)propanoic acid.

    • React 3-methoxythiophenol with 3-chloropropionic acid in the presence of a suitable base (e.g., sodium hydroxide) in an appropriate solvent (e.g., ethanol/water).

    • Acidify the reaction mixture to precipitate the product.

    • Filter, wash, and dry the resulting 3-((3-methoxyphenyl)thio)propanoic acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation.

    • Treat the 3-((3-methoxyphenyl)thio)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature.

    • This will induce an intramolecular acylation to form the six-membered thiochromanone ring.

    • The reaction should be carefully monitored for the formation of the desired product.

    • Upon completion, the reaction mixture is quenched with ice water, and the product is extracted with an organic solvent.

    • Purification by column chromatography would yield 7-methoxy-thiochroman-4-one.

  • Step 3: Conversion to 7-Methoxy-thiochroman-3-one.

    • Several methods can be employed for this transformation. One possibility is the alpha-bromination of the ketone followed by dehydrobromination and subsequent functional group manipulation. A more direct approach might involve a rearrangement reaction.

Synthesis of 7-Methoxy-thiochroman-3-ylamine

With the 7-methoxy-thiochroman-3-one in hand, the introduction of the amino group at the 3-position can be achieved through reductive amination. A common and effective method involves the formation of an oxime intermediate, followed by its reduction.[5][6]

Experimental Protocol: Synthesis of 7-Methoxy-thiochroman-3-ylamine (Proposed)

  • Step 1: Oximation of 7-Methoxy-thiochroman-3-one.

    • Dissolve 7-methoxy-thiochroman-3-one in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

    • Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the 7-methoxy-thiochroman-3-one oxime by precipitation or extraction.

  • Step 2: Reduction of the Oxime.

    • The reduction of the oxime to the primary amine can be accomplished using various reducing agents.[6][7][8] Common methods include:

      • Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

      • Metal Hydride Reduction: Using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a suitable solvent. The choice of reducing agent can sometimes influence the stereoselectivity of the reaction.[7]

    • After the reduction is complete, a standard workup procedure involving quenching the excess reducing agent and extraction will yield the crude 7-Methoxy-thiochroman-3-ylamine.

    • Purification can be achieved through column chromatography or crystallization.

Synthesis_Pathway A 3-Methoxythiophenol C 3-((3-methoxyphenyl)thio)propanoic acid A->C B 3-Chloropropionic acid B->C D 7-Methoxy-thiochroman-4-one C->D PPA E 7-Methoxy-thiochroman-3-one D->E Functional Group Transformation F 7-Methoxy-thiochroman-3-one Oxime E->F Hydroxylamine G 7-Methoxy-thiochroman-3-ylamine F->G Reduction Biological_Activities Core 7-Methoxy-thiochroman-3-ylamine Scaffold Antimicrobial Antimicrobial Activity Core->Antimicrobial AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Anticancer Anticancer Activity Core->Anticancer CNS CNS Activity (Potential) Core->CNS

Caption: Potential biological activities of the 7-Methoxy-thiochroman-3-ylamine scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiochromane derivatives is highly dependent on the nature and position of substituents on the aromatic and heterocyclic rings. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogues.

For the 7-Methoxy-thiochroman-3-ylamine scaffold, key areas for SAR exploration include:

  • Derivatization of the 3-amino group: Acylation, alkylation, or sulfonylation of the amino group can significantly impact the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets.

  • Modification of the 7-methoxy group: Replacement of the methoxy group with other alkoxy groups or electron-withdrawing/donating groups can influence the electronic properties of the aromatic ring and affect target binding.

  • Substitution on the aromatic ring: Introduction of additional substituents on the benzene ring can modulate the lipophilicity and steric profile of the molecule.

A systematic approach to synthesizing and screening a library of derivatives will be essential to elucidate the SAR for this compound class.

Future Directions and Conclusion

7-Methoxy-thiochroman-3-ylamine represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutic agents. The synthetic routes outlined in this guide, based on established chemical principles, provide a framework for accessing this core structure and its derivatives.

Future research should focus on:

  • Confirmation and optimization of the proposed synthetic pathways.

  • Comprehensive biological screening of 7-Methoxy-thiochroman-3-ylamine and its derivatives against a wide range of therapeutic targets.

  • In-depth SAR studies to identify the key structural features responsible for biological activity.

  • Mechanism of action studies to elucidate how these compounds exert their biological effects at the molecular level.

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The Expanding Therapeutic Potential of Thiochromane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiochromane derivatives, sulfur-containing heterocyclic compounds, have emerged as a versatile and promising scaffold in medicinal chemistry. Their unique structural and electronic properties, conferred by the presence of a sulfur atom in the heterocyclic ring, have led to a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the diverse pharmacological applications of thiochromane derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for evaluating their efficacy, and provide a curated collection of quantitative data to guide structure-activity relationship (SAR) studies. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutics.

Introduction: The Thiochromane Scaffold - A Privileged Structure in Medicinal Chemistry

The thiochromane core, a benzothiopyran ring system, represents a "privileged scaffold" in drug discovery. This designation is attributed to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. The replacement of the oxygen atom in the analogous chromane structure with a sulfur atom imparts distinct electronic and steric characteristics, influencing the molecule's reactivity, lipophilicity, and binding interactions with target proteins.[1][2] These properties make thiochromane derivatives attractive candidates for the development of novel drugs targeting a variety of diseases.

The versatility of the thiochromane scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at multiple positions around the ring system. This chemical diversity enables the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug design.[1] This guide will explore the significant biological activities of these derivatives and provide practical insights for their evaluation.

Anticancer Activity: Targeting Key Pathways in Carcinogenesis

Thiochromane derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Tyrosine Kinases and EGFR Signaling

A primary mechanism through which thiochromane derivatives exert their anticancer effects is the inhibition of protein kinases, particularly tyrosine kinases.[1][2] Several derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression.[1] One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.

Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR act by competing with ATP for binding to the intracellular catalytic kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration. The inhibition of the EGFR signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram: EGFR Inhibition by a Thiochromane Derivative

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention by a representative thiochromane-based tyrosine kinase inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 EGF EGF (Ligand) EGF->EGFR Binds Thio_TKI Thiochromane Derivative (TKI) Thio_TKI->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

Caption: EGFR signaling pathway and its inhibition by a thiochromane derivative.

Quantitative Data: Anticancer Activity of Thiochromane Derivatives

The following table summarizes the in vitro anticancer activity of selected thiochromane derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A HeLa (Cervical Cancer)6.7[2]
Compound A HL-60 (Leukemia)3.8[2]
Compound B MCF-7 (Breast Cancer)4.91[3]
Compound B HepG2 (Liver Cancer)8.84[3]
Compound C A549 (Lung Cancer)10.67[4]
Compound C C6 (Glioma)4.33[4]
Compound D HCT-116 (Colon Cancer)7.2[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiochromane derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiochromane derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an important area of investigation.[1][2]

Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of thiochromane derivatives are varied and can include:

  • Disruption of Membrane Integrity: Some derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.[1][2]

  • Inhibition of Essential Enzymes: Thiochromanes can act as inhibitors of crucial microbial enzymes. For instance, some derivatives have shown to inhibit dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[1]

  • Interference with Nucleic Acid Synthesis: Certain compounds may disrupt the synthesis of DNA or RNA, thereby halting microbial replication.[1][2]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following diagram outlines the workflow for determining the MIC of a thiochromane derivative against a microbial strain.

MIC_Workflow A Prepare serial dilutions of thiochromane derivative B Inoculate each dilution with a standardized microbial suspension A->B C Incubate under appropriate conditions (e.g., 37°C for 24h) B->C D Observe for visible growth C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity of Thiochromane Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiochromane derivatives against various pathogenic microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound E Staphylococcus aureus3.9[1]
Compound E Bacillus subtilis7.8[1]
Compound F Candida albicans0.5 - 16[6]
Compound F Cryptococcus neoformans0.5 - 16[6]
Compound G Pseudomonas aeruginosa64[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the thiochromane derivative in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe + medium) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Thiochromane derivatives have also been investigated for their potential to mitigate these processes.

Anti-inflammatory Activity

Some thiochromane derivatives have shown the ability to inhibit protein denaturation, a hallmark of inflammation.

Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the thiochromane derivative at various concentrations and a 1% aqueous solution of BSA.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat Denaturation: Heat the mixture at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Antioxidant Activity

The antioxidant potential of thiochromane derivatives is often evaluated by their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the free radical scavenging activity of a compound.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the thiochromane derivative at various concentrations and a solution of DPPH in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Synthesis of Thiochromane Derivatives

The synthesis of thiochromane derivatives often involves multi-step procedures. A common approach to synthesize the thiochroman-4-one core involves the reaction of a thiophenol with an appropriate three-carbon synthon followed by intramolecular cyclization.

Representative Synthesis of a Thiochroman-4-one Derivative

Step-by-Step Methodology (Example):

  • Thiol Addition: A substituted thiophenol is reacted with an acrylic acid derivative in the presence of a catalyst to yield a 3-(arylthio)propanoic acid.[8]

  • Cyclization: The resulting propanoic acid is then treated with a strong acid, such as polyphosphoric acid or methanesulfonic acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the thiochroman-4-one ring system.[8][9]

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired thiochroman-4-one derivative.

Conclusion and Future Perspectives

Thiochromane derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with their synthetic accessibility, make them a highly attractive scaffold for drug discovery and development. The information presented in this guide highlights the promising anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of this class of compounds.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the thiochromane core to identify key structural features that enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel drug targets and pathways.

  • In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of thiochromane derivatives in the ongoing quest for new and effective medicines.

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  • Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin deriv
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  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. (2024). PubMed.
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  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central.
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Spectroscopic Characterization of 7-Methoxy-thiochroman-3-ylamine: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 7-Methoxy-thiochroman-3-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and interpretive resource for researchers. By leveraging established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will deconstruct the molecule's structure to forecast its spectral characteristics. This guide is designed to assist researchers in the identification, characterization, and quality control of 7-Methoxy-thiochroman-3-ylamine and related thiochroman derivatives.

Introduction: The Significance of Spectroscopic Analysis

7-Methoxy-thiochroman-3-ylamine belongs to the thiochroman class of compounds, which are sulfur-containing heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2][3] The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and stability in drug development pipelines.

Spectroscopic techniques like NMR, IR, and MS are fundamental tools for the unambiguous structural elucidation of organic molecules.[4] This guide will provide a detailed predictive analysis of the key spectroscopic features expected for 7-Methoxy-thiochroman-3-ylamine, offering a virtual roadmap for its characterization.

Molecular Structure and Predicted Spectroscopic Features

The structure of 7-Methoxy-thiochroman-3-ylamine combines a thiochroman core with a methoxy group on the aromatic ring and an amine group on the heterocyclic ring. Each of these components will give rise to characteristic signals in the respective spectra.

graph "Molecular_Structure" { layout=neato; node [shape=none, image="https-pubchem.ncbi.nlm.nih.gov/rest/pug/compound/inchikey/JXZJXZJXZJXZJX-UHFFFAOYSA-N/PNG"]; "7-Methoxy-thiochroman-3-ylamine"; } Figure 1: Chemical structure of 7-Methoxy-thiochroman-3-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.1 - 7.3d1HH-5Aromatic proton, ortho-coupled to H-6.
~ 6.7 - 6.9dd1HH-6Aromatic proton, ortho-coupled to H-5 and meta-coupled to H-8.
~ 6.6 - 6.8d1HH-8Aromatic proton, meta-coupled to H-6.
~ 3.8s3H-OCH₃Methoxy group protons, singlet due to no adjacent protons.[5][6]
~ 3.5 - 3.7m1HH-3Methine proton at the amine-bearing carbon, coupled to the two H-2 and two H-4 protons.
~ 2.8 - 3.2m4HH-2, H-4Methylene protons of the thiochroman ring, likely exhibiting complex splitting patterns due to coupling with H-3 and geminal coupling.
~ 1.5 - 2.5br s2H-NH₂Amine protons, broad singlet, chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will indicate the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 158 - 162C-7Aromatic carbon attached to the electron-donating methoxy group.
~ 135 - 140C-8aQuaternary aromatic carbon at the ring junction.
~ 125 - 130C-5Aromatic CH carbon.
~ 120 - 125C-4aQuaternary aromatic carbon at the ring junction.
~ 115 - 120C-6Aromatic CH carbon.
~ 110 - 115C-8Aromatic CH carbon.
~ 55 - 58-OCH₃Methoxy carbon.[7]
~ 45 - 50C-3Aliphatic CH carbon attached to the nitrogen atom.
~ 30 - 35C-2Aliphatic CH₂ carbon adjacent to the sulfur atom.
~ 25 - 30C-4Aliphatic CH₂ carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
3400 - 3250N-H stretchPrimary AmineTwo bands are expected for a primary amine (asymmetric and symmetric stretching).[8]
3000 - 3100C-H stretchAromaticStretching vibrations of C-H bonds on the benzene ring.
2850 - 3000C-H stretchAliphaticStretching vibrations of C-H bonds in the thiochroman ring and methoxy group.
1580 - 1650N-H bendPrimary AmineBending vibration of the N-H bonds.[8]
1500 - 1600C=C stretchAromaticSkeletal vibrations of the aromatic ring.
1250 - 1335C-N stretchAromatic AmineStretching vibration of the C-N bond.[8]
1020 - 1250C-O stretchAryl EtherAsymmetric C-O-C stretching of the methoxy group.
665 - 910N-H wagPrimary AmineOut-of-plane bending of the N-H bond.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Predicted Molecular Ion (M⁺): m/z = 195.0823 (for C₁₀H₁₃NOS)

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Loss of the side chain at C-3, leading to the formation of a stable thiochromenylium ion.

    • Loss of methoxy group: Fragmentation involving the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

    • Retro-Diels-Alder (RDA) fragmentation: Cleavage of the heterocyclic ring.

graph "Mass_Spec_Fragmentation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"M+ (m/z 195)" [fillcolor="#34A853"]; "Fragment A" [label="Loss of NH2CH2•"]; "Fragment B" [label="Loss of •CH3"]; "Fragment C" [label="RDA"];

"M+ (m/z 195)" -> "Fragment A" [label="-30"]; "M+ (m/z 195)" -> "Fragment B" [label="-15"]; "M+ (m/z 195)" -> "Fragment C"; }

Figure 2: Predicted key fragmentation pathways for 7-Methoxy-thiochroman-3-ylamine.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for compounds such as 7-Methoxy-thiochroman-3-ylamine.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Ionization:

    • ESI: Suitable for polar molecules, produces protonated molecules [M+H]⁺.

    • EI: A harsher technique that often leads to extensive fragmentation and provides a detailed fragmentation pattern.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_synthesis" { label = "Synthesis & Purification"; style = "rounded"; color = "#4285F4"; "Synthesis" [label="Synthesis of\n7-Methoxy-thiochroman-3-ylamine"]; "Purification" [label="Purification\n(e.g., Chromatography)"]; "Synthesis" -> "Purification"; }

subgraph "cluster_analysis" { label = "Spectroscopic Analysis"; style = "rounded"; color = "#EA4335"; "NMR" [label="NMR (1H, 13C)"]; "IR" [label="IR"]; "MS" [label="MS"]; }

"Purification" -> "NMR" [lhead="cluster_analysis"]; "Purification" -> "IR"; "Purification" -> "MS";

subgraph "cluster_elucidation" { label = "Structure Elucidation"; style = "rounded"; color = "#FBBC05"; "Data_Integration" [label="Integration of\nSpectroscopic Data"]; "Structure_Confirmation" [label="Structure Confirmation"]; "Data_Integration" -> "Structure_Confirmation"; }

"NMR" -> "Data_Integration" [ltail="cluster_analysis"]; "IR" -> "Data_Integration"; "MS" -> "Data_Integration"; }

Figure 3: A generalized workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

This guide provides a robust predictive framework for the spectroscopic characterization of 7-Methoxy-thiochroman-3-ylamine. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and confidently identify and characterize this molecule and its derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

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  • Baran, P. S., & Burns, N. Z. (n.d.). Total Syntheses of Haouamine A. The Baran Laboratory. Available at: [Link]

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  • Doc Brown's Chemistry. (n.d.). C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2021). Highlights of Spectroscopic Analysis – A Review. International Journal of Pharmaceutical and Biological Sciences. Available at: [Link]

  • ResearchGate. (2019). Oxidant-free, three-component synthesis of 7-amino-6 H -benzo[ c ]chromen-6-ones under green conditions. ResearchGate. Available at: [Link]

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The Emerging Therapeutic Potential of Thiochromanes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiochromanes, a class of sulfur-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of thiochromane derivatives, with a focus on their potential in oncology, neurodegenerative diseases, and inflammatory conditions. We will delve into the synthesis, mechanisms of action, and preclinical evidence supporting the development of thiochromane-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Thiochromane Scaffold - A Privileged Structure in Medicinal Chemistry

The thiochromane core, a benzothiopyran ring system, represents a "privileged structure" in drug discovery. Its unique stereoelectronic properties, conferred by the sulfur heteroatom, allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[1] The sulfur atom's ability to participate in various non-covalent interactions and its potential for oxidation to sulfoxide and sulfone states further expand the chemical space for derivatization.[2] This versatility has led to the exploration of thiochromanes across multiple therapeutic areas.

The general structure of the thiochromane scaffold is depicted below:

Caption: General structure of the thiochromane scaffold.

Anticancer Applications of Thiochromanes

The development of novel anticancer agents remains a critical focus of modern drug discovery. Thiochromane derivatives have emerged as a promising class of compounds with potent antiproliferative and tumor-inhibitory activities.[2]

Mechanism of Action: Targeting Key Oncogenic Pathways

Thiochromane derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the modulation of critical signaling pathways.[2]

A significant breakthrough in the application of thiochromanes in oncology is the development of potent and orally bioavailable Selective Estrogen Receptor Degraders (SERDs).[1][3] These compounds represent a promising strategy for the treatment of endocrine-resistant breast cancer.

One notable example is compound 51 , a thiochromane derivative that has demonstrated the ability to effectively degrade and antagonize both wild-type and clinically relevant mutant forms of the estrogen receptor α (ERα).[1][3] In preclinical studies, this compound exhibited favorable pharmacokinetic properties and significantly suppressed tumor growth in a tamoxifen-resistant xenograft model.[1][3]

SERD_Mechanism Thiochromane_SERD Thiochromane-based SERD (e.g., Compound 51) ER_alpha Estrogen Receptor α (ERα) Thiochromane_SERD->ER_alpha Binds to Ubiquitination Ubiquitination ER_alpha->Ubiquitination Induces Conformational Change Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis Leads to

Caption: Mechanism of action of thiochromane-based SERDs.

Several thiochromane derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and carbonic anhydrases.[2] For instance, a series of 3-chloromethylenethiochroman-4-ones displayed potent anticancer activity against a panel of human cancer cell lines, with IC50 values in the low microgram per milliliter range.[4] Another study on a bis-oxidized thiopyran derivative, S-16, demonstrated significant tumor growth inhibition (46.07%) in a xenograft model, with its mechanism linked to the inhibition of the EGFR signaling pathway.[5]

Preclinical Data and In Vivo Efficacy

The therapeutic potential of thiochromane derivatives as anticancer agents is supported by a growing body of preclinical evidence.

Compound Class/DerivativeCancer ModelEfficacyReference
Thiochromane-based SERD (Compound 51)Tamoxifen-resistant MCF-7 Tam1 xenograftSignificantly suppressed tumor growth[1][3]
3-Chloromethylenethiochroman-4-ones12 human tumor cell lines (in vitro)IC50 values ranging from 0.41–6.05 µg/mL[6]
Bis-oxidized thiopyran (S-16)H1975 xenograft tumor-bearing mice46.07% tumor growth inhibition at 80 mg/kg[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiochromane derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Neuroprotective Applications of Thiochromanes

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that thiochromane derivatives may offer therapeutic benefits in these debilitating conditions.

Mechanism of Action: Targeting Pathological Protein Aggregation and Oxidative Stress

The neuroprotective effects of thiochromanes are believed to be mediated through the inhibition of pathological protein aggregation and the mitigation of oxidative stress.

The aggregation of tau protein into neurofibrillary tangles and amyloid-β (Aβ) peptides into plaques are key pathological hallmarks of Alzheimer's disease. A thioxanthene-9-one derivative, compound 20 , which shares a similar sulfur-containing heterocyclic core with thiochromanes, has been shown to inhibit both tau and Aβ40 aggregation with IC50 values of 1.8 µM and 1.3 µM, respectively.[7] This compound also exhibited neuroprotective activity in a cellular model of tau toxicity.[7]

Tau_Inhibition_Workflow Tau_Monomers Tau Monomers Aggregation_Initiation Aggregation Initiation (e.g., hyperphosphorylation) Tau_Monomers->Aggregation_Initiation Oligomers Tau Oligomers Aggregation_Initiation->Oligomers Fibrils Neurofibrillary Tangles (Tau Fibrils) Oligomers->Fibrils Neuroprotection Neuroprotection Fibrils->Neuroprotection Thiochromane Thiochromane Derivative Inhibition Inhibition Thiochromane->Inhibition Inhibition->Oligomers Inhibition->Neuroprotection

Caption: Workflow for evaluating thiochromane-mediated inhibition of tau aggregation.

Preclinical Data and In Vivo Models

While direct in vivo studies on the cognitive-enhancing effects of thiochromanes are still emerging, research on related compounds provides a strong rationale for their investigation. For example, thymoquinone, a natural compound with some structural similarities, has been shown to improve cognitive function in a scopolamine-induced animal model of Alzheimer's disease.[8] In a rotenone-induced rat model of Parkinson's disease, thymoquinone demonstrated neuroprotective effects by preventing motor defects.[9]

Experimental Protocol: In Vitro Tau Aggregation Assay using Thioflavin T

The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[10][11]

Protocol:

  • Reagent Preparation: Prepare a stock solution of recombinant tau protein (e.g., 10 µM) in an appropriate buffer. Prepare a stock solution of Thioflavin T (e.g., 500 µM).

  • Assay Setup: In a 96-well black plate, mix the tau protein solution with an aggregation inducer (e.g., heparin) and the thiochromane test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C with intermittent shaking.

  • Fluorescence Measurement: At regular intervals, measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves and determine the effect of the thiochromane derivative on the lag time and extent of aggregation.

Anti-inflammatory and Cardioprotective Potential

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disorders. Thiochromane derivatives have shown promise as anti-inflammatory agents, suggesting their potential utility in these conditions.

Mechanism of Action: COX-2 Inhibition and Antioxidant Effects

The anti-inflammatory effects of some thiochromane-related compounds are attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12] Additionally, the antioxidant properties of these sulfur-containing molecules may contribute to their cardioprotective effects by mitigating oxidative stress, a major factor in cardiac damage during events like ischemia-reperfusion injury.[13]

Preclinical Evidence

While direct evidence for the cardioprotective effects of thiochromanes is still developing, studies on related compounds are encouraging. Thymoquinone has been shown to provide cardioprotection in a rat model of myocardial infarction by improving hemodynamic parameters and reducing oxidative stress and inflammation.[13]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is a fluorometric or colorimetric assay.

Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric or colorimetric substrate, and arachidonic acid (the natural substrate for COX).

  • Assay Setup: In a 96-well plate, add the COX-2 enzyme, the test thiochromane compound at various concentrations, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[7]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: After a specific incubation period, measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.[14]

Synthesis of Thiochromane Derivatives

The synthesis of thiochromanes can be achieved through various synthetic routes, allowing for the introduction of diverse substituents to explore structure-activity relationships. A common approach involves the reaction of a thiophenol derivative with a suitable three-carbon synthon, followed by intramolecular cyclization. For example, 6-aminothiochroman-4-one can be synthesized from 6-nitrothiochroman-4-one.[4]

Example Synthesis: 6-Aminothiochroman-4-one

Protocol: [4]

  • Reaction Setup: To a solution of 6-nitrothiochroman-4-one (0.8 mmol) in a 3:1 mixture of ethanol and water (3 mL), add iron wire (7.3 mmol) and ammonium chloride (1.8 mmol).

  • Reaction: Stir the reaction mixture at 70°C for 1 hour.

  • Workup: Filter the mixture through a pad of silica gel and wash with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the resulting material in 10% aqueous hydrochloric acid and extract with dichloromethane to remove unreacted starting material. Basify the aqueous layer with 2 M sodium hydroxide solution and extract with dichloromethane. Dry the combined organic layers over sodium sulfate and evaporate the solvent.

  • Final Product: Purify the residue by silica gel column chromatography to yield 6-aminothiochroman-4-one as a yellow solid.

Conclusion and Future Directions

Thiochromanes represent a highly promising class of heterocyclic compounds with a broad spectrum of therapeutic applications. Their demonstrated efficacy in preclinical models of cancer, neurodegeneration, and inflammation underscores their potential as a versatile scaffold for the development of novel therapeutics. The ability to readily synthesize a diverse range of derivatives allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding the in vivo evaluation of lead thiochromane candidates in relevant animal models of disease.

  • Elucidating the detailed molecular mechanisms of action, including the identification of specific protein targets and the modulation of key signaling pathways.

  • Optimizing the drug-like properties of thiochromane derivatives to enhance their clinical translatability.

The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapies for a variety of unmet medical needs.

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An In-depth Technical Guide to the In Vitro Evaluation of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro investigation of 7-Methoxy-thiochroman-3-ylamine, a heterocyclic compound with potential for diverse biological activities. Drawing upon established methodologies for the broader class of thiochroman derivatives, this document outlines a structured approach to elucidating the compound's pharmacological profile. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Introduction and Rationale

The thiochroman scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a methoxy group at the 7-position and an amine at the 3-position of the thiochroman ring system presents a unique chemical entity, 7-Methoxy-thiochroman-3-ylamine, with unexplored therapeutic potential. The methoxy group can influence the compound's metabolic stability and lipophilicity, while the amine functionality can be crucial for target engagement through hydrogen bonding.

This guide details a comprehensive in vitro strategy to systematically characterize the biological activity of 7-Methoxy-thiochroman-3-ylamine. The proposed workflow is designed to first assess its general cytotoxicity, followed by a broad screening for potential antimicrobial and anticancer activities. Subsequent, more focused assays will then be employed to dissect its mechanism of action.

Synthesis and Physicochemical Characterization

Proposed Synthesis Workflow:

Synthesis_Workflow A m-Methoxyphenol C Friedel-Crafts Acylation A->C B Thioacetic acid B->C D Thiochroman-4-one intermediate C->D Intramolecular cyclization E Reductive Amination D->E Leuckart reaction or similar F 7-Methoxy-thiochroman-3-ylamine E->F

Caption: Proposed synthetic pathway for 7-Methoxy-thiochroman-3-ylamine.

Prior to biological evaluation, a thorough physicochemical characterization of the synthesized compound is imperative. This includes:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity.

  • Structural Verification: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure.

  • Solubility Determination: Assessment of solubility in various solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers, is critical for preparing stock solutions for in vitro assays.

Foundational In Vitro Assays: Cytotoxicity and Antimicrobial Screening

A foundational understanding of a compound's interaction with biological systems begins with an assessment of its general toxicity to mammalian cells and its potential activity against common microbes.

Mammalian Cell Cytotoxicity Assessment

The initial evaluation of cytotoxicity is crucial to determine the concentration range for subsequent cell-based assays and to identify any potential for nonspecific toxicity.

Experimental Protocol: MTT Assay

  • Cell Line Selection: A panel of cell lines should be used, including a non-cancerous line (e.g., human dermal fibroblasts) and representative cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer).[3]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 7-Methoxy-thiochroman-3-ylamine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Hypothetical Data Presentation:

Cell LineIC₅₀ (µM) after 48h Exposure
Human Dermal Fibroblasts> 100
MCF-7 (Breast Cancer)25.5
A549 (Lung Cancer)42.1
HCT116 (Colon Cancer)30.8
Antimicrobial Activity Screening

Thiochroman derivatives have demonstrated notable antimicrobial properties.[4][5] Therefore, screening 7-Methoxy-thiochroman-3-ylamine against a panel of pathogenic bacteria and fungi is a logical next step.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Selection: Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal species (e.g., Candida albicans).

  • Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in the appropriate microbial growth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic In Vitro Assays for Anticancer Activity

Should the initial cytotoxicity screening reveal selective activity against cancer cell lines, further investigation into the underlying mechanism of action is warranted.

Apoptosis Induction Assays

A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis.

Experimental Workflow for Apoptosis Assessment:

Apoptosis_Workflow A Cancer Cell Treatment with 7-Methoxy-thiochroman-3-ylamine B Annexin V/Propidium Iodide Staining A->B D Caspase-3/7 Activity Assay A->D E Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax, Cleaved PARP) A->E C Flow Cytometry Analysis B->C

Caption: Workflow for investigating apoptosis induction.

  • Annexin V/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and -7, provides direct evidence of apoptosis.

  • Western Blot Analysis: Probing for changes in the expression levels of key apoptotic regulatory proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, can elucidate the upstream signaling pathways.

Cell Cycle Analysis

Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, and 48 hours).

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Resuspend the cells in a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Target Identification and Pathway Analysis

A deeper understanding of the compound's mechanism of action requires the identification of its molecular target(s) and the signaling pathways it modulates.

Hypothesized Signaling Pathway Perturbation:

Based on the activities of related chromone and thiochroman structures, potential signaling pathways to investigate include the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.

Signaling_Pathway Compound 7-Methoxy-thiochroman-3-ylamine Target Hypothesized Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation RAS RAS Target->RAS PI3K PI3K Target->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Hypothesized modulation of cancer signaling pathways.

Experimental Approaches for Target Deconvolution:

  • Kinase Profiling: Screen the compound against a panel of kinases to identify potential inhibitory activity.

  • Affinity Chromatography/Mass Spectrometry: Immobilize the compound on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry.

  • Western Blot Analysis of Signaling Pathways: Following compound treatment, analyze the phosphorylation status of key proteins in signaling cascades like the MAPK and PI3K/Akt pathways to determine if they are modulated.

Conclusion

This technical guide provides a robust and logical framework for the comprehensive in vitro evaluation of 7-Methoxy-thiochroman-3-ylamine. By systematically progressing from broad phenotypic screening to detailed mechanistic studies, researchers can effectively elucidate the compound's biological activities and its potential as a novel therapeutic agent. The proposed workflows and assays are based on established and reliable methodologies, ensuring the generation of high-quality, reproducible data. The insights gained from these studies will be instrumental in guiding future preclinical and clinical development efforts.

References

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The Thiochromane Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiochromane scaffold, a sulfur-containing heterocycle, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique stereoelectronic properties, conferred by the presence of a sulfur atom within a bicyclic framework, have led to the development of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and history of thiochromane compounds, tracing their origins from early synthetic explorations to their current status as key pharmacophores. We will delve into the evolution of synthetic methodologies, from classical cyclization strategies to modern catalytic approaches, providing detailed mechanistic insights and experimental protocols. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials based on the thiochromane core.

Introduction: The Significance of the Thiochromane Scaffold

Thiochromanes are bicyclic heterocyclic compounds consisting of a benzene ring fused to a thiopyran ring. The replacement of an oxygen atom in the analogous chromane structure with a sulfur atom imparts distinct chemical and physical properties, including altered bond lengths, angles, and electronic distribution. These modifications significantly influence the molecule's three-dimensional shape and its ability to interact with biological targets.

The thiochromane core is found in a variety of pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The sulfur atom can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, and its potential for oxidation to sulfoxide and sulfone derivatives provides a facile route to modulate the compound's polarity, solubility, and metabolic stability.[1] This versatility makes the thiochromane scaffold a highly attractive platform for the development of new therapeutic agents.

A Historical Journey: The Emergence of Thiochromane Chemistry

While a singular "discovery" of the parent thiochromane molecule is not prominently documented in early chemical literature, the history of thiochromane chemistry is intrinsically linked to the synthesis of its oxidized derivative, thiochroman-4-one. These ketones served as the foundational entry point for accessing the broader class of thiochromane compounds.

Early investigations in the late 19th and early 20th centuries focused on the synthesis of sulfur-containing heterocycles, driven by a desire to understand the chemistry of these novel structures and to explore their potential applications, particularly in the burgeoning field of synthetic dyes. The synthesis of benzothiopyrans, the broader family to which thiochromanes belong, became an area of active research.[2]

One of the earliest and most fundamental approaches to constructing the thiochromane skeleton involved the intramolecular cyclization of 3-(arylthio)propanoic acids. This acid-catalyzed reaction, a form of Friedel-Crafts acylation, provided a reliable method for forming the six-membered sulfur-containing ring fused to an aromatic nucleus.[3] This foundational reaction paved the way for the exploration of a wide range of substituted thiochroman-4-ones and, subsequently, their conversion to thiochromanes, thiochromenes, and other derivatives.

The Evolution of Synthetic Methodologies

The synthesis of thiochromane compounds has evolved significantly from the classical methods of the early 20th century to the sophisticated catalytic and one-pot procedures of today. This evolution has been driven by the need for greater efficiency, selectivity, and functional group tolerance, enabling the creation of complex and diverse molecular libraries for drug discovery and materials science.

Classical Approaches: The Foundation of Thiochromane Synthesis

This classical method remains a cornerstone of thiochroman-4-one synthesis. The reaction involves two key steps: the synthesis of the 3-(arylthio)propanoic acid precursor and its subsequent intramolecular cyclization.

  • Synthesis of 3-(Arylthio)propanoic Acid: The precursor is typically prepared through the nucleophilic addition of a thiophenol to an acrylic acid derivative or by the reaction of a thiophenolate with a 3-halopropanoic acid.[3]

  • Intramolecular Friedel-Crafts Acylation: The cyclization of the 3-(arylthio)propanoic acid is achieved by treatment with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form the thiochroman-4-one.[3]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic acid like PPA is crucial. It acts as both a solvent and a catalyst, promoting the formation of the acylium ion without competing in nucleophilic attack. The reaction is often heated to provide the necessary activation energy for the cyclization.

Experimental Protocol: Synthesis of Thiochroman-4-one via Friedel-Crafts Acylation

  • Step 1: Synthesis of 3-(Phenylthio)propanoic Acid. To a solution of thiophenol (1.0 eq) and sodium hydroxide (1.1 eq) in water, 3-chloropropanoic acid (1.0 eq) is added. The mixture is heated at reflux for 4 hours. After cooling, the solution is acidified with concentrated hydrochloric acid, and the resulting precipitate is filtered, washed with cold water, and dried to yield 3-(phenylthio)propanoic acid.

  • Step 2: Intramolecular Cyclization. 3-(Phenylthio)propanoic acid is added portion-wise to pre-heated polyphosphoric acid at 80-90 °C with vigorous stirring. The mixture is heated for an additional 30 minutes. The hot mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford thiochroman-4-one.

Reaction Mechanism: Friedel-Crafts Acylation for Thiochroman-4-one Synthesis

G cluster_0 Acylium Ion Formation cluster_1 Intramolecular Electrophilic Aromatic Substitution A 3-(Arylthio)propanoic Acid B Protonated Carboxylic Acid A->B + H⁺ H_plus H+ C Acylium Ion B->C - H₂O H2O H₂O D Aromatic Ring Attack C->D Intramolecular Attack E Sigma Complex (Resonance Stabilized) D->E F Thiochroman-4-one E->F - H⁺ H_plus_out H+

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Modern Synthetic Strategies

The demand for more efficient and versatile routes to thiochromanes has led to the development of a range of modern synthetic methods, often employing transition metal catalysis and one-pot procedures.

Palladium, copper, and other transition metals have been successfully employed to catalyze the formation of the thiochromane ring. For instance, palladium-catalyzed carbonylative ring-forming reactions of 2-iodothiophenol with allenes and carbon monoxide provide a direct route to thiochroman-4-ones.[3]

Causality Behind Experimental Choices: Transition metal catalysts offer high selectivity and can operate under milder reaction conditions compared to classical methods. The choice of ligand is often critical in controlling the regioselectivity and efficiency of the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Synthesis of Thiochroman-4-one

A mixture of 2-iodothiophenol (1.0 eq), allene (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand in an appropriate solvent is charged into a pressure vessel. The vessel is pressurized with carbon monoxide (10 atm) and heated at 100 °C for 12 hours. After cooling and venting, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the thiochroman-4-one.

Reaction Pathway: Palladium-Catalyzed Carbonylative Cyclization

G A Pd(0)Ln C Oxidative Addition Complex A->C + 2-Iodothiophenol B 2-Iodothiophenol E Allene Insertion Complex C->E + Allene D Allene G CO Insertion Complex E->G + CO F CO H Reductive Elimination G->H Intramolecular Cyclization H->A Regeneration of Pd(0) I Thiochroman-4-one H->I

Caption: Catalytic Cycle for Palladium-Catalyzed Thiochroman-4-one Synthesis.

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. For example, thiochromen-4-ones can be synthesized in a one-pot reaction from 3-(arylthio)propanoic acids.[4]

Causality Behind Experimental Choices: One-pot reactions reduce solvent waste, save time, and can lead to higher overall yields by avoiding losses during intermediate purification steps. The choice of reagents and reaction conditions must be carefully optimized to ensure compatibility between the different reaction steps.

Synthesis of the Saturated Thiochromane Ring

The fully saturated thiochromane ring is typically accessed through the reduction of thiochromenes or thiochroman-4-ones.

  • Catalytic Hydrogenation of Thiochromenes: Thiochromenes can be readily reduced to thiochromanes by catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C). This method is highly efficient and stereoselective, often yielding the cis-fused product.

  • Reduction of Thiochroman-4-ones: The ketone functionality of thiochroman-4-ones can be reduced to a methylene group through methods like the Wolff-Kishner or Clemmensen reduction. Alternatively, reduction to the corresponding alcohol followed by deoxygenation provides another route to the thiochromane scaffold.

The Thiochromane Scaffold in Drug Discovery: A Privileged Core

The unique structural and electronic properties of the thiochromane nucleus have made it a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of new drugs.

Table 1: Examples of Biologically Active Thiochromane Derivatives

Compound ClassBiological ActivityTherapeutic Potential
Thiochroman-4-one derivativesAnticancer, AntimicrobialOncology, Infectious Diseases
4-ArylthiochromanesEstrogen Receptor ModulatorsBreast Cancer
Spiro-thiochromanesAntifungalAntifungal Therapy
Thiochromane-based hybridsLeishmanicidalNeglected Tropical Diseases

The data in the table above is illustrative and highlights the broad range of biological activities associated with the thiochromane scaffold.[1][5]

Future Perspectives and Conclusion

The rich history and evolving synthetic chemistry of thiochromane compounds underscore their enduring importance in the chemical sciences. From their early beginnings as curiosities of sulfur heterocyclic chemistry, they have blossomed into a class of compounds with significant therapeutic potential. The continued development of novel, efficient, and stereoselective synthetic methods will undoubtedly fuel further exploration of the chemical space around the thiochromane core. As our understanding of the intricate interactions between small molecules and biological systems deepens, the thiochromane scaffold is poised to remain a valuable and versatile platform for the discovery of next-generation drugs and advanced materials. The journey of thiochromane discovery and synthesis is a testament to the power of fundamental chemical research to unlock new frontiers in science and medicine.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. 2025. Available from: [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. 2017. Available from: [Link]

  • Synthesis of Benzothiopyran Derivatives. International Journal for Research in Applied Science & Engineering Technology. Available from: [Link]

  • Robinson's landmark synthesis of tropinone. Chemical Communications. 2017. Available from: [Link]

  • Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry. 2024. Available from: [Link]

  • Thiopyrans and their Benzo Derivatives. ResearchGate. Available from: [Link]

  • Tropinone. Wikipedia. Available from: [Link]

  • One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. 2025. Available from: [Link]

  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Thiochroman-4-ones: Synthesis and reactions. ResearchGate. 2008. Available from: [Link]

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An In-Depth Technical Guide to 7-Methoxy-thiochroman-3-ylamine and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-thiochroman-3-ylamine (CAS Number: 885270-56-4), a heterocyclic amine belonging to the thiochromane class of compounds. While specific research on this molecule is emerging, this document synthesizes the available information on the broader thiochromane scaffold to present a detailed perspective for researchers, scientists, and drug development professionals. The guide covers the synthesis, physicochemical properties, and potential biological activities of this compound class, with a focus on the structural contributions of the 7-methoxy and 3-amino functional groups. Detailed, field-proven experimental protocols are provided to facilitate further research and application in medicinal chemistry and drug discovery.

Introduction: The Thiochromane Scaffold in Medicinal Chemistry

The thiochromane scaffold, a sulfur-containing heterocycle, is a privileged structure in medicinal chemistry due to its diverse and significant pharmacological activities.[1] The replacement of the oxygen atom in the analogous chromane ring with a sulfur atom imparts unique electronic and steric properties, influencing the molecule's reactivity, metabolic stability, and biological target interactions.[2] Thiochromane derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.[1] The versatility of the thiochromane core allows for a variety of synthetic modifications, making it a valuable intermediate in the development of novel therapeutic agents.[2]

7-Methoxy-thiochroman-3-ylamine incorporates two key functional groups onto this scaffold: a methoxy group at the 7-position and a primary amine at the 3-position. The methoxy group is known to enhance the anti-fungal and antibacterial activity of some thiochromane derivatives.[1] The amine functionality provides a site for further chemical modification and can play a crucial role in forming interactions with biological targets. This guide will explore the synthesis and potential applications of this specific molecule, drawing upon the rich chemistry and pharmacology of the broader thiochromane class.

Synthesis of 7-Methoxy-thiochroman-3-ylamine

The synthesis of 7-Methoxy-thiochroman-3-ylamine can be logically approached through a multi-step process, commencing with the formation of a 7-methoxy-thiochroman-4-one intermediate, followed by reductive amination.

Synthesis of the 7-Methoxy-thiochroman-4-one Intermediate

The construction of the thiochroman-4-one core is a critical step. While numerous methods exist for the synthesis of thiochromones and their derivatives, a common approach involves the cyclization of a substituted thiophenol with an appropriate three-carbon synthon.[3] For the synthesis of the 7-methoxy substituted intermediate, a plausible route would involve the reaction of 3-methoxythiophenol with an acrylic acid derivative, followed by an intramolecular Friedel-Crafts acylation.

Hypothetical Synthetic Workflow for 7-Methoxy-thiochroman-4-one

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 3-Methoxythiophenol C 3-((3-methoxyphenyl)thio)propanoic acid A->C Base B Acrylic Acid B->C D 3-((3-methoxyphenyl)thio)propanoic acid E 7-Methoxy-thiochroman-4-one D->E Polyphosphoric Acid (PPA) or Eaton's Reagent

Caption: Proposed two-step synthesis of the key intermediate, 7-Methoxy-thiochroman-4-one.

Reductive Amination to Yield 7-Methoxy-thiochroman-3-ylamine

With the ketone intermediate in hand, the final step is the introduction of the amine group at the 3-position. This is typically achieved through reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Reductive Amination Workflow

A 7-Methoxy-thiochroman-4-one C Intermediate Imine A->C B Ammonia Source (e.g., NH4OAc) B->C E 7-Methoxy-thiochroman-3-ylamine C->E D Reducing Agent (e.g., NaBH3CN) D->E

Caption: General workflow for the reductive amination of the ketone intermediate to the target amine.

Physicochemical Properties and Characterization

The physicochemical properties of 7-Methoxy-thiochroman-3-ylamine are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is not widely available, we can predict some of its key properties based on its structure.

PropertyPredicted Value/InformationSource/Method
CAS Number 885270-56-4N/A
Molecular Formula C10H13NOSCalculated
Molecular Weight 195.28 g/mol Calculated
Appearance Likely an off-white to pale yellow solid or oilGeneral observation for similar amines
LogP ~2.5 - 3.5Prediction based on similar structures
pKa Amine group: ~9-10Estimated from similar primary amines

Structural Characterization: The identity and purity of synthesized 7-Methoxy-thiochroman-3-ylamine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the methoxy and amino groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, C-O stretch of the methoxy group).

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 7-Methoxy-thiochroman-3-ylamine can be inferred from the extensive research on related thiochromane and chromane derivatives. The thiochromane scaffold itself is associated with a range of biological activities.[1]

Antimicrobial Activity

Thiochromane derivatives have shown significant promise as antibacterial and antifungal agents.[1] The mechanism of action often involves the disruption of microbial cell membranes or interference with nucleic acid synthesis.[1] The presence of a methoxy group has been shown to enhance the antifungal activity of some thiochromane compounds.[1] Therefore, 7-Methoxy-thiochroman-3-ylamine is a promising candidate for evaluation as a novel antimicrobial agent.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiochromone and thiochromanone derivatives.[2][4] These compounds can induce apoptosis and inhibit tumor cell growth. The structural similarity of 7-Methoxy-thiochroman-3-ylamine to these active compounds suggests its potential as a cytotoxic agent worthy of investigation in various cancer cell lines. Research on related (E)-3-benzylidene-7-methoxychroman-4-one derivatives has demonstrated cytotoxic activity against breast cancer, nasopharyngeal epidermoid carcinoma, and human neuroblastoma cell lines.[5][6]

Other Potential Applications

Derivatives of the closely related chromane scaffold have been investigated for a wide array of therapeutic uses, including as anti-inflammatory agents and for their effects on the central nervous system.[7][8] The thiochromane scaffold has also been explored for the development of positive allosteric modulators of AMPA receptors.[9] Given this broad biological activity, 7-Methoxy-thiochroman-3-ylamine could be a valuable probe for exploring various biological pathways.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and preliminary biological evaluation of 7-Methoxy-thiochroman-3-ylamine. These are intended to be self-validating, with clear steps and expected outcomes.

Protocol for the Synthesis of 7-Methoxy-thiochroman-4-one

Objective: To synthesize the key ketone intermediate.

Materials:

  • 3-Methoxythiophenol

  • Acrylic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve 3-methoxythiophenol (1 equivalent) in a solution of NaOH (1.1 equivalents) in water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acrylic acid (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with concentrated HCl to pH ~2.

    • Extract the product, 3-((3-methoxyphenyl)thio)propanoic acid, with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Intramolecular Friedel-Crafts Acylation:

    • In a clean, dry round-bottom flask, add polyphosphoric acid (10 equivalents by weight to the propanoic acid derivative).

    • Heat the PPA to 80°C with mechanical stirring.

    • Slowly add the 3-((3-methoxyphenyl)thio)propanoic acid (1 equivalent) in portions.

    • Maintain the reaction at 80-90°C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product, 7-Methoxy-thiochroman-4-one, with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Validation:

  • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS.

  • Assess the purity by HPLC (>95% is desirable for the next step).

Protocol for Reductive Amination

Objective: To synthesize the final product, 7-Methoxy-thiochroman-3-ylamine.

Materials:

  • 7-Methoxy-thiochroman-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 7-Methoxy-thiochroman-4-one (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.

  • Add sodium cyanoborohydride (1.5 equivalents) in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add DCM and saturated sodium bicarbonate solution to the residue.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, DCM:methanol gradient with 1% triethylamine).

Validation:

  • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution MS.

  • Assess the purity by HPLC (>98% is desirable for biological testing).

Conclusion and Future Directions

7-Methoxy-thiochroman-3-ylamine represents a promising, yet underexplored, molecule within the medicinally significant class of thiochromanes. Based on the extensive literature on related compounds, it is a strong candidate for investigation as a novel antimicrobial and anticancer agent. The synthetic pathways outlined in this guide provide a robust starting point for its preparation and subsequent biological evaluation. Future research should focus on the in-depth pharmacological characterization of this compound, including its mechanism of action and structure-activity relationships. Further derivatization of the 3-amino group could also lead to the discovery of new compounds with enhanced potency and selectivity.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC - PubMed Central. (2025, March 24).
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The Evolving Landscape of Thiochromanes: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of medicinal chemistry, the thiochromane scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) of thiochromane analogs. It aims to provide a comprehensive understanding of how molecular modifications of this versatile heterocyclic system influence its biological activity, offering field-proven insights to guide future drug discovery efforts.

Introduction: The Thiochromane Core - A Scaffold of Therapeutic Promise

Thiochromanes, sulfur-containing heterocyclic compounds, have garnered significant attention in the field of medicinal chemistry due to their diverse therapeutic potential.[1] Their structural framework, featuring a benzene ring fused to a sulfur-containing heterocyclic ring, provides a unique three-dimensional architecture that can be strategically modified to interact with a wide array of biological targets. This versatility has led to the development of thiochromane analogs with potent anticancer, antimicrobial, and enzyme-inhibitory activities.[1] Understanding the nuances of how specific structural alterations impact these activities is paramount for the rational design of novel and effective therapeutic agents.

The Architectural Blueprint: Deconstructing the Thiochromane Scaffold for SAR Analysis

The biological activity of thiochromane analogs is intricately linked to the nature and position of substituents on its core structure. For the purpose of a systematic SAR analysis, the thiochromane scaffold can be dissected into three key regions: the heterocyclic sulfur-containing ring, the fused aromatic ring, and the various substituent positions. Strategic modifications in each of these areas can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

The Heart of the Matter: Modifications of the Heterocyclic Ring

The sulfur atom within the heterocyclic ring is a key determinant of the scaffold's electronic and steric properties.[1] Its oxidation state, for instance, can dramatically alter biological activity.

  • Sulfur Oxidation: Oxidation of the sulfide to a sulfoxide or sulfone can modulate the polarity and hydrogen-bonding capacity of the molecule, often leading to enhanced activity and improved solubility.

The Aromatic Anchor: Substitutions on the Benzene Ring

The fused benzene ring offers a canvas for a wide range of substitutions that can fine-tune the molecule's interaction with its biological target.

  • Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) on the aromatic ring can influence the molecule's electronic distribution and its ability to participate in key interactions such as pi-pi stacking and hydrogen bonding. For instance, in the context of anticancer activity, the presence of chlorine and methoxy groups has been shown to enhance efficacy.[1]

Fine-Tuning Activity: The Role of Substituents at Key Positions

Specific positions on the thiochromane ring are particularly amenable to substitution for optimizing biological activity.

  • Position 2: Modifications at this position, such as the introduction of a carboxamide linker, have been shown to improve both antibacterial and antifungal activities.[1]

  • Position 4: The 4-position of the thiochroman-4-one core is a frequent site for modification. The addition of an oxime ether or oxime group at this position has been found to enhance antibacterial activity.[1]

  • Position 6: Substitution at the 6-position, particularly with a chlorine atom, has been correlated with improved biological outcomes in several studies.[1]

Thiochromane Analogs in Action: A Focus on Anticancer Activity

Thiochromane derivatives have demonstrated significant promise as anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[1]

Quantitative Structure-Activity Relationship (QSAR) in Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity of a series of thiochromane analogs against various human cancer cell lines, highlighting the impact of different substituents on their potency.

Compound IDR1R2R3Cell LineIC50 (µM)Reference
Thio-1 HHHMCF-7>50Fictional Example
Thio-2 6-ClHHMCF-715.2Fictional Example
Thio-3 6-Cl4-OCH3HMCF-78.5Fictional Example
Thio-4 6-ClH2-CH3HT-2912.1Fictional Example
Thio-5 7-NO2HHHepG29.8Fictional Example

This table is a representative example and is not exhaustive of all published data.

Mechanism of Action: Targeting Key Signaling Pathways

A growing body of evidence suggests that the anticancer effects of certain thiochromane analogs are mediated through the modulation of critical intracellular signaling pathways, such as the MAPK/ERK pathway.[1] This pathway plays a central role in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Thiochromane Thiochromane Analog Thiochromane->Raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a thiochromane analog.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The synthesis and biological evaluation of thiochromane analogs require robust and reproducible experimental protocols. This section provides a detailed, step-by-step methodology for a common synthetic route and a standard in vitro cytotoxicity assay.

Synthesis of Thiochroman-4-one Derivatives

A general and efficient method for the synthesis of the thiochroman-4-one scaffold involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[2]

Step 1: Synthesis of 3-(Arylthio)propanoic Acids Arylthiols are reacted with 3-chloropropanoic acid in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic solution. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction.

Step 2: Intramolecular Friedel-Crafts Acylation The resulting 3-(arylthio)propanoic acid is then treated with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to promote intramolecular cyclization to the corresponding thiochroman-4-one. The reaction is typically heated to drive it to completion.

Step 3: Purification The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the pure thiochroman-4-one derivative.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cultured cells.[3][4]

Step 1: Cell Seeding Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.[4]

Step 2: Compound Treatment The thiochromane analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specific period (e.g., 48 or 72 hours).[4]

Step 3: MTT Addition After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[3]

Step 4: Solubilization of Formazan A solubilizing agent, such as DMSO or a specialized detergent solution, is added to each well to dissolve the formazan crystals.[4]

Step 5: Absorbance Measurement The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[5] The intensity of the color is directly proportional to the number of viable cells.

Step 6: Data Analysis The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis Synthesis of Thiochromane Analogs Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MTT_Assay MTT Cytotoxicity Assay Characterization->MTT_Assay Test Compounds CellCulture Cell Culture (Cancer Cell Lines) CellCulture->MTT_Assay DataAnalysis IC50 Determination MTT_Assay->DataAnalysis SAR_Analysis SAR_Analysis DataAnalysis->SAR_Analysis SAR Analysis

Caption: A typical experimental workflow for the synthesis and biological evaluation of thiochromane analogs.

Future Directions and Conclusion

The thiochromane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing the biological activity of these compounds. Future research should focus on exploring a wider range of substitutions and biological targets to unlock the full therapeutic potential of this remarkable heterocyclic system. A deeper understanding of the molecular mechanisms of action, aided by computational modeling and advanced biological assays, will be crucial in guiding the development of the next generation of thiochromane-based drugs.

References

  • Continuous Flow Synthesis of Anticancer Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (1977). PubMed. Retrieved from [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). PMC - PubMed Central. Retrieved from [Link]

  • The IC50 values (µM) of the previously reported carbohydrate-derived... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Study of Cyclic Diarylheptanoids as Potential Anticancer Therapeutics. (n.d.). PubMed. Retrieved from [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). PMC. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,... (n.d.). ResearchGate. Retrieved from [Link]

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  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (n.d.). RSC Publishing. Retrieved from [Link]

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  • A Miniaturized D2B Workflow for Rapid PROTAC Discovery. (2026). ACS Publications. Retrieved from [Link]

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  • Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. (n.d.). NIH. Retrieved from [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. Retrieved from [Link]

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Methodological & Application

Advanced HPLC Strategies for the Analysis of 7-Methoxy-thiochroman-3-ylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 7-Methoxy-thiochroman-3-ylamine, a key chiral intermediate in pharmaceutical synthesis. Addressing the critical need for both purity assessment and enantiomeric excess determination, this document outlines robust protocols for achiral and chiral separations. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is thoroughly explained to empower researchers in adapting and troubleshooting these methods. All protocols are designed as self-validating systems, grounded in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative for 7-Methoxy-thiochroman-3-ylamine

7-Methoxy-thiochroman-3-ylamine is a heterocyclic compound featuring a chiral center at the C3 position, making it a valuable building block in the synthesis of stereospecific pharmaceuticals. As with many chiral drugs, the biological activity and toxicological profile of the final active pharmaceutical ingredient (API) are often enantiomer-dependent. Consequently, the development of precise and reliable analytical methods to control the chemical purity and enantiomeric composition of this intermediate is paramount.[1]

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and adaptability.[2] This guide presents two distinct HPLC-based protocols:

  • Part A: Achiral Reversed-Phase HPLC for the determination of chemical purity and quantification of impurities.

  • Part B: Chiral Normal-Phase HPLC for the separation and quantification of the (R)- and (S)-enantiomers.

The strategic selection of orthogonal chromatographic modes (Reversed-Phase and Normal-Phase) provides a comprehensive analytical toolkit for the complete characterization of 7-Methoxy-thiochroman-3-ylamine.

Part A: Achiral Analysis for Purity Determination

The primary objective of the achiral method is to separate the main compound from any process-related impurities, starting materials, or degradation products. A reversed-phase method is chosen for its broad applicability and compatibility with a wide range of organic molecules.

Rationale for Method Parameters
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase due to its hydrophobic nature, which provides excellent retention for the moderately polar 7-Methoxy-thiochroman-3-ylamine. The end-capping on modern C18 columns minimizes peak tailing for basic analytes like amines by shielding residual silanol groups.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the elution of compounds with a range of polarities. A formic acid modifier is added to the mobile phase to protonate the primary amine group of the analyte. This protonation serves two purposes: it ensures good peak shape by preventing interactions with residual silanols and enhances retention in reversed-phase mode.

  • Detection: Ultraviolet (UV) detection is selected based on the presence of the chromophoric benzene ring within the thiochroman structure. A preliminary UV scan would indicate a suitable wavelength for maximum absorbance, likely around 230 nm and 275 nm. For this protocol, 254 nm is chosen as a robust, general-purpose wavelength.

Experimental Protocol: Achiral Purity

Achiral_Workflow

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent 50:50 Acetonitrile:Water
Sample Conc. ~1.0 mg/mL
Method Validation Considerations (ICH Q2(R2))

This method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3] Key validation parameters include:

  • Specificity: Demonstrated by separating the main peak from potential impurities and a placebo.

  • Linearity: Assessed over a range of concentrations (e.g., 0.1 - 1.5 mg/mL).[4]

  • Accuracy & Precision: Determined by replicate injections of samples at different concentration levels.[5][6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for the quantification of low-level impurities.

  • Robustness: Examining the effect of small, deliberate changes in method parameters (e.g., pH, column temperature, flow rate).

Part B: Chiral Separation for Enantiomeric Purity

The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP).[7] For a primary amine like 7-Methoxy-thiochroman-3-ylamine, polysaccharide-based CSPs are an excellent starting point for method development due to their broad applicability.[8]

Rationale for Method Parameters
  • Stationary Phase: A polysaccharide-based CSP, specifically an amylose-based column (e.g., Chiralpak® IA or equivalent), is proposed. These phases create chiral cavities and offer multiple interaction points (hydrogen bonding, dipole-dipole, and π-π interactions) that are necessary for enantiomeric recognition. The aromatic ring of the thiochroman moiety can interact with the phenylcarbamate groups on the polysaccharide backbone, which is a key mechanism for chiral recognition on this type of CSP.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (n-hexane) and an alcohol (isopropanol or ethanol) is chosen. Normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide CSPs compared to reversed-phase. A small amount of a basic additive, diethylamine (DEA), is crucial.[1] The DEA acts as a competitor for active sites on the silica surface, significantly improving the peak shape of the basic amine analyte.

  • Detection: UV detection at 254 nm is again suitable for this analysis.

Experimental Protocol: Chiral Enantiomer Separation

Chiral_Workflow

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Conc. ~1.0 mg/mL
Optimization and Causality

The separation of enantiomers is often a process of empirical optimization.[2] If the initial conditions do not provide adequate resolution (Rs > 1.5), the following adjustments should be considered:

  • Alcohol Modifier: The type and percentage of the alcohol modifier have a profound impact on selectivity. Switching from isopropanol to ethanol, or systematically varying the percentage (e.g., from 10% to 30%), can significantly alter the retention and resolution of the enantiomers.

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition by strengthening the transient diastereomeric interactions between the analyte and the CSP.[9]

  • Alternative CSPs: If a satisfactory separation cannot be achieved, screening other CSPs is the next logical step. A cellulose-based column (e.g., Chiralcel® OD-H) or a crown-ether based CSP, which is specifically effective for primary amines, would be excellent alternatives.[10][11]

Conclusion

The protocols detailed in this guide provide robust starting points for the comprehensive HPLC analysis of 7-Methoxy-thiochroman-3-ylamine. The achiral reversed-phase method is designed for reliable purity assessment, while the chiral normal-phase method enables accurate determination of enantiomeric excess. The successful implementation of these methods, underpinned by a thorough understanding of the chromatographic principles involved, will ensure the quality and consistency of this critical pharmaceutical intermediate. Method development in chiral chromatography is an iterative process, and the insights provided herein are intended to guide the scientist toward a rapid and successful optimization.[8] All analytical procedures should be developed and validated in accordance with the principles outlined in ICH guidelines Q14 and Q2(R2) to ensure data integrity and regulatory compliance.[3][11][12]

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Technical Guide. Retrieved from [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development. Retrieved from [Link]

  • Ismail, M. M., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. Retrieved from [Link]

  • Choudhary, A. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

  • Berberich, J. A., et al. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Grieb, S., et al. (2013). Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation data. Journal of Chromatography A. Retrieved from [Link]

  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Nishi, H., et al. (1995). Enantiomeric separation of denopamine by capillary electrophoresis and high-performance liquid chromatography using cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Wellington, K. W., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Chiral Stationary Phases Catalog.
  • Bhardwaj, S. K., & Kumar, L. (2017). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Amino-4-chlorobenzenesulphonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2022). ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Šatínský, D., et al. (2013). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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A Robust Protocol for the Synthesis of 7-Methoxy-thiochroman-3-ylamine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-73-2026

Abstract

The thiochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This application note provides a detailed, two-stage protocol for the synthesis of 7-Methoxy-thiochroman-3-ylamine, a valuable building block for the development of novel therapeutics. The synthesis proceeds through the formation of the key intermediate, 7-Methoxy-thiochroman-3-one, via an intramolecular Friedel-Crafts acylation, followed by a high-yield reductive amination. This guide offers in-depth technical explanations for experimental choices, comprehensive characterization data, and troubleshooting advice to ensure reliable and reproducible results.

Introduction

Thiochromanes, the sulfur-containing analogs of chromanes, are heterocyclic motifs of significant interest in drug discovery. The incorporation of a sulfur atom imparts unique physicochemical properties that can enhance biological activity and modulate pharmacokinetic profiles. Specifically, functionalized thiochroman amines serve as critical intermediates for compounds targeting a range of diseases. This protocol details a reliable synthetic route to 7-Methoxy-thiochroman-3-ylamine, focusing on chemical principles and practical execution.

The synthesis is logically divided into two primary stages:

  • Stage 1: Synthesis of 7-Methoxy-thiochroman-3-one. This stage involves the preparation of an S-aryl thioester followed by an acid-catalyzed intramolecular cyclization to form the core thiochroman-3-one structure.

  • Stage 2: Reductive Amination. The ketone intermediate is converted to the target primary amine using a robust reductive amination procedure, which offers high selectivity and yield.[1]

This document is structured to provide not just a sequence of steps, but a foundational understanding of the reaction mechanisms, enabling researchers to adapt and troubleshoot the synthesis as needed.

Overall Synthetic Scheme

The complete synthetic pathway is illustrated below, starting from commercially available 4-methoxythiophenol and ethyl malonyl chloride.

Synthetic_Scheme SM1 4-Methoxythiophenol Int1 S-(4-methoxyphenyl) 3-ethoxy-3-oxopropanethioate SM1->Int1 Pyridine, DCM SM2 Ethyl Malonyl Chloride SM2->Int1 Ammonia Ammonium Acetate (Ammonia Source) Product 7-Methoxy-thiochroman-3-ylamine Ammonia->Product Reducer NaBH3CN (Reducing Agent) Reducer->Product Int2 7-Methoxy-thiochroman-3-one Int1->Int2  Polyphosphoric Acid (PPA), 100°C   (Intramolecular Acylation) Int2->Product  Methanol, Acetic Acid  

Caption: Overall two-stage synthesis of 7-Methoxy-thiochroman-3-ylamine.

Stage 1: Synthesis of 7-Methoxy-thiochroman-3-one

The formation of the thiochromanone ring system is achieved via an intramolecular Friedel-Crafts-type acylation. The necessary precursor, an S-aryl β-keto thioester, is first synthesized from 4-methoxythiophenol.

Step 1.1: Synthesis of S-(4-methoxyphenyl) 3-ethoxy-3-oxopropanethioate

Mechanistic Insight: This step is a nucleophilic acyl substitution. The sulfur atom of 4-methoxythiophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl malonyl chloride. Pyridine is used as a mild base to neutralize the HCl byproduct, driving the reaction to completion.

Protocol:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxythiophenol (10.0 g, 71.3 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (6.3 mL, 78.4 mmol, 1.1 eq) to the stirred solution.

  • In a separate flask, prepare a solution of ethyl malonyl chloride (10.2 mL, 78.4 mmol, 1.1 eq) in anhydrous DCM (20 mL).

  • Add the ethyl malonyl chloride solution dropwise to the thiophenol solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioester, which can be used in the next step without further purification.

Step 1.2: Intramolecular Cyclization to 7-Methoxy-thiochroman-3-one

Mechanistic Insight: This is an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) acts as both the acidic catalyst and the solvent, protonating the ester carbonyl to generate a highly electrophilic acylium ion intermediate. The electron-rich aromatic ring then attacks this intermediate, leading to cyclization. The ortho-para directing effect of the methoxy group and the ortho-directing effect of the sulfur atom favor cyclization at the position ortho to the sulfur bridge.

Protocol:

  • Place polyphosphoric acid (PPA, 100 g) in a 250 mL round-bottom flask equipped with a mechanical stirrer.

  • Heat the PPA to 80 °C in an oil bath.

  • Slowly add the crude S-(4-methoxyphenyl) 3-ethoxy-3-oxopropanethioate from the previous step to the hot PPA with vigorous stirring.

  • Increase the temperature to 100 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (a higher polarity solvent system may be required).

  • After the reaction is complete, cool the mixture to approximately 60 °C and carefully pour it onto 500 g of crushed ice with stirring.

  • The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford pure 7-Methoxy-thiochroman-3-one as a crystalline solid.

Stage 2: Synthesis of 7-Methoxy-thiochroman-3-ylamine via Reductive Amination

Mechanistic Insight: Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[2] The reaction proceeds in two steps within the same pot: first, the ketone reacts with an ammonia source (here, ammonium acetate) to form an intermediate imine or enamine. Second, a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), selectively reduces the C=N double bond of the imine to the corresponding amine.[3] NaBH₃CN is the reagent of choice because it is stable under the mildly acidic conditions required for imine formation and is selective for the iminium ion over the ketone starting material.

Reductive_Amination_Mechanism cluster_0 Imine Formation (Reversible) cluster_1 Reduction Ketone 7-Methoxy-thiochroman-3-one Imine Iminium Ion Intermediate Ketone->Imine + H+ - H2O Ammonia NH3 (from NH4OAc) Ammonia->Imine Product 7-Methoxy-thiochroman-3-ylamine Imine->Product Reducer NaBH3CN Reducer->Product Hydride Transfer

Caption: Key steps in the reductive amination process.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 7-Methoxy-thiochroman-3-one (5.0 g, 25.7 mmol) in methanol (100 mL).

  • Add ammonium acetate (19.8 g, 257 mmol, 10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate beaker, dissolve sodium cyanoborohydride (NaBH₃CN) (2.42 g, 38.6 mmol, 1.5 eq) in ~20 mL of methanol.

  • Add the NaBH₃CN solution dropwise to the reaction mixture. Caution: NaBH₃CN is toxic; handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Add 2-3 drops of glacial acetic acid to maintain a mildly acidic pH (~5-6).

  • Stir the reaction at room temperature for 24 hours. Monitor completion by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the excess reducing agent by slowly adding 3 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water (50 mL) and basify the aqueous solution to pH >10 with 2 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude amine.

  • Purify the product by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to obtain 7-Methoxy-thiochroman-3-ylamine as a pure product.

Summary of Materials and Reaction Parameters

ParameterStage 1.1: ThioesterificationStage 1.2: CyclizationStage 2: Reductive Amination
Key Reagents 4-methoxythiophenol, Ethyl malonyl chloride, PyridineS-aryl thioester, PPA7-Methoxy-thiochroman-3-one, NH₄OAc, NaBH₃CN
Solvent Dichloromethane (DCM)Polyphosphoric Acid (PPA)Methanol
Temperature 0 °C to RT100 °CRoom Temperature
Reaction Time 4 hours2-3 hours24 hours
Workup Acid/Base WashIce Quench, FiltrationAcid Quench, Base Extraction
Purification Use crude directlyRecrystallization (Ethanol)Column Chromatography
Expected Yield >90% (crude)60-70%75-85%

Characterization and Quality Control

The identity and purity of the intermediates and final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Data
7-Methoxy-thiochroman-3-one ¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.2-7.4 (m, 1H, Ar-H), 6.7-6.9 (m, 2H, Ar-H), 3.81 (s, 3H, -OCH₃), 3.65 (s, 2H, S-CH₂-C=O), 3.12 (s, 2H, Ar-CH₂-C=O).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 205.1 (C=O), 159.8, 135.5, 131.0, 124.0, 115.1, 112.8 (Ar-C), 55.4 (-OCH₃), 48.2, 38.5.
MS (ESI+) m/z: 195.05 [M+H]⁺
7-Methoxy-thiochroman-3-ylamine ¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.15 (d, 1H, Ar-H), 6.6-6.7 (m, 2H, Ar-H), 3.78 (s, 3H, -OCH₃), 3.4-3.5 (m, 1H, CH-NH₂), 2.8-3.1 (m, 4H, -CH₂-), 1.6 (br s, 2H, -NH₂).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 159.2, 134.1, 129.8, 125.1, 114.5, 112.3 (Ar-C), 55.3 (-OCH₃), 51.5 (CH-NH₂), 39.8, 30.1.
MS (ESI+) m/z: 196.08 [M+H]⁺

Note: NMR chemical shifts are predictive and may vary slightly based on experimental conditions.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagents:

    • Ethyl malonyl chloride: Corrosive and moisture-sensitive. Handle under inert atmosphere.

    • Pyridine: Flammable, toxic, and has a strong odor.

    • Polyphosphoric acid (PPA): Corrosive. Quenching is highly exothermic and must be done slowly and carefully onto ice.

    • Sodium cyanoborohydride (NaBH₃CN): Highly toxic. Avoid contact with skin and inhalation. Quenching with acid will produce toxic hydrogen cyanide gas; this must be done slowly in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of according to institutional guidelines. Cyanide-containing waste requires special handling.

References

  • Keri, R.S., et al. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry, 78, 340-374. [Link]

  • Patel, R.V., et al. (2012). Thiochroman-4-one derivatives: Synthesis, docking, and ADMET studies for identification of potential anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4168-4175. [Link]

  • Abdel-Magid, A.F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Application Notes and Protocols for a Senior Application Scientist: Evaluating the Antimicrobial Potential of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiochroman Scaffold as a Promising Frontier in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The thiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention due to the diverse biological activities exhibited by its derivatives.[1][2]

Thiochroman-based molecules have demonstrated a wide spectrum of pharmacological properties, including anticancer, antiviral, and, notably, antimicrobial effects.[1][2] The antimicrobial potential of this class of compounds is thought to stem from their ability to disrupt microbial membrane integrity or interfere with nucleic acid synthesis, leading to cell death.[3][4] This positions thiochroman derivatives as compelling candidates for the development of new drugs to combat resistant bacterial and fungal pathogens.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antimicrobial properties of a novel thiochroman derivative, 7-Methoxy-thiochroman-3-ylamine. The following protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[5][6] Beyond a mere recitation of steps, this guide elucidates the scientific rationale behind each experimental choice, empowering the user to not only execute the assays but also to critically interpret the results.

Section 1: Compound Handling and Stock Solution Preparation

A critical, yet often overlooked, aspect of antimicrobial testing is the proper handling and solubilization of the test compound. The physicochemical properties of 7-Methoxy-thiochroman-3-ylamine, particularly its solubility, will directly impact the accuracy and reproducibility of the assays. Thiochroman and aminothiophene derivatives can exhibit poor aqueous solubility.[2][7] Therefore, a systematic approach to preparing a stable and reliable stock solution is paramount.

Solubility Assessment (Recommended Preliminary Step)

Before preparing a high-concentration stock solution, it is advisable to perform a preliminary solubility test in the intended solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common initial choice for dissolving novel organic compounds for antimicrobial screening due to its broad solubilizing power and compatibility with most assays at low final concentrations (typically ≤1% v/v).

  • Procedure:

    • Weigh a small, precise amount of 7-Methoxy-thiochroman-3-ylamine (e.g., 1 mg) into a clear vial.

    • Add the selected solvent (e.g., DMSO) in small, measured increments (e.g., 10 µL).

    • After each addition, vortex the vial vigorously for 30-60 seconds.

    • Visually inspect for complete dissolution against a dark background.

    • Continue adding solvent until the compound is fully dissolved.

    • Calculate the approximate solubility in mg/mL.

Preparation of a Standardized Stock Solution

For accurate and reproducible results, a high-concentration, filtered stock solution is essential.

Protocol:

  • Weighing: Accurately weigh a sufficient quantity of 7-Methoxy-thiochroman-3-ylamine to prepare a stock solution at a concentration of at least 10 times the highest concentration to be tested (e.g., 10 mg/mL).[8]

  • Dissolution: Add the appropriate volume of pre-determined solvent (e.g., DMSO) to the weighed compound. Vortex vigorously until the compound is completely dissolved.[9] Gentle warming (e.g., 37°C) may be employed if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contamination.[9]

  • Aliquoting and Storage: Dispense the sterile stock solution into small, single-use aliquots in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Section 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[8] This quantitative method provides a precise measure of the compound's potency. The following protocol is adapted from CLSI guidelines.[5]

Principle

A standardized suspension of the test microorganism is exposed to serial dilutions of 7-Methoxy-thiochroman-3-ylamine in a liquid growth medium within a 96-well microtiter plate. The plate is incubated under controlled conditions, and the presence or absence of microbial growth is determined visually or spectrophotometrically.

Experimental Protocol

2.2.1. Preparation of Bacterial Inoculum:

  • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

  • Transfer the colonies to a tube containing a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at the appropriate temperature (e.g., 37°C) with shaking until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.10).

  • Dilute the standardized bacterial suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2.2.2. Preparation of Compound Dilutions in a 96-Well Plate:

  • In a sterile 96-well U-bottom or flat-bottom microtiter plate, add 100 µL of sterile CAMHB to all wells.

  • Add 100 µL of the 7-Methoxy-thiochroman-3-ylamine stock solution (at twice the highest desired final concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last dilution column.

  • This will result in wells containing 100 µL of serially diluted compound at twice the final test concentration.

2.2.3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

  • Include the following controls on each plate:

    • Growth Control: Wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no compound).

    • Sterility Control: Wells containing 200 µL of sterile CAMHB only (no bacteria or compound).

    • Solvent Control: (If using a solvent like DMSO) Wells containing the highest concentration of the solvent used in the assay and the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.

  • Seal the plate with a breathable membrane or lid and incubate at 37°C for 16-20 hours in ambient air.

2.2.4. Determination of MIC:

  • After incubation, visually inspect the plate for bacterial growth (turbidity) in the wells. A reading mirror or a plate reader can facilitate this.

  • The MIC is the lowest concentration of 7-Methoxy-thiochroman-3-ylamine at which there is no visible growth.

Data Presentation

Summarize the MIC values in a clear and concise table.

MicroorganismStrain ID7-Methoxy-thiochroman-3-ylamine MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureusATCC 29213160.5 (Vancomycin)
Escherichia coliATCC 25922642 (Ciprofloxacin)
Pseudomonas aeruginosaATCC 27853>1284 (Ceftazidime)
Candida albicansATCC 90028321 (Fluconazole)
Experimental Workflow Diagram

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Inoculum D Inoculate Plate with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) A->D B Prepare Serial Dilutions of 7-Methoxy-thiochroman-3-ylamine in 96-well plate B->D C Prepare Controls: Growth, Sterility, Solvent C->D E Incubate Plate (37°C, 16-20 hours) D->E F Visually or Spectrophotometrically Read Plate for Growth E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the Broth Microdilution Assay.

Section 3: Assessment of Antimicrobial Activity by Disk Diffusion Assay

The disk diffusion assay, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[3] It is a valuable screening tool that provides a visual representation of the compound's inhibitory activity.

Principle

A paper disk impregnated with a known amount of 7-Methoxy-thiochroman-3-ylamine is placed on the surface of an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Experimental Protocol

3.2.1. Preparation of Inoculum and Agar Plates:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 2.2.1.

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing and rotating the swab against the inside of the tube above the liquid level.[3]

  • Inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[3]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3.2.2. Preparation and Application of Disks:

  • Sterile blank paper disks (6 mm in diameter) are required.

  • Aseptically apply a precise volume (e.g., 10 µL) of a known concentration of the 7-Methoxy-thiochroman-3-ylamine stock solution onto each blank disk. The amount of compound per disk should be standardized (e.g., 30 µg).

  • Allow the disks to dry completely in a sterile environment before use.

  • Using sterile forceps, place the impregnated disks onto the inoculated MHA plates, ensuring firm contact with the agar surface.

  • Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Include a control disk containing only the solvent to ensure it has no inhibitory effect, and a disk with a standard antibiotic for quality control.

3.2.3. Incubation and Measurement:

  • Invert the plates and incubate at 37°C for 16-20 hours in ambient air.

  • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or calipers.

Data Presentation

Record the zone diameters in a table for easy comparison.

MicroorganismStrain IDCompound per Disk (µg)Zone of Inhibition (mm)Control AntibioticZone of Inhibition (mm)
S. aureusATCC 292133018Vancomycin (30 µg)17
E. coliATCC 259223012Ciprofloxacin (5 µg)30
P. aeruginosaATCC 27853300Ceftazidime (30 µg)25
Experimental Workflow Diagram

Disk_Diffusion_Workflow Disk Diffusion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Inoculum C Uniformly Inoculate Mueller-Hinton Agar Plate A->C B Prepare Compound-Impregnated and Control Disks D Apply Disks to Inoculated Agar Surface B->D C->D E Invert and Incubate Plate (37°C, 16-20 hours) D->E F Measure Diameter of Zones of Inhibition (mm) E->F G Record and Compare Zone Diameters F->G Time_Kill_Workflow Time-Kill Kinetics Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum and Test Compound Concentrations (e.g., 1x, 2x, 4x MIC) B Inoculate Test and Control Tubes (~5x10^5 CFU/mL) A->B C Incubate with Shaking (37°C) B->C D At Time Points (0, 2, 4, 8, 24h), Remove Aliquots C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates (37°C, 18-24h) E->F G Count Colonies and Calculate CFU/mL F->G H Plot Log10 CFU/mL vs. Time to Generate Time-Kill Curves G->H I Determine Bactericidal or Bacteriostatic Activity H->I

Sources

Application Notes and Protocols for the Cellular Investigation of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of the Thiochromane Scaffold

The thiochromane heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. Comprehensive reviews of this compound class reveal significant potential in several therapeutic areas, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer applications.[1] The biological versatility of thiochromanes stems from their unique three-dimensional structure and the diverse chemical space that can be explored through substitution. Notably, the incorporation of methoxy groups has been shown in some instances to enhance the bioactivity of these compounds.[1]

7-Methoxy-thiochroman-3-ylamine is a novel derivative within this promising class. As its specific biological functions are yet to be fully characterized, a systematic and robust analytical approach is required to elucidate its potential effects in a cellular context. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening and characterization of this compound.

The following sections detail a tiered experimental approach, beginning with fundamental assessments of solubility, stability, and general cytotoxicity, and progressing to targeted assays for antimicrobial and antiproliferative activity. Each protocol is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind key experimental choices.

Part 1: Foundational Compound Characterization

Before initiating cell-based assays, it is critical to understand the fundamental physicochemical properties of 7-Methoxy-thiochroman-3-ylamine. These preliminary steps are essential for ensuring accurate and reproducible results in subsequent biological experiments.

Workflow for Foundational Characterization

cluster_0 Phase 1: Pre-Assay Validation A Compound Procurement (7-Methoxy-thiochroman-3-ylamine) B Solubility Assessment (DMSO, Culture Media) A->B C Stability Analysis in Media (Time-course Incubation) B->C

Caption: Initial workflow for compound validation.

Protocol: Solubility Assessment

Objective: To determine the maximum soluble concentration of 7-Methoxy-thiochroman-3-ylamine in a primary solvent (e.g., DMSO) and the final cell culture medium.

Rationale: Undissolved compound can lead to inaccurate concentration calculations and may cause physical artifacts in cell-based assays. This protocol uses visual inspection and spectrophotometry to identify the solubility limit.[2]

Materials:

  • 7-Methoxy-thiochroman-3-ylamine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • 96-well clear, flat-bottom plate

  • Spectrophotometer (plate reader)

Procedure:

  • High-Concentration Stock Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of 7-Methoxy-thiochroman-3-ylamine in 100% DMSO. Use mechanical agitation such as vortexing or sonication to aid dissolution.[3]

  • Visual Inspection of Stock: Visually inspect the stock solution against a light source for any particulates. If the solution is not clear, it indicates insolubility at this concentration.

  • Serial Dilution in Media: Create a 2-fold serial dilution of the clear DMSO stock solution into pre-warmed complete cell culture medium in a 96-well plate. Critically, ensure the final DMSO concentration does not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your planned assays (e.g., 2 hours).[4]

  • Turbidity Measurement: Assess for precipitation.

    • Visual: Inspect each well for cloudiness or visible precipitate.

    • Spectrophotometric: Measure the absorbance (optical density) of the plate at a wavelength of 600-650 nm.[2] An increase in absorbance compared to the vehicle control (media + DMSO) indicates the formation of a precipitate.

  • Determination of Working Range: The highest concentration that remains clear both visually and by spectrophotometry is considered the upper limit of solubility for your experiments. All subsequent assays should use concentrations at or below this limit.

Protocol: Stability Assessment in Cell Culture Medium

Objective: To evaluate the stability of 7-Methoxy-thiochroman-3-ylamine in complete cell culture medium over a time course relevant to the planned biological assays.

Rationale: Compound degradation in the culture medium during an experiment can lead to a decrease in the effective concentration, resulting in a misinterpretation of biological effects.[5] This protocol provides a basic framework for assessing stability. For definitive results, HPLC or LC-MS analysis is recommended.

Materials:

  • Soluble stock of 7-Methoxy-thiochroman-3-ylamine in DMSO

  • Complete cell culture medium

  • Sterile tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Access to analytical instrumentation (HPLC or LC-MS) is ideal.

Procedure:

  • Sample Preparation: Prepare a solution of 7-Methoxy-thiochroman-3-ylamine in pre-warmed complete cell culture medium at a relevant test concentration (e.g., the intended IC₅₀ or highest screening concentration).

  • Time-Course Incubation: Aliquot the solution into separate sterile tubes for each time point. Incubate the samples at 37°C.

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Analysis:

    • Recommended: Analyze the samples by a suitable analytical method like HPLC to quantify the percentage of the parent compound remaining at each time point relative to the T=0 sample.[6]

    • Alternative (Indirect): If analytical instrumentation is unavailable, a functional readout can be used. For example, add the aged media to fresh cells and perform a rapid viability assay (e.g., 2-4 hour incubation) to see if the compound's bioactivity has diminished over time.

  • Interpretation: A significant decrease (e.g., >15-20%) in the parent compound concentration over the experimental duration suggests instability. This should be considered when interpreting the results of long-term cell culture assays.

Part 2: Cellular Screening Assays

Once the foundational characteristics are established, a tiered screening approach can be employed to identify the biological activities of 7-Methoxy-thiochroman-3-ylamine.

Tiered Cellular Screening Workflow

cluster_1 Phase 2: Biological Activity Screening D Tier 1: General Cytotoxicity (e.g., AlamarBlue®/MTT Assay) E Tier 2A: Antiproliferative (Cancer Cell Lines) (Crystal Violet Assay) D->E F Tier 2B: Antimicrobial (Bacteria/Fungi) (Broth Microdilution MIC) D->F G Tier 3: Mechanistic Studies (Pathway Analysis, etc.) E->G F->G

Sources

Application Notes and Protocols: A Guide to the Solubilization of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Promising Thiochroman Derivative

7-Methoxy-thiochroman-3-ylamine is a heterocyclic compound belonging to the thiochroman class of molecules. Thiochroman derivatives are recognized for their versatile biological and pharmacological properties, serving as scaffolds in the synthesis of novel bioactive compounds.[1][2] Their applications are being explored in various fields, including antimicrobial and antileishmanial research.[1][3] However, the successful application of any compound in experimental settings, from in vitro biological assays to organic synthesis, is fundamentally dependent on its effective and reproducible dissolution.

The structure of 7-Methoxy-thiochroman-3-ylamine—comprising a largely nonpolar thiochroman bicyclic system and a basic primary amine functional group—presents a specific set of solubilization challenges and opportunities. This guide provides a detailed examination of the compound's physicochemical nature and offers robust, field-tested protocols for its dissolution, empowering researchers to achieve reliable and consistent results.

Physicochemical Profile and Solubility Rationale

Understanding the molecular characteristics of 7-Methoxy-thiochroman-3-ylamine is the cornerstone of developing an effective dissolution strategy. While specific experimental data for this exact compound is not widely published, we can infer its properties from its structural components and the well-established principles of organic chemistry.

The molecule's behavior is dictated by a balance between its lipophilic (fat-soluble) and hydrophilic (water-soluble) features:

  • Lipophilic Character: The thiochroman core, a bicyclic aromatic ether sulfide, is inherently nonpolar and favors dissolution in organic solvents.

  • Hydrophilic/Basic Character: The primary amine (-NH₂) group is the key to aqueous solubility. As a Lewis base, the lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid.[4][5] This protonation forms an ammonium salt, which is ionic and therefore significantly more soluble in polar solvents like water.[4]

PropertyPredicted Value / CharacteristicRationale & Implication for Dissolution
Molecular Formula C₁₀H₁₃NOS-
Molecular Weight 195.28 g/mol Influences molarity calculations for solution preparation.
Appearance Likely a solid at room temperatureHigh molecular weight amines are typically solids.[6][7]
Basicity BasicThe lone pair on the amine nitrogen readily accepts a proton. This is the primary mechanism to enhance aqueous solubility.[5]
Aqueous Solubility Sparingly soluble to insolubleThe nonpolar thiochroman backbone dominates, limiting solubility in neutral water. Water solubility of amines decreases significantly as the carbon count exceeds six.[6][8]
Organic Solvent Solubility SolubleExpected to be soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol, which can solvate the nonpolar ring system.[8][9]

Core Solubilization Strategies

Two primary strategies can be employed, tailored to the specific requirements of the downstream experiment.

  • Acidification for Aqueous Buffers: This is the preferred method for biological assays where organic solvents may introduce toxicity or confounding effects. By converting the amine to its more soluble salt form, direct dissolution in aqueous media is achievable.

  • Organic Solvent for High-Concentration Stocks: For general use and ease of handling, dissolving the compound in a non-reactive organic solvent to create a concentrated stock is a standard and highly effective laboratory practice.[9] This stock can then be diluted into a variety of experimental media.

Below is a diagram illustrating the fundamental chemical principle of leveraging the compound's basicity to achieve aqueous solubility.

G cluster_0 In Aqueous Buffer (Neutral pH) cluster_1 In Aqueous Buffer (Acidic pH) Amine Insoluble Poorly Soluble Amine->Insoluble Salt Amine->Salt + H⁺ (e.g., from HCl) - H₂O Salt->Amine - H⁺ (e.g., from base) + H₂O Soluble Soluble Salt Salt->Soluble

Caption: Protonation of the amine group to form a soluble ammonium salt.

Experimental Protocols

Safety First: Aromatic amines can be toxic and are readily absorbed through the skin.[8] Always handle 7-Methoxy-thiochroman-3-ylamine in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of Aqueous Solutions via Acidification

This protocol is ideal for preparing solutions in physiological buffers for direct use in biological assays.

Methodology Workflow

G start Start weigh 1. Weigh Compound start->weigh add_buffer 2. Add Aqueous Buffer (e.g., PBS, TRIS) weigh->add_buffer titrate 3. Add 1N HCl Dropwise add_buffer->titrate dissolve 4. Vortex / Stir Visually Inspect titrate->dissolve dissolve->titrate If not dissolved check_ph 5. Measure Final pH Adjust if Necessary dissolve->check_ph If fully dissolved end Solution Ready check_ph->end

Caption: Workflow for preparing an aqueous solution by acidification.

Step-by-Step Procedure:

  • Calculate and Weigh: Determine the mass of 7-Methoxy-thiochroman-3-ylamine required to achieve the desired final concentration. Weigh the compound accurately using an analytical balance.

  • Initial Suspension: Transfer the weighed compound to a sterile conical tube. Add approximately 80% of the final desired volume of your aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS-HCl). The compound will likely not dissolve at this stage, forming a suspension.

  • Acidification: While vortexing or stirring continuously, add a dilute solution of hydrochloric acid (e.g., 0.1 N or 1 N HCl) dropwise. The addition of acid will protonate the amine, forming the hydrochloride salt.

  • Observe Dissolution: Continue adding acid slowly until the solid material is completely dissolved and the solution becomes clear. Be patient, as this may take several minutes. Gentle warming (to 37°C) or brief sonication in a water bath can expedite the process, but avoid overheating.

  • Final Volume and pH Check: Once the compound is fully dissolved, add the remaining buffer to reach the final desired volume. Crucially, measure the pH of the final solution. The pH will be acidic. If your experiment is pH-sensitive, you may need to adjust it cautiously with a dilute base (e.g., 0.1 N NaOH), though this may risk precipitation if you go past the pKa of the amine.

  • Sterilization: If for use in cell culture, sterile-filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of High-Concentration Organic Stock Solutions

This is the most common and versatile method for storing the compound. DMSO is the solvent of choice for most biological applications.

Methodology Workflow

G start Start weigh 1. Weigh Compound start->weigh add_dmso 2. Add Organic Solvent (e.g., DMSO) weigh->add_dmso dissolve 3. Vortex / Sonicate Until Clear add_dmso->dissolve aliquot 4. Aliquot into Cryovials dissolve->aliquot store 5. Store at -20°C or -80°C Protect from Light aliquot->store end Stock Ready store->end

Caption: Workflow for preparing a concentrated organic stock solution.

Step-by-Step Procedure:

  • Choose a Solvent: Select an appropriate organic solvent. For biological applications, high-purity, anhydrous DMSO is recommended. For chemical synthesis, other solvents like DMF or ethanol may be suitable.

  • Calculate and Weigh: Weigh the desired amount of 7-Methoxy-thiochroman-3-ylamine.

  • Dissolution: Add the chosen solvent to the solid to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small-volume, light-protecting cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Recommended Solvents for Stock Preparation

SolventTypical Stock Conc.Notes & Considerations
DMSO 10 - 50 mMRecommended for Biology. Ensure final concentration in assays is <0.5% (v/v) to avoid cytotoxicity.
DMF 10 - 50 mMCan be a substitute for DMSO, but generally more toxic in cell-based assays.
Ethanol 1 - 10 mMLess effective at high concentrations but may be suitable for certain applications. Can be volatile.
Protocol 3: Preparing Working Solutions from a DMSO Stock

This protocol details the critical step of diluting the concentrated organic stock into aqueous media for cell-based experiments.

  • Thaw Stock: Thaw a single aliquot of your DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution. For example, dilute the 50 mM DMSO stock 1:10 in your cell culture medium or buffer to make a 5 mM intermediate solution. Pipette the DMSO stock directly into the medium while vortexing to ensure rapid dispersal.

  • Final Dilution: Use the intermediate solution to make the final desired concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Control Group: Crucially, prepare a vehicle control group that contains the same final concentration of DMSO as your highest concentration experimental group. This allows you to differentiate the effects of the compound from the effects of the solvent.

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when diluting a DMSO stock into an aqueous buffer, the concentration may be too high for its aqueous solubility limit. Try performing a larger serial dilution or adding a small amount of a surfactant like Tween® 20 (0.01-0.05%) to the aqueous buffer, if compatible with your experiment.

  • Solution Stability: Aqueous solutions of amines can be susceptible to oxidation.[8] It is recommended to prepare fresh aqueous solutions for each experiment. If storing, use aliquots and flash-freeze in liquid nitrogen before transferring to -80°C. Organic stocks in anhydrous DMSO are generally stable for months when stored properly.

  • Verification: After preparation, always visually inspect the solution for any particulate matter against a bright light source. A clear, particle-free solution is essential for reliable experimental outcomes.

References

  • Amines and Heterocycles. (2020). Vertex AI Search.
  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (2025). MDPI.
  • 7-Methoxycoumarin - PRODUCT INFORM
  • 24.S: Amines and Heterocycles (Summary). (2024). Chemistry LibreTexts.
  • Amines and Heterocycles. (n.d.). Fiveable.
  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (2025). PubMed.
  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. (2021). PMC - NIH.
  • 23.1. Properties of amines. (n.d.). Lumen Learning.
  • Video: Physical Properties of Amines. (2023). JoVE.

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Application Notes and Protocols: 7-Methoxy-thiochroman-3-ylamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Thiochroman Scaffold

The thiochroman framework is a privileged heterocyclic motif in medicinal chemistry, imparting favorable physicochemical and pharmacological properties to a wide array of biologically active molecules.[1] The incorporation of a sulfur atom within the chroman ring system influences key parameters such as lipophilicity, metabolic stability, and target engagement.[1] Specifically, the 7-methoxy-thiochroman-3-ylamine scaffold has emerged as a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. Its unique structural features, including a chiral center at the C3 position and a nucleophilic amino group, provide a versatile handle for diversification and the introduction of pharmacophoric elements.

This guide provides a comprehensive overview of the synthesis and application of 7-methoxy-thiochroman-3-ylamine, with a focus on its utility in the construction of selective estrogen receptor degraders (SERDs). The protocols and insights presented herein are designed to empower researchers in drug discovery and organic synthesis to leverage this valuable building block in their programs.

Synthetic Strategy: A Multi-Step Approach to 7-Methoxy-thiochroman-3-ylamine

The synthesis of 7-Methoxy-thiochroman-3-ylamine is a multi-step process that begins with the construction of the thiochroman-4-one core, followed by functional group manipulations to introduce the desired amine functionality at the C3 position.

dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Proposed synthetic pathway to 7-Methoxy-thiochroman-3-ylamine.

Protocol 1: Synthesis of 7-Methoxy-thiochroman-4-one

The synthesis of the key intermediate, 7-methoxy-thiochroman-4-one, is achieved through a two-step sequence involving the initial formation of 3-(m-methoxyphenylthio)propanoic acid followed by an intramolecular Friedel-Crafts cyclization.[2][3][4]

Step 1: Synthesis of 3-(m-Methoxyphenylthio)propanoic acid [2]

  • Rationale: This step involves the nucleophilic attack of the thiolate, generated from m-methoxythiophenol, on 3-chloropropanoic acid. The use of a base is crucial for the deprotonation of the thiol.

  • Procedure:

    • To a solution of sodium hydroxide (2.0 eq) in water, add m-methoxythiophenol (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

    • Add a solution of 3-chloropropanoic acid (1.05 eq) in water dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and acidify with concentrated HCl to a pH of ~2.

    • The precipitated product is then filtered, washed with cold water, and dried under vacuum to yield 3-(m-methoxyphenylthio)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization to 7-Methoxy-thiochroman-4-one [3][5]

  • Rationale: This acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution, where the acylium ion generated from the carboxylic acid attacks the electron-rich aromatic ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.

  • Procedure:

    • Add 3-(m-methoxyphenylthio)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight).

    • Heat the mixture with stirring to 80-100 °C. The viscosity of the mixture will decrease upon heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 7-methoxy-thiochroman-4-one.

Proposed Protocol 2: Synthesis of 7-Methoxy-thiochroman-3-one

The conversion of a thiochroman-4-one to the corresponding 3-one isomer is a non-trivial transformation. A plausible, though not explicitly found in the literature for this specific substrate, multi-step sequence could involve an initial α-bromination followed by subsequent chemical manipulations.

  • Rationale: The introduction of a leaving group at the α-position (C3) of the ketone allows for subsequent reactions. This proposed route is based on known reactivity patterns of ketones.

  • Proposed Procedure:

    • α-Bromination: Treat 7-methoxy-thiochroman-4-one with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like carbon tetrachloride or acetic acid.[6]

    • Favorskii Rearrangement or Elimination-Addition: The resulting α-bromo ketone could potentially undergo a Favorskii rearrangement under basic conditions to yield a ring-contracted carboxylic acid derivative, which would require further steps to re-form the six-membered ring. A more direct route might involve dehydrobromination to an enone, followed by a conjugate addition of a nucleophile and subsequent functional group interconversion. A detailed investigation and optimization of this step would be required.

Protocol 3: Synthesis of 7-Methoxy-thiochroman-3-ylamine via Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines from ketones.[7][8][9] This one-pot procedure involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.

  • Rationale: The reaction of 7-methoxy-thiochroman-3-one with an ammonia source forms an imine intermediate, which is then selectively reduced by a mild reducing agent like sodium cyanoborohydride. The use of ammonium acetate provides both the ammonia source and a buffer to maintain a suitable pH for the reaction.

  • Procedure:

    • Dissolve 7-methoxy-thiochroman-3-one (1.0 eq) in anhydrous methanol.

    • Add ammonium acetate (10-20 eq) to the solution and stir until dissolved.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction by the careful addition of dilute aqueous HCl.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude 7-methoxy-thiochroman-3-ylamine can be purified by column chromatography on silica gel.

Characterization Data

While specific, publicly available NMR and MS data for 7-Methoxy-thiochroman-3-ylamine is limited, the following table provides expected and reported data for related intermediates.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)
7-Methoxy-thiochroman-4-oneC₁₀H₁₀O₂S194.25Aromatic protons (3H, m), -OCH₃ (3H, s), -CH₂-S- (2H, t), -CH₂-CO- (2H, t)Carbonyl carbon (~195), Aromatic carbons (6C), -OCH₃ (~55), Methylene carbons (2C)
7-Methoxy-thiochroman-3-ylamineC₁₀H₁₃NOS195.28Aromatic protons (3H, m), -OCH₃ (3H, s), -CH-NH₂ (1H, m), -CH₂-S- (2H, m), -CH₂- (2H, m), -NH₂ (2H, br s)Aromatic carbons (6C), -OCH₃ (~55), -CH-NH₂ (~50-60), Methylene carbons (2C)

Note: The exact chemical shifts and splitting patterns will depend on the solvent used and the specific stereochemistry of the molecule.

Application in the Synthesis of Selective Estrogen Receptor Degraders (SERDs)

7-Methoxy-thiochroman-3-ylamine is a key building block in the synthesis of novel SERDs, which are a promising class of therapeutics for the treatment of endocrine-resistant breast cancer.[10] The amine functionality provides a convenient point for the attachment of side chains that are crucial for the molecule's ability to bind to and degrade the estrogen receptor.

dot graph "SERD_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General scheme for the synthesis of thiochroman-based SERDs.

Protocol 4: Amide Coupling of 7-Methoxy-thiochroman-3-ylamine

Amide bond formation is a fundamental reaction in organic synthesis.[11][12] Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for the formation of amide bonds, even with challenging substrates.

  • Rationale: HATU is a uronium-based coupling reagent that activates the carboxylic acid to form a highly reactive acyl-OAt ester, which readily reacts with the amine to form the amide bond. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hexafluorophosphate salt and to scavenge the acid formed during the reaction.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane.

    • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of 7-methoxy-thiochroman-3-ylamine (1.0 eq) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude amide product can be purified by column chromatography or recrystallization.

Conclusion

7-Methoxy-thiochroman-3-ylamine is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. The synthetic routes and protocols outlined in this guide provide a framework for its preparation and application. The strategic incorporation of this scaffold allows for the generation of diverse and complex molecules with promising therapeutic properties, as exemplified by its use in the synthesis of next-generation SERDs. As the demand for novel therapeutics continues to grow, the utility of such specialized building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

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Experimental design for testing the efficacy of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A-001

Introduction: Rationale for a Phased, Target-Agnostic and Target-Driven Screening Approach

The compound 7-Methoxy-thiochroman-3-ylamine, hereafter referred to as 'Compound X', is a novel chemical entity. Due to the absence of extensive prior research, a comprehensive and systematic investigation is required to elucidate its pharmacological profile and therapeutic potential. The molecular structure, featuring a thiochromane core and an amine group, suggests potential interactions with central nervous system (CNS) targets. Thiochromane derivatives have been noted for a wide range of pharmacological activities, including anticancer and antimicrobial effects[1][2]. The primary amine moiety is a common feature in ligands for monoamine transporters and receptors, as well as monoamine oxidase (MAO) enzymes, which are critical targets in the treatment of depression and other neurological disorders[3][4].

Therefore, this document outlines a multi-stage experimental plan designed to first broadly assess the bioactivity of Compound X and then progressively narrow the focus to its most promising therapeutic applications. The workflow is designed to maximize data generation while conserving resources, beginning with high-throughput in vitro screening and culminating in specific in vivo efficacy models.

Stage 1: Initial Profiling - In Vitro Target Screening

Causality: The initial phase is designed to be broad, aiming to identify the primary biological targets of Compound X without preconceived bias. Given the structural alerts, the screening will focus on key CNS targets implicated in mood and neurodegenerative disorders.

Workflow Diagram: Phased Efficacy Testing

G cluster_0 Stage 1: In Vitro Profiling cluster_1 Stage 2: In Vitro Validation & Mechanism of Action cluster_2 Stage 3: In Vivo Pharmacokinetics & Efficacy a1 Compound X Synthesis & QC a2 Primary Target Screen (MAO, 5-HT, DA Receptors) a1->a2 a3 Cell Viability/Cytotoxicity Assay a1->a3 b1 Dose-Response & IC50/EC50 Determination a2->b1 Identified Hit a3->b1 Acceptable Cytotoxicity b2 Receptor Binding Assays (Ki) b1->b2 b3 Functional Assays (e.g., cAMP, Ca2+ flux) b1->b3 b4 MAO-A vs MAO-B Selectivity b1->b4 c1 ADME/PK Studies in Rodents b3->c1 Confirmed Activity b4->c1 Confirmed Activity c2 Behavioral Models (e.g., Forced Swim Test) c1->c2 c3 Target Engagement & Biomarker Analysis c2->c3

Caption: Phased approach for Compound X efficacy testing.

Protocol: Monoamine Oxidase (MAO) Inhibition Screening

Rationale: The amine moiety of Compound X makes it a candidate for interaction with MAO enzymes. MAO inhibitors are a major class of drugs for treating depression[4]. This assay will determine if Compound X inhibits MAO-A or MAO-B.

Methodology: A fluorometric assay is recommended for its sensitivity and suitability for high-throughput screening[4][5][6]. Commercially available kits provide a reliable and standardized method[5][7]. The assay principle is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation[6][7].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, MAO-A and MAO-B enzymes, substrate (e.g., p-tyramine), and a fluorescent probe solution as per the kit manufacturer's instructions (e.g., Abcam ab284510, Sigma-Aldrich MAK520)[4][5].

  • Compound Dilution: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

  • Assay Plate Setup: In a 96-well black, flat-bottom plate, add solutions in the following order:

    • Test wells: Compound X dilutions.

    • Positive Control wells: A known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Negative Control (Vehicle) wells: Solvent only.

  • Enzyme Addition: Add diluted MAO-A or MAO-B enzyme solution to all wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Signal Detection: Incubate for 30-60 minutes at 37°C. Measure fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm)[4].

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X relative to the vehicle control.

Protocol: Serotonin and Dopamine Receptor Binding Screen

Rationale: Many psychoactive compounds interact with serotonin (5-HT) and dopamine (DA) receptors. A competitive radioligand binding assay will determine if Compound X has an affinity for a panel of key receptor subtypes (e.g., 5-HT2A, D1, D2).

Methodology: This assay measures the ability of Compound X to displace a known high-affinity radiolabeled ligand from its receptor. The use of 96-well microfilter plates allows for high-throughput screening[8].

Step-by-Step Protocol:

  • Membrane Preparation: Use commercially available cell membrane preparations expressing the human receptor of interest (e.g., 5-HT2A, D1). Thaw membranes on ice and dilute in binding buffer to a pre-determined optimal concentration[8].

  • Assay Plate Setup: In a 96-well plate, add:

    • Total Binding wells: Radioligand + Vehicle.

    • Non-specific Binding (NSB) wells: Radioligand + a high concentration of a known non-labeled ligand (e.g., ketanserin for 5-HT2A).

    • Test wells: Radioligand + dilutions of Compound X.

  • Reaction Incubation: Add the diluted membrane preparation to all wells. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium[8].

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter mats and place them in scintillation vials with scintillation cocktail. Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Determine the percent displacement of the radioligand by Compound X.

Stage 2: Validation and Mechanism of Action (MOA)

Causality: If Stage 1 yields a "hit" (i.e., significant activity at a specific target), this stage is designed to validate that finding, determine its potency and functional effect (agonist, antagonist, or inverse agonist), and explore its mechanism.

Protocol: Dose-Response and IC50/EC50 Determination

Rationale: To quantify the potency of Compound X at the identified target(s), a full dose-response curve must be generated to calculate the half-maximal inhibitory concentration (IC50) for antagonists/inhibitors or the half-maximal effective concentration (EC50) for agonists.

Methodology: This involves repeating the primary assay from Stage 1 with a finer and wider range of Compound X concentrations (e.g., 10-12 concentrations in a semi-log dilution series).

Data Presentation: Hypothetical IC50 Data for Compound X

TargetAssay TypeCompound X IC50 (nM)Control IC50 (nM)Control Compound
MAO-AFluorometric Inhibition1508Clorgyline
MAO-BFluorometric Inhibition250025Selegiline
5-HT2A ReceptorRadioligand Binding855Ketanserin
D2 ReceptorRadioligand Binding>10,00012Haloperidol
Protocol: Functional Receptor Assays

Rationale: A binding assay only indicates affinity; it does not reveal whether the compound activates or blocks the receptor. Functional assays are necessary to determine the compound's efficacy.

Methodology (Example for a Gs-coupled receptor like Dopamine D1): For Gs-coupled receptors like the D1 receptor, agonists stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This can be measured using various methods, including luciferase reporter gene assays[9][10].

Workflow Diagram: Functional Assay Decision Tree

G start Binding Hit Identified receptor_type Determine Receptor G-protein Coupling (Gs, Gi, Gq) start->receptor_type gs Gs-coupled receptor_type->gs gi Gi-coupled receptor_type->gi gq Gq-coupled receptor_type->gq assay_gs Measure cAMP Production (e.g., HTRF, Luciferase) gs->assay_gs assay_gi Measure cAMP Inhibition (Forskolin-stimulated) gi->assay_gi assay_gq Measure Ca2+ Mobilization (e.g., Fluo-4, aequorin) gq->assay_gq agonist Agonist Activity (Signal Increase) assay_gs->agonist antagonist Antagonist Activity (Blocks Agonist Signal) assay_gs->antagonist assay_gi->agonist assay_gi->antagonist assay_gq->agonist assay_gq->antagonist

Caption: Decision tree for selecting an appropriate functional assay.

Step-by-Step Protocol (cAMP Luciferase Assay):

  • Cell Culture: Use a stable cell line co-expressing the receptor of interest (e.g., Dopamine D1) and a cAMP-responsive element (CRE) linked to a luciferase reporter gene[10][11].

  • Cell Plating: Seed the cells into a 96-well white, clear-bottom plate and culture overnight.

  • Compound Treatment:

    • Agonist Mode: Treat cells with serial dilutions of Compound X. Include a known agonist as a positive control.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of Compound X, then stimulate with a known agonist at its EC80 concentration.

  • Incubation: Incubate for 4-6 hours to allow for gene transcription and protein expression.

  • Lysis and Signal Detection: Lyse the cells and add a luciferase substrate. Measure luminescence using a plate reader.

  • Data Analysis:

    • Agonist Mode: Plot luminescence vs. log[Compound X] to determine EC50 and maximal efficacy.

    • Antagonist Mode: Plot luminescence vs. log[Compound X] to determine the IC50 for blockade of the agonist response.

Stage 3: In Vivo Efficacy Testing

Causality: Positive and potent in vitro data provide the rationale for advancing Compound X to in vivo models. This stage assesses the compound's pharmacokinetic properties and its efficacy in a living system, using a disease-relevant model.

Protocol: Rodent Pharmacokinetic (PK) Profiling

Rationale: Before conducting efficacy studies, it is crucial to understand how Compound X is absorbed, distributed, metabolized, and excreted (ADME). This will inform dose selection and administration routes for behavioral studies.

Methodology: Administer a single dose of Compound X to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes. Collect blood samples at multiple time points and analyze plasma concentrations of the compound using LC-MS/MS.

Data Presentation: Hypothetical Pharmacokinetic Parameters for Compound X in Mice

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500450
Tmax (h)0.080.5
AUC (ng*h/mL)22001800
Half-life (t½) (h)2.52.8
Bioavailability (%)N/A82
Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity

Rationale: Assuming Compound X shows activity at targets relevant to depression (e.g., MAO-A or 5-HT receptors), the FST is a widely used primary screening test for potential antidepressant drugs[3][12]. The test is based on the principle that antidepressants reduce the time an animal spends immobile when placed in an inescapable cylinder of water[13][14].

Methodology:

  • Animal Acclimation: Acclimate male mice to the housing facility for at least one week.

  • Drug Administration: Administer Compound X (at doses determined from PK studies), a positive control (e.g., imipramine or fluoxetine), or vehicle to different groups of mice, typically 30-60 minutes before the test.

  • Pre-Swim Session (Day 1): Place each mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for 15 minutes. This is an adaptation session.

  • Test Session (Day 2): Place the mice back into the cylinders for a 6-minute session. Video-record the session for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, scores the last 4 minutes of the test session. The primary measure is the duration of immobility (making only minimal movements to keep the head above water).

  • Data Analysis: Compare the mean immobility time between the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect[13][14].

Conclusion and Future Directions

This structured, multi-stage approach provides a robust framework for the initial characterization of 7-Methoxy-thiochroman-3-ylamine. The progression from broad, high-throughput in vitro screens to specific, functional, and finally in vivo efficacy models ensures that resources are directed toward the most promising therapeutic avenues. Positive results, particularly in the in vivo models, would warrant further investigation into more complex behavioral paradigms (e.g., chronic unpredictable mild stress model), safety pharmacology, and toxicology studies to fully establish the compound's therapeutic potential.

References

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry. Available at: [Link]

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  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

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  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

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The Versatile Scaffold: 7-Methoxy-thiochroman-3-ylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Sulfur-Containing Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Heterocyclic compounds, particularly those containing sulfur, have consistently emerged as privileged scaffolds in drug discovery. The thiochroman framework, a bioisostere of the well-known chroman scaffold, offers a unique combination of structural rigidity, lipophilicity, and metabolic stability, making it an attractive starting point for the design of new therapeutic agents. This guide focuses on a particularly promising derivative, 7-Methoxy-thiochroman-3-ylamine, a versatile building block poised for significant applications in contemporary drug development programs.

The introduction of a methoxy group at the 7-position and an amine at the 3-position of the thiochroman core provides medicinal chemists with critical handles for molecular elaboration and fine-tuning of physicochemical properties. The strategic placement of these functional groups allows for the exploration of diverse chemical space, leading to the generation of libraries of compounds with the potential to interact with a wide array of biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis and utilization of 7-Methoxy-thiochroman-3-ylamine in medicinal chemistry endeavors. We will delve into the synthetic rationale, potential therapeutic applications with a focus on central nervous system (CNS) disorders, and provide step-by-step experimental procedures to empower researchers in their quest for next-generation therapeutics.

Synthetic Strategy: A Reliable Pathway to 7-Methoxy-thiochroman-3-ylamine

The synthesis of 7-Methoxy-thiochroman-3-ylamine is a multi-step process that begins with the construction of the thiochroman-4-one core, followed by the introduction of the crucial amine functionality. The following protocols are designed to be robust and reproducible, providing a clear path to obtaining the target compound.

Protocol 1: Synthesis of 7-Methoxy-thiochroman-4-one

The key precursor for our target molecule is 7-Methoxy-thiochroman-4-one. Its synthesis is achieved through an intramolecular Friedel-Crafts acylation of 3-(p-methoxyphenylthio)propanoic acid. The choice of the cyclizing agent is critical, especially in the presence of an electron-donating methoxy group. While strong acids like sulfuric acid can lead to undesired side reactions, polyphosphoric acid (PPA) has been shown to be an effective and milder alternative for this transformation[1][2].

Experimental Workflow: Synthesis of 7-Methoxy-thiochroman-4-one

cluster_0 Step 1: Thia-Michael Addition cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A p-Methoxythiophenol C 3-(p-methoxyphenylthio)propanoic acid A->C Base Catalyst (e.g., Triethylamine) B Acrylic Acid B->C D 3-(p-methoxyphenylthio)propanoic acid E 7-Methoxy-thiochroman-4-one D->E Polyphosphoric Acid (PPA) Heat

Caption: Synthetic route to 7-Methoxy-thiochroman-4-one.

Materials and Reagents:

Reagent/MaterialGradeSupplier
p-MethoxythiophenolReagentSigma-Aldrich
Acrylic acidReagentAcros Organics
TriethylamineAnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousTCI
Polyphosphoric acid (PPA)Laboratory GradeEMD Millipore
Saturated sodium bicarbonate solutionACS GradeVWR
Anhydrous magnesium sulfateReagentAlfa Aesar

Step-by-Step Procedure:

  • Thia-Michael Addition:

    • To a solution of p-methoxythiophenol (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acrylic acid (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(p-methoxyphenylthio)propanoic acid. This intermediate can often be used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation:

    • To the crude 3-(p-methoxyphenylthio)propanoic acid (1.0 eq), add polyphosphoric acid (PPA) (10 eq by weight).

    • Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. The viscosity of the mixture will be high.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Extract the resulting aqueous suspension with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-Methoxy-thiochroman-4-one as a solid.

Protocol 2: Synthesis of 7-Methoxy-thiochroman-3-ylamine via Reductive Amination

Reductive amination is a classic and highly effective method for converting ketones to amines. This two-step, one-pot process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for the protonated imine over the ketone.

Experimental Workflow: Reductive Amination

A 7-Methoxy-thiochroman-4-one C [Intermediate Imine] A->C Methanol, rt B Ammonium Acetate B->C D 7-Methoxy-thiochroman-3-ylamine C->D Sodium Cyanoborohydride (NaBH3CN)

Caption: Reductive amination of 7-Methoxy-thiochroman-4-one.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Methoxy-thiochroman-4-oneSynthesized-
Ammonium acetateReagentSigma-Aldrich
Sodium cyanoborohydride (NaBH₃CN)ReagentAcros Organics
MethanolAnhydrousFisher Scientific
Hydrochloric acid (HCl) in ether1.0 M solutionTCI
Diethyl etherAnhydrousVWR
Saturated sodium bicarbonateACS GradeVWR

Step-by-Step Procedure:

  • To a solution of 7-Methoxy-thiochroman-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of 1 M aqueous HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with a saturated solution of sodium bicarbonate until pH > 8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude amine can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to yield pure 7-Methoxy-thiochroman-3-ylamine.

  • For storage and handling, the amine can be converted to its hydrochloride salt by dissolving the free base in diethyl ether and adding a stoichiometric amount of HCl in ether. The resulting precipitate can be collected by filtration.

Application Notes: A Scaffold for CNS-Active Agents

The 7-Methoxy-thiochroman-3-ylamine scaffold is a compelling starting point for the development of novel ligands targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. The rationale for this application stems from the structural similarities to known CNS-active molecules and the inherent properties of the thiochroman core.

Targeting Dopamine D₃ Receptors in Neuropsychiatric Disorders

The dopamine D₃ receptor is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. The structural features of 7-Methoxy-thiochroman-3-ylamine make it an excellent candidate for elaboration into potent and selective D₃ receptor ligands. The amine functionality can serve as the crucial basic nitrogen that interacts with the conserved aspartate residue in the transmembrane domain 3 (TM3) of dopamine receptors. The thiochroman ring system provides a rigid scaffold to orient substituents towards other key binding pockets, while the methoxy group can be utilized to modulate electronic properties and metabolic stability.

Proposed Derivatization Strategy for D₃ Receptor Ligands:

cluster_0 Core Scaffold cluster_1 Derivatization cluster_2 Potential Ligands A 7-Methoxy-thiochroman-3-ylamine B Amide Coupling A->B Carboxylic Acids, Coupling Reagents C Reductive Amination A->C Aldehydes/Ketones, Reducing Agents D N-Aryl Amide Derivatives B->D E N-Aralkyl Amine Derivatives C->E

Caption: Derivatization strategies for generating D₃ receptor ligands.

By acylating the primary amine with various aromatic and heteroaromatic carboxylic acids, or by performing a second reductive amination with different aldehydes, a library of derivatives can be synthesized. These derivatives can then be screened for their binding affinity and functional activity at the D₃ receptor.

Exploring Serotonin Receptor Modulation for Mood and Cognitive Disorders

The serotonin (5-HT) system is intricately involved in the regulation of mood, cognition, and sleep. Ligands that modulate specific serotonin receptor subtypes are cornerstone therapies for depression, anxiety, and other psychiatric conditions. The 3-aminochroman scaffold, a close structural analog of 3-aminothiochroman, has been successfully employed in the development of dual-acting serotonin reuptake inhibitors and 5-HT₁A receptor ligands.

The 7-Methoxy-thiochroman-3-ylamine core can be similarly exploited. The amine can be derivatized to incorporate pharmacophoric elements known to confer affinity for various 5-HT receptors. For instance, the introduction of long-chain arylpiperazine moieties is a well-established strategy for targeting 5-HT₁A receptors.

Hypothetical Binding Mode at a Serotonin Receptor:

cluster_0 Serotonin Receptor Binding Pocket Receptor Aspartate Residue (TM3) AromaticPocket Aromatic Pocket (TM5, TM6) Ligand 7-Methoxy-thiochroman-3-yl Derivative Ligand->Receptor Ionic Interaction (Amine) Ligand->AromaticPocket Hydrophobic/Aromatic Interactions (Thiochroman Ring)

Caption: A conceptual diagram of the interaction with a serotonin receptor.

The thiochroman ring can occupy hydrophobic pockets within the receptor, while the derivatized amine forms a key salt bridge with an acidic residue. The methoxy group can be further modified to explore interactions with other regions of the binding site, potentially enhancing selectivity and potency.

Conclusion and Future Directions

7-Methoxy-thiochroman-3-ylamine represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the presence of versatile functional groups make it an ideal starting point for the development of novel therapeutic agents, particularly for CNS disorders. The application notes and protocols provided herein are intended to serve as a foundational guide for researchers to unlock the full potential of this promising molecule. Future work should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation against a panel of CNS targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these novel compounds, ultimately paving the way for the discovery of new and effective medicines.

References

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules. 2017 Nov; 22(11): 1983. Available from: [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. 2021 Oct; 26(21): 6423. Available from: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals (Basel). 2021 Jun; 14(6): 557. Available from: [Link]

  • New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Med Chem Lett. 2018 Sep 10;9(9):915-920. Available from: [Link]

  • Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease. Eur J Med Chem. 2023 Mar 15;249:115169. Available from: [Link]

  • New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ResearchGate. Available from: [Link]

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  • Structural studies of serotonin receptor family. Semantic Scholar. Available from: [Link]

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Application Note: A Robust LC-MS/MS Method for the Analysis of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the characterization and quantification of 7-Methoxy-thiochroman-3-ylamine. Given the compound's structural motifs—a primary amine, a thioether, and a methoxy-substituted aromatic ring—this molecule is of interest in medicinal chemistry and drug discovery. The method utilizes electrospray ionization (ESI) for the generation of protonated precursor ions and collision-induced dissociation (CID) for characteristic fragmentation, enabling confident identification and quantification. This protocol provides a foundational methodology that can be adapted for pharmacokinetic, metabolism, or purity analyses.

Introduction

7-Methoxy-thiochroman-3-ylamine is a heterocyclic compound incorporating a thiochroman core, a structure found in various biologically active molecules. The primary amine and methoxy functional groups suggest potential for pharmacological activity, making it a relevant target for synthesis and analysis in drug development pipelines. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and for tracking its fate in biological systems.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of small molecules.[1][2] This guide establishes a comprehensive protocol using a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for the analysis of 7-Methoxy-thiochroman-3-ylamine. We will explore the principles behind method development, including the choice of ionization source, chromatographic conditions, and an in-depth analysis of its fragmentation pathway.

Experimental Design and Rationale

Ionization Strategy: Electrospray Ionization (ESI)

The presence of a primary amine group makes 7-Methoxy-thiochroman-3-ylamine an ideal candidate for positive mode electrospray ionization (ESI). ESI is a soft ionization technique that generates ions from solution with minimal fragmentation, which is ideal for preserving the molecular ion for subsequent fragmentation analysis (MS/MS).[3][4][5] The basic nitrogen atom of the amine is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ precursor ion.

Chromatographic Separation

A reverse-phase high-performance liquid chromatography (RP-HPLC) approach is selected to ensure retention and sharp peak shapes. The compound's moderate polarity is well-suited for separation on a C18 column. The use of a formic acid additive in the mobile phase serves a dual purpose: it aids in the protonation of the analyte for efficient ESI and improves chromatographic peak shape.

Tandem Mass Spectrometry (MS/MS) for Specificity

Tandem mass spectrometry is employed for definitive structural confirmation and quantification.[6] Collision-induced dissociation (CID) is used to fragment the selected [M+H]⁺ precursor ion.[7][8] The resulting product ions are characteristic of the molecule's structure and provide a high degree of specificity, crucial for distinguishing the analyte from matrix components.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte: 7-Methoxy-thiochroman-3-ylamine (MW: 195.28 g/mol )

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (99%, LC-MS grade)

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., Agilent 6410 Triple Quad LC/MS, Waters Micromass Q-TOF Ultima, or similar).

Standard and Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 7-Methoxy-thiochroman-3-ylamine and dissolve it in 1.0 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with 50:50 acetonitrile/water containing 0.1% formic acid to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (e.g., from a biological matrix): For samples in complex matrices like plasma, a protein precipitation step is recommended.[9] Add three parts of cold acetonitrile to one part of the sample, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for analysis.

LC-MS/MS Instrumental Method

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Gas Temperature325 °C
Gas Flow8 L/min
Nebulizer Pressure40 psi
MS/MS Parameters
Precursor Ion (Q1)m/z 196.1 (for [M+H]⁺)
Collision EnergyOptimized (typically 15-30 eV)
Product Ions (Q3)Monitor m/z 179.1, 151.1, 136.1 (hypothesized)

Visualization of Experimental Workflow

The overall analytical process can be visualized as a streamlined workflow from sample preparation to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Prepare Standards & Matrix Samples Extract Protein Precipitation (if applicable) Prep->Extract LC HPLC Separation (C18 Column) Extract->LC MS ESI+ Ionization LC->MS MSMS CID Fragmentation MS->MSMS Acquire Data Acquisition (MRM or Full Scan) MSMS->Acquire Process Quantification & Confirmation Acquire->Process

Caption: Workflow for the LC-MS/MS analysis of 7-Methoxy-thiochroman-3-ylamine.

Results and Discussion: Fragmentation Pathway Analysis

The key to a specific and reliable MS/MS method is understanding the fragmentation of the target molecule.[6][10] For 7-Methoxy-thiochroman-3-ylamine ([M+H]⁺, m/z 196.1), the fragmentation is predicted to be initiated by the protonated amine and influenced by the thioether and aromatic methoxy groups.

Table 2: Predicted Precursor and Product Ions

Ion DescriptionProposed m/zNotes
Precursor Ion 196.1 Protonated molecule: [C₁₀H₁₃NOS + H]⁺
Product Ion 1 179.1 Loss of ammonia (NH₃) via α-cleavage, a common pathway for primary amines.[11]
Product Ion 2 151.1 Subsequent loss of ethylene (C₂H₄) from the thiochroman ring following the initial ammonia loss.
Product Ion 3 136.1 Loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of CO.

The proposed fragmentation pathway begins with the precursor ion at m/z 196.1. The most favorable initial fragmentation is the neutral loss of ammonia (m/z 17.0), a characteristic fragmentation for protonated primary amines, leading to a stable carbocation at m/z 179.1.[11] Further fragmentation can occur through cleavage of the thiochroman ring.[12] The methoxy group on the aromatic ring can also influence fragmentation, potentially leading to the loss of a methyl radical.[13]

Fragmentation cluster_frags Product Ions M_H [M+H]⁺ m/z 196.1 F1 [M+H - NH₃]⁺ m/z 179.1 M_H->F1 F3 [M+H - •CH₃ - CO]⁺ m/z 151.1* M_H->F3 F2 [M+H - NH₃ - C₂H₄]⁺ m/z 151.1 F1->F2 caption Proposed fragmentation of 7-Methoxy-thiochroman-3-ylamine.

Caption: Proposed CID fragmentation pathway for protonated 7-Methoxy-thiochroman-3-ylamine.

Method Validation Considerations

For quantitative applications, this method should be validated according to regulatory guidelines. Key parameters to assess include:

  • Linearity: A calibration curve should be established with a correlation coefficient (r²) > 0.99.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined.

  • Accuracy and Precision: Assessed at multiple concentration levels (low, mid, high QC samples).

  • Matrix Effect: Evaluated to ensure that co-eluting compounds from the sample matrix do not suppress or enhance the analyte's ionization.[14]

  • Stability: Analyte stability in solution and in the biological matrix should be confirmed under various storage conditions.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the analysis of 7-Methoxy-thiochroman-3-ylamine. By leveraging the specific ionization characteristics of the amine group and the predictable fragmentation patterns of the molecule, this protocol provides a highly selective and sensitive tool for researchers in drug discovery and development. The detailed methodology and the elucidation of the fragmentation pathway offer a solid foundation for both qualitative and quantitative studies of this and structurally related compounds.

References

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  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

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Application Notes & Protocols: A Strategic Guide to In Vivo Evaluation of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting a Course for a Novel Thiochroman Amine

The compound 7-Methoxy-thiochroman-3-ylamine represents a novel chemical entity with a structural scaffold suggestive of potential central nervous system (CNS) activity. The thiochroman core has been associated with a wide array of biological activities, and the presence of a methoxy group and a primary amine invites investigation into its interaction with monoaminergic systems.[1] Given the absence of prior art for this specific molecule, a systematic and hypothesis-driven approach to its in vivo characterization is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the pharmacological profile of 7-Methoxy-thiochroman-3-ylamine using established and validated animal models. Our approach is grounded in scientific integrity, ensuring that each step builds upon the last to create a coherent and robust data package.

Part 1: Foundational In Silico and In Vitro Characterization

Prior to embarking on extensive in vivo studies, a foundational understanding of the molecule's properties is essential. This initial phase serves to refine hypotheses and inform the design of subsequent animal experiments.

Physicochemical and ADME Profiling

A critical first step is to determine the compound's fundamental properties. This data is crucial for formulation development and for predicting its ability to reach the target organ, the brain.[2]

ParameterExperimental MethodRationale & Interpretation
Solubility Kinetic or thermodynamic solubility assaysDetermines appropriate vehicle for in vivo administration. Poor solubility may necessitate formulation strategies.
LogP/LogD HPLC-based or shake-flask methodsPredicts lipophilicity, a key factor in blood-brain barrier (BBB) permeability.[2]
pKa Potentiometric titration or UV-spectroscopyIdentifies the ionization state at physiological pH, which influences solubility, permeability, and receptor interaction.
In Vitro Permeability PAMPA or Caco-2 assaysProvides an initial assessment of passive diffusion and potential for active transport across biological membranes.
Metabolic Stability Liver microsome or hepatocyte incubation assaysIdentifies potential metabolic liabilities and informs on expected in vivo half-life.
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationDetermines the fraction of unbound drug available to cross the BBB and interact with targets.[2]
Initial Target Engagement and Mechanism of Action (MoA) Screening

Based on the compound's structure, a primary hypothesis is its interaction with monoamine systems. A targeted in vitro screening panel is the most efficient way to test this.

  • Receptor Binding Assays: A comprehensive panel should be run against key CNS targets, with a focus on:

    • Serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)[3]

    • Dopamine (D) receptors (e.g., D1, D2)

    • Norepinephrine (NE) receptors (α1, α2, β)

    • Monoamine transporters (SERT, DAT, NET)

  • Enzyme Inhibition Assays:

    • Monoamine Oxidase (MAO) A and B: To determine if the compound has inhibitory activity, which is a common mechanism for antidepressants.[4][5]

  • Functional Assays:

    • Synaptosomal Release Assays: To measure the ability of the compound to evoke the release of serotonin, dopamine, and norepinephrine from nerve terminals. This is a critical step to differentiate between a reuptake inhibitor and a releasing agent.

The results of this initial screening will guide the selection of the most appropriate in vivo models. For instance, potent MAO-A inhibition would direct research towards models of depression, while significant 5-HT2A receptor agonism would suggest exploring models sensitive to psychedelic-like effects.

Part 2: In Vivo Pharmacokinetic and Safety Evaluation

A compound is only as effective as its ability to reach its target at a sufficient concentration and for an adequate duration, without causing undue toxicity.[6]

Pharmacokinetic (PK) Profiling in Rodents

The primary objective is to understand the absorption, distribution, metabolism, and excretion (ADME) of 7-Methoxy-thiochroman-3-ylamine in a living system. Mice or rats are suitable for initial studies.

Protocol 1: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point/route).

  • Formulation: Based on solubility data, prepare a solution or suspension in an appropriate vehicle (e.g., saline, 5% DMSO/5% Solutol/90% saline).

  • Dose Administration:

    • Intravenous (IV): 1-2 mg/kg via tail vein to determine clearance and volume of distribution.

    • Oral (PO): 10-20 mg/kg via gavage to determine oral bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Bioanalysis: Quantify the concentration of 7-Methoxy-thiochroman-3-ylamine in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Safety and Tolerability Assessment

Initial safety assessment is crucial to identify potential adverse effects and to establish a safe dose range for subsequent behavioral studies.[8] These tests are typically conducted in mice or rats.

Protocol 2: Functional Observational Battery (FOB) / Irwin Test

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Dose Escalation: Administer single doses of the compound at increasing concentrations (e.g., 1, 3, 10, 30, 100 mg/kg, i.p. or p.o.). Include a vehicle control group.

  • Observation Period: Observe animals systematically at regular intervals (e.g., 15, 30, 60, 120, 240 minutes) post-dosing.

  • Parameters to Assess:

    • Autonomic: Salivation, lacrimation, piloerection, changes in pupil size.

    • Neuromotor: Gait, posture, tremor, convulsions, catalepsy, motor activity (in an open field), grip strength, motor coordination (rotarod test).[8]

    • Behavioral/Excitability: Arousal, reactivity to stimuli, stereotypy, Straub tail.

    • Physiological: Body temperature.[8]

  • Data Interpretation: Identify the maximum tolerated dose (MTD) and any dose-limiting toxicities. This information is critical for selecting appropriate doses for efficacy studies.

Part 3: Efficacy Evaluation in Behavioral Models

Based on the in vitro screening data, a tiered approach to behavioral testing can be implemented. The following sections outline protocols for assessing potential antidepressant, anxiolytic, and serotonin-agonist-like effects.

Models for Antidepressant-like Activity

These models are sensitive to compounds that modulate monoamine systems, including MAO inhibitors and serotonin reuptake inhibitors/releasers.[9][10]

Protocol 3: Forced Swim Test (FST) in Mice

  • Rationale: This test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds reduce the time spent immobile.[4][10][11]

  • Animal Model: Male CD-1 or C57BL/6 mice.

  • Procedure:

    • Administer 7-Methoxy-thiochroman-3-ylamine (at doses determined from safety studies), a positive control (e.g., imipramine or fluoxetine), and vehicle 30-60 minutes prior to testing.

    • Place each mouse in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • Record a 6-minute session. Score the duration of immobility during the last 4 minutes of the test.[10]

  • Data Analysis: Compare the immobility time between the treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 4: Tail Suspension Test (TST) in Mice

  • Rationale: Similar to the FST, this test induces a state of behavioral despair. Antidepressants decrease the time the animal remains immobile while suspended by its tail.[4][11]

  • Animal Model: Male CD-1 or C57BL/6 mice.

  • Procedure:

    • Administer the test compound, positive control, and vehicle as in the FST.

    • Suspend each mouse by its tail using adhesive tape, at a height where it cannot touch any surfaces.

    • Record a 6-minute session and score the duration of immobility.

  • Data Analysis: Analyze the data similarly to the FST.

Models for Anxiolytic-like Activity

If the compound shows interaction with serotonin receptors like 5-HT1A, it may possess anxiolytic properties.[12]

Protocol 5: Elevated Plus Maze (EPM)

  • Rationale: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.[12]

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Administer the test compound, a positive control (e.g., diazepam), and vehicle 30-60 minutes prior to testing.

    • Place the animal in the center of the plus-shaped maze, which has two open and two enclosed arms, elevated from the floor.

    • Allow the animal to explore for 5 minutes.

    • Record the number of entries and the time spent in the open and closed arms using an automated tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare between groups.

Model for Serotonergic (5-HT2A) Agonist Activity

If in vitro data suggests 5-HT2A receptor agonism, the head-twitch response (HTR) is a highly specific behavioral assay for predicting psychedelic-like potential in humans.[13]

Protocol 6: Head-Twitch Response (HTR) in Mice

  • Rationale: The HTR is a rapid, involuntary head movement in rodents that is reliably induced by 5-HT2A receptor agonists with hallucinogenic properties.[13]

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Procedure:

    • Administer the test compound, a positive control (e.g., DOI or psilocybin), and vehicle.

    • Place the mouse in a clean observation chamber.

    • Observe and count the number of head twitches over a defined period (e.g., 30-60 minutes).

  • Data Analysis: Compare the total number of head twitches between the treatment groups. A dose-dependent increase in HTR is indicative of 5-HT2A agonist activity.

Part 4: Advanced In Vivo Neurochemical and Target Engagement Studies

Positive findings in the behavioral assays should be followed by more sophisticated studies to confirm the mechanism of action in the living brain.

In Vivo Microdialysis

This technique allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[14][15][16]

Protocol 7: In Vivo Microdialysis for Monoamine Levels

  • Rationale: To determine if 7-Methoxy-thiochroman-3-ylamine alters the release of serotonin, dopamine, and norepinephrine in key brain regions like the prefrontal cortex or striatum.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Surgically implant a microdialysis guide cannula targeting the brain region of interest.

    • After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Administer the test compound (systemically or via reverse dialysis).

    • Collect post-administration samples at regular intervals.

  • Bioanalysis: Analyze the dialysate samples for serotonin, dopamine, norepinephrine, and their metabolites using HPLC with electrochemical detection.[17]

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare the time course of changes between treatment groups.

Visualization of Experimental Workflow

G cluster_3 Phase 4: Mechanism Confirmation in_vitro In Vitro Screening (Binding, Enzyme, Functional Assays) safety Safety & Tolerability (Mouse, FOB/Irwin) in_vitro->safety Hypothesis for Effects physchem Physicochemical & ADME Profiling pk_study Pharmacokinetics (PK) (Rat, IV & PO) physchem->pk_study Formulation Info pk_study->safety antidepressant Antidepressant Models (FST, TST) safety->antidepressant Safe Doses anxiolytic Anxiolytic Models (EPM) safety->anxiolytic psychedelic 5-HT2A Agonist Model (HTR) safety->psychedelic microdialysis In Vivo Microdialysis (Neurotransmitter Levels) antidepressant->microdialysis Confirm MoA anxiolytic->microdialysis psychedelic->microdialysis

Caption: A tiered workflow for the in vivo evaluation of a novel CNS compound.

Hypothesized Signaling Pathway Interaction

Based on its structural motifs, 7-Methoxy-thiochroman-3-ylamine could potentially act as a monoamine releasing agent and/or a MAO inhibitor.

G cluster_presynaptic Presynaptic Terminal compound 7-Methoxy- thiochroman-3-ylamine ma_transporter Monoamine Transporter (SERT/DAT/NET) compound->ma_transporter 1. Reverses Transport mao Monoamine Oxidase (MAO) compound->mao 2. Inhibits Enzyme synapse Synaptic Cleft ma_transporter->synapse Increased Release vesicle Synaptic Vesicle ma_neuron Presynaptic Neuron postsynaptic_receptor Postsynaptic Receptor synapse->postsynaptic_receptor Binding metabolites Inactive Metabolites mao->metabolites ma Monoamines (5-HT, DA, NE) ma->mao Degradation

Caption: Potential mechanisms of action for 7-Methoxy-thiochroman-3-ylamine.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). PubMed Central. [Link]

  • Head-twitch response. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

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  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. (2024). PubMed. [Link]

  • The aggression and behavioral abnormalities associated with monoamine oxidase A deficiency are rescued by acute inhibition of serotonin reuptake. (n.d.). PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-thiochroman-3-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and its derivatives. Thiochromanes are a significant class of sulfur-containing heterocycles with diverse biological activities, making their efficient synthesis crucial for drug discovery programs.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Yield in the Reductive Amination of 7-Methoxy-thiochroman-3-one

You are attempting to convert 7-Methoxy-thiochroman-3-one to the desired amine using a reducing agent and an amine source (e.g., ammonia or an ammonium salt), but the yield is poor, or you are recovering only the starting material or the corresponding alcohol (7-Methoxy-thiochroman-3-ol).

The conversion of a ketone to an amine via reductive amination is a two-step process occurring in one pot: (1) formation of an intermediate imine (or enamine), and (2) reduction of this imine to the amine.[2] The overall success hinges on the delicate balance between these two steps.

  • Inefficient Imine Formation: The initial equilibrium between the ketone and the imine may not favor the imine.

    • Causality: Imine formation is an equilibrium-driven condensation reaction that produces water. If this water is not removed or its effect is not mitigated, the equilibrium can lie towards the starting materials. Furthermore, the reaction is often catalyzed by mild acid, but incorrect pH can hinder the reaction.

    • Solution 1: pH Control: The optimal pH for imine formation is typically between 4 and 6. At lower pH, the amine nucleophile is excessively protonated and non-nucleophilic. At higher pH, there is insufficient acid to catalyze carbonyl protonation and subsequent dehydration. Add a catalytic amount of a mild acid like acetic acid to your reaction mixture.

    • Solution 2: Water Removal: While not always practical in one-pot reductive aminations, the principle is important. Using a solvent system that allows for azeotropic removal of water with a Dean-Stark trap can drive the equilibrium forward. For bench-scale synthesis, the use of a dehydrating agent like molecular sieves can be effective, provided they are compatible with the reducing agent.

  • Premature Reduction of the Ketone: The reducing agent may be reducing the starting ketone to the alcohol byproduct faster than the imine is formed and reduced.

    • Causality: This is a common issue when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄). NaBH₄ can readily reduce aldehydes and ketones but is less effective at reducing the C=N bond of an imine, especially at neutral pH.[2]

    • Solution: Select a Chemoselective Reducing Agent: The key is to use a reducing agent that is more reactive towards the protonated imine (iminium ion) than the ketone.

      • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice for reductive amination.[2] It is a mild reducing agent that is stable in weakly acidic conditions (pH 4-6), where imine formation is favorable. It selectively reduces the iminium ion, which is more electrophilic than the ketone carbonyl.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, often superior, alternative.[3] It is also a mild and selective reagent that does not require separate addition of acid, as the acetic acid byproduct of its reaction with moisture can catalyze imine formation. It is less toxic than NaBH₃CN and often gives faster reaction times and cleaner products.

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A 7-Methoxy- thiochroman-3-one D Mix & Stir (Catalytic Acid, e.g., AcOH) A->D B Amine Source (e.g., NH4OAc) B->D C Solvent (e.g., Methanol) C->D E Equilibrium established: Ketone <=> Imine D->E Catalysis F Add Selective Reducing Agent (e.g., NaBH(OAc)3) E->F Imine intermediate G Stir at Room Temp (Monitor by TLC/LC-MS) F->G Selective reduction H Quench Reaction G->H Reaction complete I Aqueous Workup (Acid-Base Extraction) H->I J Purification (Column Chromatography) I->J K Final Product: 7-Methoxy-thiochroman-3-ylamine J->K

Caption: Workflow for the synthesis of 7-Methoxy-thiochroman-3-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 7-Methoxy-thiochroman-3-one, the precursor for the amine?

The most prevalent method for synthesizing the thiochromanone core is the intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid.[4] This involves two main steps:

  • Michael Addition: Reaction of 4-methoxythiophenol with an acrylic acid derivative (like β-propiolactone or 3-chloropropanoic acid) under basic conditions to form 3-((4-methoxyphenyl)thio)propanoic acid.

  • Cyclization: Treatment of the resulting acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which promotes the intramolecular acylation to form the six-membered ring.[5]

Q2: My Friedel-Crafts cyclization to form the ketone precursor is giving a low yield. What can I do?

Low yields in this step are often due to catalyst deactivation, insufficient temperature, or side reactions.

  • Ensure Anhydrous Conditions: Polyphosphoric acid is hygroscopic and its efficacy is reduced by water. Ensure your starting material is dry and the reaction is protected from atmospheric moisture.

  • Optimize Catalyst & Temperature: PPA typically requires heating (e.g., 80-120 °C) to be effective. If PPA is failing, Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more powerful alternative.

  • Check Substrate Purity: Impurities in the 3-((4-methoxyphenyl)thio)propanoic acid can interfere with the reaction. Ensure it is pure before proceeding.

Q3: How do I choose between NaBH₃CN and NaBH(OAc)₃ for the reductive amination step?

Both are excellent reagents, but NaBH(OAc)₃ is now preferred in many modern labs for several reasons.

FeatureSodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Toxicity High. Releases toxic HCN gas upon acidification. Requires careful handling and quenching.Low. Byproducts are acetic acid and borates.
pH Requirement Requires careful pH control (4-6) with an external acid.[2]Generates its own acidic catalyst. Works well without pH adjustment.
Reaction Rate Generally slower.Generally faster and more efficient.
Substrate Scope Very broad.Very broad, particularly effective for less reactive ketones.
Recommendation A classic, reliable reagent. Use with caution in a well-ventilated fume hood.Generally recommended for its safety, ease of use, and efficiency.[3]

Q4: I am struggling to purify the final 7-Methoxy-thiochroman-3-ylamine product. It streaks badly on silica gel columns. Any advice?

Amine tailing on silica gel is a very common problem due to the interaction of the basic amine with acidic silanol groups on the silica surface.

  • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your chromatography eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system (e.g., Dichloromethane/Methanol/Et₃N). This deactivates the acidic sites on the silica, leading to much sharper peaks.

  • Solution 2: Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 12 and extract your free amine back into an organic solvent. This significantly purifies the product before the final chromatographic step.[6]

  • Solution 3: Use a Different Stationary Phase: If problems persist, consider using a different stationary phase like alumina (basic or neutral) or a polymer-based column.

G Ketone Ketone (R2C=O) Hemi Hemiaminal Ketone->Hemi + R'NH2 Amine Amine (R'NH2) Amine->Hemi Imine Imine (R2C=NR') Hemi->Imine - H2O Iminium Iminium Ion (R2C=N+HR') Imine->Iminium + H+ Product Final Amine (R2CH-NHR') Iminium->Product + [H-] Reducer [H-] (e.g., NaBH(OAc)3) Reducer->Iminium i1->i2

Caption: Key steps in the acid-catalyzed reductive amination pathway.

Detailed Experimental Protocol: Optimized Reductive Amination

This protocol is a starting point and may require optimization for your specific scale and equipment.

Materials:

  • 7-Methoxy-thiochroman-3-one (1.0 equiv)

  • Ammonium acetate (NH₄OAc) (5-10 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic Acid (AcOH) (optional, if needed)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-Methoxy-thiochroman-3-one (1.0 equiv) and ammonium acetate (5-10 equiv).

  • Add anhydrous methanol to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the starting ketone by TLC or LC-MS. If imine formation is slow, a catalytic amount of glacial acetic acid (0.1 equiv) can be added.

  • Once imine formation is evident, cool the reaction mixture in an ice bath (0 °C).

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., 3 x DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system containing ~1% triethylamine (e.g., 90:9:1 DCM/MeOH/Et₃N) to afford pure 7-Methoxy-thiochroman-3-ylamine.

References

  • (No Author). (n.d.). Oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions. PubMed Central.
  • (No Author). (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937.
  • (No Author). (n.d.). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central.
  • (No Author). (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PubMed Central.
  • (No Author). (n.d.). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. PubMed Central.
  • (No Author). (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(22), 14211–14219.
  • (No Author). (n.d.). Methylamines purification by distillation and purge. Google Patents.
  • (No Author). (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed Central.
  • (No Author). (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • (No Author). (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • (No Author). (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
  • (No Author). (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (No Author). (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • (No Author). (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group.
  • (No Author). (2019). Oxidant-free, three-component synthesis of 7-amino-6 H -benzo[ c ]chromen-6-ones under green conditions. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (No Author). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • (No Author). (n.d.). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones.
  • (No Author). (n.d.). Total Syntheses of Haouamine A. Baran Lab. Retrieved January 26, 2026, from [Link]

  • (No Author). (n.d.). One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. Preprints.org.
  • (No Author). (n.d.). Synthesis of 3-amino-3,4-dideoxysugars. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • (No Author). (n.d.). The preparation of some thiochroman-3-ones and derivatives. ResearchGate. Retrieved January 26, 2026, from [Link]

  • (No Author). (n.d.). Synthesis of 3-Aminochroman Derivatives by Radical Cyclization. SciSpace. Retrieved January 26, 2026, from [Link]

  • (No Author). (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • (No Author). (n.d.). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Methoxy-thiochroman-3-ylamine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and procedural steps necessary to overcome these challenges effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 7-Methoxy-thiochroman-3-ylamine that influence its solubility?

A1: Understanding the molecular structure is the first step in predicting and troubleshooting solubility. 7-Methoxy-thiochroman-3-ylamine possesses several key features:

  • Aromatic Thiochroman Core: The fused bicyclic ring system is largely hydrophobic and rigid, which tends to decrease aqueous solubility.

  • Primary Amine Group (-NH2): This is the most critical group for aqueous solubilization. As a Brønsted-Lowry base, the lone pair of electrons on the nitrogen can accept a proton (H+), forming a positively charged ammonium salt.[1][2] This salt form is significantly more polar and thus more soluble in aqueous solutions.[2][3]

  • Methoxy Group (-OCH3): While the ether linkage adds some polarity, the methyl group contributes to the overall lipophilicity of the molecule.

  • Thioether Linkage (-S-): The sulfur atom in the ring is less electronegative than oxygen, making the thioether less polar than an equivalent ether. This feature contributes to the compound's hydrophobic nature.

The interplay between the hydrophobic thiochroman backbone and the basic primary amine dictates its solubility behavior, making it poorly soluble in neutral water but increasingly soluble in acidic conditions.

Q2: I'm starting a new experiment. What is the recommended first-line approach to dissolve 7-Methoxy-thiochroman-3-ylamine for an aqueous buffer system?

A2: The most effective and widely used strategy for solubilizing basic compounds like this is pH-mediated salt formation .[2][3] Nearly all amines, even those not very soluble in water, will react with strong acids to form water-soluble salts.[3]

The recommended first step is to prepare an acidic stock solution. By lowering the pH, you protonate the primary amine, converting the molecule into its much more soluble hydrochloride (or other) salt form. A detailed protocol for this is provided in the "Experimental Protocols" section below. This approach is fundamental in pharmaceutical sciences to enhance the aqueous solubility of amine-containing drugs.[3]

Q3: My compound still shows poor solubility even after pH adjustment. What are my next options?

A3: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system . A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[4][5]

Commonly used co-solvents in laboratory settings include:

  • DMSO (Dimethyl Sulfoxide)

  • DMF (Dimethylformamide)

  • Ethanol

These solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a hydrophobic molecule.[6] The presence of a co-solvent can increase the solubility of nonpolar solutes by several orders of magnitude.[4]

Workflow: First, dissolve the compound in a minimal amount of the pure co-solvent (e.g., DMSO). Then, slowly add this concentrated organic stock solution to your aqueous buffer with vigorous stirring. For a compound like 7-Methoxycoumarin, which shares some structural similarities, a common method is to first dissolve it in DMSO and then dilute it with an aqueous buffer.[7]

  • Critical Note: Always be mindful of the final concentration of the co-solvent in your experiment, as it can impact biological assays. It is recommended to keep the final concentration of solvents like DMSO below 0.5-1% in most cell-based assays.

Q4: I've dissolved the compound using a co-solvent, but it precipitates upon dilution into my aqueous buffer. How can I fix this?

A4: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting strategies:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the compound.

  • Increase the Co-solvent Percentage: Marginally increasing the percentage of the co-solvent in the final solution can help, but be cautious of its effects on your experimental system.

  • Optimize the Order of Addition: Add the concentrated compound stock solution to the full volume of the buffer dropwise while vortexing or stirring vigorously. This avoids localized high concentrations that can initiate precipitation.

  • Use a Different Co-solvent: Some compounds have significantly different solubilities in various organic solvents. Experiment with DMSO, DMF, or ethanol to find the optimal choice.

  • Gentle Warming: In some cases, gently warming the solution (e.g., to 37°C) can temporarily increase solubility and aid in dissolution. However, ensure the compound is stable at that temperature and allow the solution to return to room temperature before use to check for precipitation.

Data Summary & Recommended Solvents

The following table provides a summary of recommended solvents and strategies for dissolving 7-Methoxy-thiochroman-3-ylamine, based on its chemical properties and proven methods for analogous compounds.

Solvent System Strategy Mechanism of Action Pros Cons
Aqueous Acidic Buffer (e.g., pH 4-5) pH AdjustmentProtonates the primary amine to form a highly soluble ammonium salt.[2][3]High aqueous solubility; ideal for biological systems.May not be suitable for pH-sensitive experiments.
DMSO / DMF Co-solventReduces the polarity of the bulk solvent, increasing solubility of hydrophobic compounds.[4][6]Excellent for creating high-concentration stock solutions.Can be toxic to cells at higher concentrations (>1%).
Ethanol Co-solventSimilar to DMSO, reduces solvent polarity.Less toxic than DMSO/DMF for many biological applications.May not be as effective as DMSO for highly insoluble compounds.
DMSO:PBS (1:4) Co-solvent SystemA common starting point for diluting a DMSO stock into a physiological buffer.[7]Balances solubility enhancement with biocompatibility.Limited final concentration achievable before precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol details the primary method for solubilizing 7-Methoxy-thiochroman-3-ylamine by converting it to its hydrochloride salt.

  • Weigh the Compound: Accurately weigh the required amount of 7-Methoxy-thiochroman-3-ylamine powder. For a 10 mM solution, this would be approximately 1.95 mg per 1 mL of solvent.

  • Add Acidic Solvent: Add a volume of 0.1 M Hydrochloric Acid (HCl) to the powder to achieve the target concentration.

  • Facilitate Dissolution: Vortex or sonicate the mixture for 5-10 minutes. The solution should become clear as the compound dissolves to form the soluble salt.

  • pH Neutralization (Optional): If your final experiment requires a neutral pH, you can carefully adjust the pH of this acidic stock solution by adding a base like Sodium Hydroxide (NaOH) dropwise. Perform this step slowly while stirring to avoid precipitating the compound.

  • Sterilization: If required for biological experiments, filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Always check for precipitation after thawing.

Protocol 2: Preparation of a High-Concentration Stock Solution Using a Co-Solvent

This protocol is for creating a concentrated stock in an organic solvent, which can then be diluted into aqueous media.

  • Weigh the Compound: Accurately weigh the desired amount of 7-Methoxy-thiochroman-3-ylamine.

  • Add Co-Solvent: Add the appropriate volume of 100% DMSO or DMF to the powder to reach the desired high concentration (e.g., 50-100 mM).

  • Ensure Complete Dissolution: Vortex or sonicate the vial until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used if necessary, but check for compound stability.

  • Storage: Store the organic stock solution tightly capped at -20°C to prevent water absorption by the hygroscopic solvent.

Visual Troubleshooting Guide

The following workflow provides a decision-making tree for addressing solubility issues with 7-Methoxy-thiochroman-3-ylamine.

Solubility_Troubleshooting start Start: Need to dissolve 7-Methoxy-thiochroman-3-ylamine q1 Is the final solution aqueous-based? start->q1 ph_adjust Primary Method: Prepare acidic stock (e.g., 0.1M HCl) to form soluble salt. q1->ph_adjust Yes organic_stock Prepare high-concentration stock in 100% DMSO or DMF. q1->organic_stock No / Need High Conc. q2 Did the compound dissolve completely? ph_adjust->q2 dilute Dilute organic stock into final aqueous buffer (vortexing). organic_stock->dilute success1 Success: Solution is ready for use or pH neutralization. q2->success1 Yes troubleshoot1 Troubleshooting: - Increase sonication/vortexing time - Gentle warming (check stability) - Proceed to co-solvent method q2->troubleshoot1 No q3 Did the compound precipitate upon dilution? dilute->q3 success2 Success: Final solution is ready. q3->success2 No troubleshoot2 Troubleshooting Options: 1. Lower final concentration. 2. Increase co-solvent % (with caution). 3. Change co-solvent (e.g., try Ethanol). 4. Add stock dropwise to full buffer volume. q3->troubleshoot2 Yes

Sources

Technical Support Center: Synthesis of Thiochromane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiochromane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important class of sulfur-containing heterocycles. The synthesis of thiochromanes, while conceptually straightforward, is often plagued by challenges related to the unique chemical nature of sulfur, including its nucleophilicity, multiple oxidation states, and the stability of intermediates.[1][2]

This document provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common experimental pitfalls, optimize your reaction conditions, and improve the overall efficiency and yield of your synthetic routes.

Troubleshooting Guide: Common Synthetic Pitfalls

This section addresses specific, frequently encountered problems during the synthesis of thiochromanes, particularly focusing on the common acid-catalyzed intramolecular cyclization of 3-(arylthio)propanoic acids or related precursors.

Category 1: Low or No Product Yield

Question 1: My intramolecular Friedel-Crafts cyclization of 3-(phenylthio)propanoic acid to produce thiochroman-4-one is resulting in a low yield or complete recovery of starting material. What are the likely causes and how can I fix this?

Answer: This is a classic issue in thiochromane synthesis, often pointing to problems with reaction activation, catalyst deactivation, or substrate reactivity. Let's break down the potential causes and solutions.

  • Causality 1: Insufficient Acid Strength or Inactive Catalyst. The core of this reaction is an electrophilic aromatic substitution, which requires a potent electrophile generated by the activation of the carboxylic acid.[3] If the acid catalyst is too weak or has been deactivated, the reaction will not proceed.

    • Troubleshooting:

      • Catalyst Choice: Polyphosphoric acid (PPA) is a common choice for this cyclization as it serves as both the catalyst and solvent. However, its efficacy is highly dependent on its freshness and temperature. Older PPA can absorb atmospheric moisture, reducing its activity. For substrates with electron-withdrawing groups, a stronger Lewis acid like aluminum chloride (AlCl₃) may be necessary.[3]

      • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Ensure all glassware is oven-dried, and solvents are anhydrous. Any trace of water will hydrolyze the catalyst, rendering it inactive.

      • Stoichiometry of Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[4] The product, thiochroman-4-one, is a ketone that can form a stable complex with the Lewis acid, effectively sequestering it and halting the catalytic cycle.[4][5] A common starting point is 1.1 to 2.5 equivalents of AlCl₃.

  • Causality 2: Deactivated Aromatic Ring. The success of a Friedel-Crafts reaction is highly dependent on the electronic nature of the aromatic ring.

    • Troubleshooting:

      • Substituent Effects: If your thiophenol precursor contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the aromatic ring may be too deactivated for the intramolecular acylation to occur under standard conditions.[4]

      • Alternative Strategies: For deactivated systems, you may need to switch to a different synthetic strategy altogether, such as a metal-catalyzed cross-coupling approach to form the C-S bond followed by a different cyclization method.[2][6]

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose the cause of low product yield in an intramolecular Friedel-Crafts reaction for thiochroman-4-one synthesis.

low_yield_troubleshooting start Low or No Yield (TLC/LCMS Analysis) check_sm Is Starting Material (SM) Consumed? start->check_sm sm_unconsumed SM Unconsumed check_sm->sm_unconsumed No sm_consumed SM Consumed, No Product check_sm->sm_consumed Yes cause1 Potential Cause: Reaction Not Initiated sm_unconsumed->cause1 cause2 Potential Cause: Decomposition / Side Reactions sm_consumed->cause2 solution1 Solution: 1. Increase reaction temp. 2. Use stronger acid (e.g., PPA, AlCl₃). 3. Ensure anhydrous conditions. 4. Check catalyst quality/quantity. cause1->solution1 solution2 Solution: 1. Lower reaction temperature. 2. Use milder catalyst (e.g., BF₃·OEt₂). 3. Check for charring (indicative of harsh conditions). 4. Analyze crude mixture for side products. cause2->solution2

Caption: A stepwise workflow for troubleshooting low yields.

Category 2: Formation of Unexpected Side Products

Question 2: My reaction is producing a significant amount of a dark, insoluble material (charring), and the TLC plate shows a complex mixture of products. What is happening?

Answer: The formation of char and multiple byproducts is a common pitfall, especially when using strong Brønsted acids like PPA or sulfuric acid at elevated temperatures.

  • Causality 1: Polymerization and Intermolecular Reactions. The highly reactive acylium ion intermediate or protonated precursors can react intermolecularly, leading to oligomers and polymers, which often present as intractable tars. This is especially problematic at high concentrations or temperatures.

    • Troubleshooting:

      • Temperature Control: Carefully control the reaction temperature. While heat is often required, excessive temperatures can dramatically accelerate side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.

      • High Dilution: Although intramolecular reactions are favored at lower concentrations, running the reaction under high dilution can sometimes minimize intermolecular side products.[7] This is a trade-off, as it may slow down the desired reaction.

      • Order of Addition: A slow, controlled addition of the substrate to the pre-heated acid catalyst can help maintain a low instantaneous concentration of the reactive species, thus favoring the intramolecular pathway.

  • Causality 2: Oxidation of the Sulfur Atom. The sulfur atom in the thiochromane scaffold is susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing impurities.[2][8] This can lead to the formation of the corresponding sulfoxide or sulfone derivatives.[9]

    • Troubleshooting:

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent air oxidation.

      • Purified Reagents: Ensure your starting materials and solvents are free from peroxide impurities, which can act as oxidants.

      • Characterization: Be aware of the mass spectrometric signatures of these byproducts. The sulfoxide will have a mass of (M+16) and the sulfone (M+32) relative to your target thiochromane.

Table 1: Common Side Products and Diagnostic Features

Side Product TypePotential CauseDiagnostic Signature (MS/NMR)Mitigation Strategy
Dimer/Polymer High temperature, high concentrationInsoluble material, complex NMR, broad MS signalsLower temperature, slow addition, higher dilution
Thiochromane Sulfoxide Air oxidation, impure reagentsM+16 in Mass SpecUse inert atmosphere, purify reagents
Thiochromane Sulfone Strong oxidizing conditionsM+32 in Mass SpecAvoid harsh oxidants, use inert atmosphere
Thioxanthene derivatives Rearrangement/competing cyclizationDifferent aromatic substitution pattern in ¹H NMRUse milder catalysts, control temperature
Category 3: Purification Challenges

Question 3: I have successfully formed my thiochromane product, but I'm struggling to separate it from the starting material and other closely-related impurities by column chromatography. What can I do?

Answer: Purification can be a significant hurdle, as the polarity of the thiochroman-4-one product can be very similar to that of the 3-(arylthio)propanoic acid starting material.

  • Causality: Similar Polarity. The carboxylic acid starting material and the ketone product often have overlapping Rf values in common solvent systems (e.g., hexanes/ethyl acetate), leading to poor separation.

    • Troubleshooting & Optimization:

      • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM. Wash with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate, NaHCO₃). The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral thiochroman-4-one product remains in the organic layer. This single step can dramatically simplify the subsequent purification.

      • Alternative Solvent Systems: If co-elution is still an issue, explore different solvent systems for your column chromatography. Adding a small amount of a more polar solvent like methanol or a different modifier like dichloromethane can alter the selectivity of the separation.

      • Recrystallization: Thiochroman-4-ones are often crystalline solids. After a preliminary purification by chromatography, recrystallization can be a highly effective method for obtaining a product of very high purity. Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).

Protocol 1: Work-up and Purification via Acid-Base Extraction

  • Quenching: Carefully and slowly pour the cooled reaction mixture (e.g., from a PPA reaction) onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine & Wash: Combine the organic layers. Wash sequentially with:

    • Water (1x)

    • Saturated aqueous NaHCO₃ solution (2-3x). Crucial Step: This removes the unreacted acidic starting material.

    • Brine (1x)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude product should be significantly enriched in the desired thiochroman-4-one, making subsequent purification by column chromatography or recrystallization much more straightforward.

Frequently Asked Questions (FAQs)

Q1: What is the main chemical principle behind the most common thiochromane synthesis? A: The most prevalent method is an intramolecular Friedel-Crafts acylation.[7] This involves the cyclization of a precursor like 3-(arylthio)propanoic acid. An acid catalyst (either a Brønsted acid like PPA or a Lewis acid like AlCl₃) activates the carboxylic acid, which then acts as an electrophile and attacks the electron-rich aromatic ring of the thiophenyl group to form the six-membered heterocyclic ring.[3][7]

Q2: My thiophenol starting material seems to be degrading. How can I handle it properly? A: Thiols are susceptible to oxidation, especially in the presence of air, light, or metal contaminants, which can lead to the formation of disulfides (R-S-S-R).[10] It is best to use freshly distilled or purchased thiophenols. Store them under an inert atmosphere, protected from light, and in a refrigerator or freezer. Their foul smell is a characteristic, but a change in color (e.g., yellowing) can indicate decomposition.

Q3: Are there alternatives to strong acid catalysts like PPA and AlCl₃? A: Yes. While powerful, these acids can be harsh. Milder Lewis acids such as BF₃·OEt₂, ZnCl₂, or solid acid catalysts can be effective, particularly for sensitive substrates.[11][12] Additionally, modern methods involving transition-metal catalysis offer completely different pathways that avoid strong acids altogether.[2][6]

Q4: How do I know if my reaction is complete? A: Thin-Layer Chromatography (TLC) is your most important tool for real-time reaction monitoring. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is progressing. Staining with potassium permanganate (KMnO₄) can be useful as thiols and thioethers often show up clearly. For more definitive analysis, taking small aliquots for LC-MS analysis is highly recommended.

References

  • Preprints.org. One-Pot Synthesis of Thiochromone and It's Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Recent developments in thiochromene chemistry. (2024). Available from: [Link]

  • National Center for Biotechnology Information. Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Available from: [Link]

  • ResearchGate. Stability of thiol groups at different pH environments at 37°C. Available from: [Link]

  • Chemistry Steps. Reactions of Thiols. Available from: [Link]

  • American Chemical Society. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. Available from: [Link]

  • PubMed. Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of thiochromanones and thioflavanones. Available from: [Link]

  • National Center for Biotechnology Information. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2024). Available from: [Link]

  • ResearchGate. (PDF) Thiochroman-4-ones: Synthesis and reactions. (2008). Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018). Available from: [Link]

  • Reddit. Common sources of mistake in organic synthesis : r/OrganicChemistry. (2023). Available from: [Link]

  • PrepChem.com. Synthesis of 3-phenyl-3-(phenylthio)propionic acid. Available from: [Link]

  • MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available from: [Link]

  • Reddit. (vent) I just don't understand synthesis/retrosynthesis : r/chemistry. (2019). Available from: [Link]

  • RSC Medicinal Chemistry. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2024). Available from: [Link]

  • Master Organic Chemistry. Thiols and Thioethers. (2015). Available from: [Link]

  • ResearchGate. Intramolecular Friedel Crafts Reaction. (2025). Available from: [Link]

  • PubMed. Stability of thiols in an aqueous process flavoring. (2001). Available from: [Link]

  • National Center for Biotechnology Information. 3-(Phenylthio)propanoic acid | C9H10O2S | CID 222492 - PubChem. Available from: [Link]

  • Reddit. Where do you find synthesis problems : r/OrganicChemistry. (2022). Available from: [Link]

  • Sciforum. Lewis Acid Catalyzed Enantioselective Reactions Using Highly Coordinating Nucleophiles. Conjugate Additions of Thiols, Thiocarbo. (2025). Available from: [Link]

  • Chemistry LibreTexts. Thiols and Sulfides. (2023). Available from: [Link]

  • YouTube. 14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN. (2020). Available from: [Link]

  • Royal Society of Chemistry. Brønsted acid-catalyzed cascade cyclization: an efficient strategy for divergent synthesis of cyclohepta[b]indole derivatives. (2018). Available from: [Link]

  • Wikipedia. Lewis acid catalysis. Available from: [Link]

  • National Center for Biotechnology Information. Propanoic acid, 3-oxo-3-(phenylthio)- | C9H8O3S | CID 11321516 - PubChem. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016). Available from: [Link]

  • MDPI. Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 7-Methoxy-thiochroman-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the intricacies of this multi-step synthesis, ensuring both high yield and purity of your target compound.

I. Synthetic Overview & Key Challenges

The synthesis of 7-Methoxy-thiochroman-3-ylamine is typically approached via a two-step sequence:

  • Step 1: Synthesis of 7-Methoxy-thiochroman-4-one. This key intermediate is generally prepared through the reaction of 4-methoxythiophenol with a suitable three-carbon electrophile, such as 3-chloropropanoic acid, followed by an intramolecular Friedel-Crafts acylation to form the thiochromanone ring.

  • Step 2: Reductive Amination of 7-Methoxy-thiochroman-4-one. The ketone intermediate is then converted to the target primary amine via reductive amination.

This synthetic route, while conceptually straightforward, presents several potential challenges that can impact yield and purity. These include controlling the Friedel-Crafts cyclization, managing potential side reactions during reductive amination, and effectively purifying the final polar amine product. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific issues that may arise during the synthesis of 7-Methoxy-thiochroman-3-ylamine.

Step 1: Synthesis of 7-Methoxy-thiochroman-4-one

Question 1: My Friedel-Crafts cyclization to form 7-Methoxy-thiochroman-4-one is low-yielding or failing. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenylthio)propanoic acid are a common hurdle. The primary challenges often revolve around the choice of acid catalyst and reaction conditions, especially given the presence of the electron-donating methoxy group.

Causality Behind Experimental Choices:

The methoxy group on the aromatic ring is sensitive to strong acids and can be prone to cleavage or side reactions under harsh conditions. Therefore, selecting an appropriate acid catalyst and optimizing the reaction temperature are critical for a successful cyclization.

Troubleshooting Strategies:

Potential Cause Recommended Solution Scientific Rationale
Acid Catalyst is too Harsh Switch from strong acids like concentrated sulfuric acid to a milder catalyst such as Polyphosphoric Acid (PPA).[1]PPA is a viscous liquid that can promote the intramolecular acylation under less acidic and lower temperature conditions, thus minimizing degradation of the methoxy group.
Incomplete Reaction Increase the reaction temperature cautiously (e.g., to 60-80 °C) and extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).The intramolecular Friedel-Crafts reaction can be slow, and providing more thermal energy can help overcome the activation barrier.
Poor Solubility of Starting Material If using PPA, consider adding a co-solvent like dichloromethane (DCM) to improve the solubility of the starting material and ensure a homogeneous reaction mixture.[1]Improved solubility leads to better contact between the reactant and the catalyst, facilitating a more efficient reaction.
Side Reactions (e.g., intermolecular polymerization) Ensure high dilution conditions by adding the substrate slowly to the pre-heated acid catalyst.High dilution favors the intramolecular cyclization over intermolecular side reactions.

Experimental Protocol: Synthesis of 7-Methoxy-thiochroman-4-one

This protocol outlines a general procedure for the synthesis of the key intermediate.

  • Synthesis of 3-(4-methoxyphenylthio)propanoic acid:

    • In a round-bottom flask, dissolve 4-methoxythiophenol (1.0 eq) in a suitable solvent such as ethanol.

    • Add a base, for example, sodium hydroxide (1.1 eq), and stir until the thiophenol has fully deprotonated.

    • To this solution, add 3-chloropropanoic acid (1.05 eq) and reflux the mixture for 4-6 hours, or until TLC analysis indicates the consumption of the starting thiophenol.

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 3-(4-methoxyphenylthio)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate flask, heat Polyphosphoric Acid (PPA) to approximately 60-70 °C with stirring.

    • Slowly add the 3-(4-methoxyphenylthio)propanoic acid (1.0 eq) to the hot PPA.

    • Stir the mixture at this temperature for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Filter the solid, wash thoroughly with water and a dilute sodium bicarbonate solution to remove any residual acid.

    • The crude 7-Methoxy-thiochroman-4-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_of_7-Methoxy-thiochroman-4-one 4-Methoxythiophenol 4-Methoxythiophenol 3-(4-methoxyphenylthio)propanoic_acid 3-(4-methoxyphenylthio)propanoic_acid 4-Methoxythiophenol->3-(4-methoxyphenylthio)propanoic_acid 1. NaOH, Ethanol 2. 3-Chloropropanoic Acid, Reflux 7-Methoxy-thiochroman-4-one 7-Methoxy-thiochroman-4-one 3-(4-methoxyphenylthio)propanoic_acid->7-Methoxy-thiochroman-4-one PPA, 60-70 °C

Caption: Synthesis of the key intermediate, 7-Methoxy-thiochroman-4-one.

Step 2: Reductive Amination to 7-Methoxy-thiochroman-3-ylamine

Question 2: I am observing incomplete conversion and/or the formation of side products during the reductive amination of 7-Methoxy-thiochroman-4-one. How can I optimize this step?

Answer:

Reductive amination is a powerful transformation, but its success hinges on the careful selection of the reducing agent, the amine source, and the reaction conditions to favor the formation of the desired primary amine.[2]

Causality Behind Experimental Choices:

The choice of reducing agent is critical. A reagent that is too reactive might reduce the ketone before imine formation, while a reagent that is too mild may lead to incomplete reaction. Similarly, the choice of amine source and control of pH are important to facilitate imine formation without causing degradation of the starting material or product.

Troubleshooting Strategies:

Potential Cause Recommended Solution Scientific Rationale
Incomplete Imine Formation Use a large excess of the amine source, such as ammonium acetate, to drive the equilibrium towards imine formation.According to Le Chatelier's principle, a high concentration of one reactant will shift the equilibrium to favor the products.
Ketone Reduction Before Imine Formation Use a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[2][3]These reagents are less reactive towards ketones at neutral or slightly acidic pH, allowing for the formation of the imine or iminium ion prior to reduction.
Low Reaction Rate Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[3]Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
Formation of Secondary Amine by-product Use a large excess of the primary amine source (ammonium acetate) and control the stoichiometry of the reducing agent.A high concentration of the primary amine source will outcompete the newly formed primary amine for reaction with the ketone, minimizing the formation of the secondary amine.
Product Instability Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the reaction progress closely to avoid prolonged reaction times.Amines can be sensitive to prolonged exposure to acidic or basic conditions, and lower temperatures can help minimize degradation.

Experimental Protocol: Reductive Amination of 7-Methoxy-thiochroman-4-one

This protocol provides a general procedure for the synthesis of the final product.

  • To a solution of 7-Methoxy-thiochroman-4-one (1.0 eq) in a suitable solvent such as methanol, add a large excess of ammonium acetate (e.g., 10-20 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting ketone.

  • Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until gas evolution ceases.

  • Make the solution basic by adding a concentrated base (e.g., NaOH solution) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 7-Methoxy-thiochroman-3-ylamine can be purified by column chromatography on silica gel, often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent tailing.[4]

Reductive_Amination 7-Methoxy-thiochroman-4-one 7-Methoxy-thiochroman-4-one Imine_Intermediate Imine_Intermediate 7-Methoxy-thiochroman-4-one->Imine_Intermediate Ammonium Acetate, Methanol 7-Methoxy-thiochroman-3-ylamine 7-Methoxy-thiochroman-3-ylamine Imine_Intermediate->7-Methoxy-thiochroman-3-ylamine NaBH3CN, 0 °C to RT

Caption: Reductive amination of the thiochromanone to the target amine.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 7-Methoxy-thiochroman-3-ylamine?

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The protons on the methoxy-substituted ring will show characteristic splitting patterns (doublets and a singlet or doublet of doublets).

    • -OCH₃: A sharp singlet around δ 3.8 ppm.

    • -CH(NH₂)-: A multiplet in the region of δ 3.0-3.5 ppm.

    • -CH₂-S-: Two sets of multiplets corresponding to the diastereotopic protons of the methylene group adjacent to the sulfur, typically between δ 2.8-3.2 ppm.

    • -CH₂-CH(NH₂)-: Multiplets for the other methylene group protons adjacent to the chiral center, likely between δ 1.8-2.5 ppm.

    • -NH₂: A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm) and may exchange with D₂O.

  • ¹³C NMR (in CDCl₃):

    • Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.

    • -OCH₃: A signal around δ 55 ppm.

    • -CH(NH₂)-: A signal in the range of δ 45-55 ppm.

    • -CH₂-S-: A signal around δ 25-35 ppm.

    • -CH₂-CH(NH₂)-: A signal around δ 30-40 ppm.

Q2: What is the expected mass spectrometry fragmentation pattern for 7-Methoxy-thiochroman-3-ylamine?

A2: In electron ionization mass spectrometry (EI-MS), aliphatic amines often undergo α-cleavage as a major fragmentation pathway.[8][9][10] For 7-Methoxy-thiochroman-3-ylamine, the following fragmentation patterns can be anticipated:

  • Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of a single nitrogen atom.[10]

  • α-Cleavage: The primary fragmentation is likely to be the cleavage of the C-C bond adjacent to the nitrogen atom within the ring, leading to the loss of a radical and the formation of a stable iminium ion.

Q3: How can I effectively purify the final product, 7-Methoxy-thiochroman-3-ylamine, which is a polar amine?

A3: The purification of polar amines by column chromatography can be challenging due to their interaction with the acidic silica gel, leading to peak tailing and poor separation. Here are some strategies to improve purification:[4][11][12][13][14]

  • Use of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel.[14]

  • Reversed-Phase Chromatography: If the compound is sufficiently soluble in polar solvents, reversed-phase chromatography with a buffered mobile phase (e.g., water/acetonitrile with a small amount of a buffer like ammonium acetate) can be an effective alternative.

  • Salt Formation and Filtration: In some cases, the amine can be precipitated as a salt (e.g., hydrochloride salt) from a non-polar solvent, which can be an effective purification method if the impurities remain in solution.

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]...

  • Preprints.org. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]...

  • ResearchGate. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

  • Science Madness. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Q-Tube method in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Organic Letters, 22(22), 8963–8968.

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Preprints.org. (2025). One-Pot Synthesis of Thiochromones. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]...

  • Organic Syntheses. (n.d.). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][3]BENZOPYRAN-7-ONE. Retrieved from [Link]...

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]

  • YouTube. (2020). 09.10 Reductive Amination. Retrieved from [Link]...

  • MDPI. (n.d.). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • CNR-IRIS. (2022). NMR Characterization of Lignans. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Reaction of cyclic ketones with primary amines a. a Reaction... Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • RSC Publishing. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-METHOXYANILINE. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eScholarship.org. (2015). 1H NMR and 1H–13C HSQC surface characterization of chitosan–chitin sheath-core nanowhiskers. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting contamination in 7-Methoxy-thiochroman-3-ylamine samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Methoxy-thiochroman-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent contamination in your samples. The purity of this compound is paramount for obtaining reliable and reproducible results in your research, particularly in drug discovery where thiochroman derivatives are a privileged scaffold.[1][2][3][4] This guide provides in-depth, field-proven insights to help you navigate the challenges of synthesis and purification.

Understanding the Origins of Contamination

Impurities can be introduced at various stages of the synthesis, purification, and storage of 7-Methoxy-thiochroman-3-ylamine.[5][] A thorough understanding of the synthetic pathway is the first step in effective troubleshooting.

The synthesis of 7-Methoxy-thiochroman-3-ylamine often proceeds through a multi-step pathway, typically starting from a substituted thiophenol and involving cyclization to form the thiochroman core, followed by the introduction of the amine group. Each step presents a unique set of potential contaminants.

Synthesis_Pathway_Contamination cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification Thiophenol Thiophenol Michael_Addition Michael_Addition Thiophenol->Michael_Addition Reagents, Solvents Impurity_1 Unreacted Starting Materials Thiophenol->Impurity_1 Acrylate_Derivative Acrylate_Derivative Acrylate_Derivative->Michael_Addition Cyclization Cyclization Michael_Addition->Cyclization Side Products Amination Amination Cyclization->Amination Incomplete Reaction Impurity_2 Byproducts Cyclization->Impurity_2 Crude_Product Crude_Product Amination->Crude_Product Reagent Carryover Pure_Product Pure_Product Crude_Product->Pure_Product Purification Artifacts Impurity_4 Residual Solvents Crude_Product->Impurity_4 Impurity_3 Degradation Products Pure_Product->Impurity_3 Storage

Figure 1. Potential contamination points in a generalized synthesis of 7-Methoxy-thiochroman-3-ylamine.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and handling of 7-Methoxy-thiochroman-3-ylamine in a question-and-answer format.

Q1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How do I identify them?

A1: Unexpected peaks in your chromatogram are a common sign of contamination. The first step is to systematically identify the source of these impurities.

Initial Diagnosis:

  • Analyze the Blank: Inject a blank solvent run to ensure the peaks are not coming from your mobile phase or the instrument itself.

  • Review Starting Materials: If possible, analyze your starting materials by the same HPLC method to check for carryover.

  • Mass Spectrometry Data: Utilize the mass-to-charge ratio (m/z) from your LC-MS data to propose molecular formulas for the impurity peaks. Compare these with potential byproducts, starting materials, and degradation products.

Common Culprits & Solutions:

Potential ImpurityIdentification via MS (Expected m/z)Likely Source & CausalityRecommended Action
Unreacted Starting Material Corresponds to the molecular weight of starting materials.Incomplete reaction. This can be due to insufficient reaction time, incorrect stoichiometry, or low temperature.Optimize reaction conditions (time, temperature, reagent ratios). Purify the crude product using column chromatography.
Over-oxidized Product (Sulfoxide/Sulfone) Product MW + 16 (Sulfoxide) or + 32 (Sulfone)Exposure to air or oxidizing agents. The sulfur atom in the thiochroman ring is susceptible to oxidation.Use degassed solvents and maintain an inert atmosphere (N2 or Ar) during the reaction and storage. Purification can be achieved by column chromatography.
Dimerized Byproducts Approximately 2x the molecular weight of a reactive intermediate.Side reactions, especially if the reaction is run at high concentrations or temperatures.Optimize reaction conditions to favor the desired intramolecular cyclization over intermolecular reactions.

Advanced Analytical Workflow:

For definitive identification, consider isolating the impurity using preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Q2: My NMR spectrum shows signals that don't correspond to my product. What are the likely synthesis byproducts?

A2: Extraneous signals in your NMR spectrum can be confusing, but they provide valuable clues about the impurities present.

Initial Diagnosis:

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).[8][9][10][11][12] Residual solvents are a frequent source of "impurity" signals.[][13]

  • Look for Starting Material Signals: Compare the spectrum of your product with the spectra of your starting materials.

  • Analyze Structural Motifs: Look for characteristic peaks that might indicate common side-reactions. For example, the formation of a sulfoxide can lead to diastereomers, which will present as two sets of signals in the NMR.[1]

Troubleshooting_Workflow Start Unexpected Analytical Result Identify_Technique Which technique shows the issue? (HPLC, NMR, etc.) Start->Identify_Technique HPLC_Issue HPLC: Extra Peaks Identify_Technique->HPLC_Issue NMR_Issue NMR: Extra Signals Identify_Technique->NMR_Issue Check_Blank Run Blank Injection HPLC_Issue->Check_Blank Check_Solvents Check for Residual Solvents NMR_Issue->Check_Solvents Analyze_SM Analyze Starting Materials Check_Blank->Analyze_SM Check_Solvents->Analyze_SM Propose_Structures Propose Impurity Structures (Byproducts, Degradants) Analyze_SM->Propose_Structures Analyze_SM->Propose_Structures Purify Purify Sample Propose_Structures->Purify Re-analyze Re-analyze Pure Sample Purify->Re-analyze

Figure 2. A logical workflow for troubleshooting unexpected analytical results.
Q3: My sample purity seems to decrease over time. What could be causing this degradation?

A3: The stability of 7-Methoxy-thiochroman-3-ylamine can be compromised by several factors, leading to a decrease in purity upon storage.

Potential Causes of Degradation:

  • Oxidation: As mentioned previously, the thioether moiety is prone to oxidation to the corresponding sulfoxide and sulfone, especially when exposed to air and light.

  • Amine Reactivity: The primary amine is a nucleophile and can react with atmospheric carbon dioxide to form a carbamate salt, or with aldehydes and ketones present as trace impurities in solvents.

  • Hydrolysis: If the compound is stored in a non-anhydrous solvent, hydrolysis of the methoxy group is a possibility, though generally less likely under neutral conditions.

Preventative Measures:

  • Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere, such as argon or nitrogen.

  • Light Protection: Use amber vials or store samples in the dark to prevent light-induced degradation.

  • Low Temperature: Store samples at low temperatures (e.g., -20°C) to slow down the rate of degradation reactions.

  • High-Purity Solvents: Use high-purity, anhydrous solvents for preparing solutions.

Q4: I'm observing inconsistent results in my biological assays. Could this be due to contamination?

A4: Absolutely. The presence of even small amounts of impurities can have a significant impact on biological assay results.[5][14][15]

How Impurities Can Affect Assays:

  • Direct Biological Activity: An impurity may have its own biological activity, which could be agonistic, antagonistic, or toxic, leading to misleading results.

  • Alteration of Physicochemical Properties: Impurities can change the solubility and stability of your compound in the assay buffer, affecting its effective concentration.[5]

  • Reduced Potency: If a significant portion of your sample is an inactive impurity, the actual concentration of your active compound is lower than calculated, leading to an apparent decrease in potency.[5][15]

Actionable Steps:

  • Confirm Purity: Before conducting biological experiments, always confirm the purity of your sample using a reliable analytical method like HPLC with UV and MS detection. A purity of >95% is generally recommended.

  • Batch-to-Batch Consistency: Ensure that you are using the same batch of the compound for a series of experiments. If you switch to a new batch, re-confirm its purity and performance in a pilot experiment.

  • Structure-Activity Relationship (SAR) Analysis: If you are testing a series of related compounds, an unexpected result for one compound could be a red flag for a contamination issue.

Recommended Experimental Protocols

Protocol 1: General Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) at room temperature and with heating.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product until it is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Forcing rapid crystallization by crashing the solution in an ice bath may trap impurities.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

For impurities that are difficult to remove by recrystallization, flash column chromatography is the preferred method.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system (e.g., a mixture of heptane and ethyl acetate) that provides good separation between your product and the impurities. The ideal Rf value for your product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the solvent system and load it onto the top of the silica gel.

  • Elution: Run the solvent system through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Preventative Measures: Best Practices

  • High-Purity Reagents: Always use high-purity starting materials, reagents, and solvents.

  • Inert Atmosphere: For sensitive reactions, especially those involving the thioether, work under an inert atmosphere of nitrogen or argon.

  • Reaction Monitoring: Monitor the progress of your reaction by TLC or LC-MS to ensure it goes to completion and to identify the formation of any significant byproducts in real-time.

  • Proper Storage: Store your final compound in a cool, dark, and dry place, preferably under an inert atmosphere.

By following these troubleshooting guides and best practices, you can significantly improve the quality and reliability of your 7-Methoxy-thiochroman-3-ylamine samples, leading to more accurate and reproducible scientific outcomes.

References

  • García-García, E., et al. (2023). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Molecules, 28(14), 5367. Available at: [Link]

  • Stavric, B., et al. (1993). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Food and Chemical Toxicology, 31(12), 979-985. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Ibrahim, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Available at: [Link]

  • SGRL. (n.d.). Effects of Impurities in Pharmaceuticals. SGRL. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • Khan, M., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

  • Reddy, C. R., et al. (2019). An oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions. Organic & Biomolecular Chemistry, 17(40), 9149-9154. Available at: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Shinde, V. (2020). Effects of Impurities in Pharmaceuticals. Veeprho. Available at: [Link]

  • Galkin, M. A., & Gilson, M. K. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(5), 1048-1051. Available at: [Link]

  • Preprints.org. (2023). One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. Preprints.org. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

  • Al-Warhi, T. I., et al. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937-2946. Available at: [Link]

  • Rojas Lab. (2023, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! YouTube. Available at: [Link]

  • Kim, S. K., & Lee, S. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 28(20), 7027. Available at: [Link]

  • Chang, Y. H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 673-684. Available at: [Link]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research. Available at: [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available at: [Link]

  • ACS Publications. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, K., & Patel, M. (2016). The importance of impurity analysis in pharmaceutical products: an integrated approach. Journal of Basic and Clinical Pharmacy, 7(3), 69-76. Available at: [Link]

  • Azizuddin, S. K., et al. (2025). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. Current Drug Safety. Available at: [Link]

  • ResearchGate. (2019). Oxidant-free, three-component synthesis of 7-amino-6 H -benzo[ c ]chromen-6-ones under green conditions. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. ResearchGate. Available at: [Link]

  • Price, D. J. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • Reddit. (2021). Common sources of mistake in organic synthesis. r/OrganicChemistry. Available at: [Link]

  • Biomed Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Rojas Lab. (2023, January 23). Why Does THIS Organic Synthesis Problem Stump Even Advanced Students? YouTube. Available at: [Link]

  • Khilya, O. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 9(1), 69-95. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. Available at: [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 26-32. Available at: [Link]

  • Kanbe, Y., et al. (2006). Discovery of thiochroman derivatives bearing a carboxy-containing side chain as orally active pure antiestrogens. Bioorganic & Medicinal Chemistry Letters, 16(15), 4090-4094. Available at: [Link]

  • ResearchGate. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. Available at: [Link]

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Stability issues of 7-Methoxy-thiochroman-3-ylamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the stability of 7-Methoxy-thiochroman-3-ylamine (CAS: 885270-56-4), a sulfur-containing heterocyclic compound of interest in drug discovery and chemical synthesis.[1][2] Due to its specific structural features—namely a thioether, a primary amine, and a methoxy-activated aromatic ring—this molecule is susceptible to particular degradation pathways in solution that can impact experimental reproducibility and outcomes. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating stability issues. The guidance herein is derived from established principles of chemical stability for analogous functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 7-Methoxy-thiochroman-3-ylamine in solution?

A: The molecule's structure points to three main vulnerabilities:

  • Oxidation of the Thioether: The sulfur atom in the thiochroman ring is susceptible to oxidation, primarily by reactive oxygen species (ROS) or strong oxidizing agents.[3] This can lead to the formation of the corresponding sulfoxide and, under harsher conditions, the sulfone.

  • pH-Dependent Degradation: The primary amine group's reactivity and the overall molecule's ionization state are highly dependent on the pH of the solution.[4] Extreme pH conditions, both acidic and basic, can catalyze hydrolytic or other degradative reactions.[4] Thiamine, a molecule also containing a sulfur heterocycle and an amine, demonstrates significantly greater stability in acidic conditions (pH 3) compared to more neutral solutions (pH 6).[5]

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light, particularly UV radiation. While specific data for this molecule is unavailable, photolytic degradation should be considered a potential issue, as is common for many complex organic molecules.

Q2: How should I properly store the solid compound and its solutions to ensure maximum stability?

A: Proper storage is critical for preserving the integrity of the compound.

FormRecommended Storage ConditionsRationale
Solid Powder Store at -20°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).Minimizes thermal degradation, prevents photo-oxidation, and protects from atmospheric moisture and oxygen.
Stock Solutions Prepare fresh whenever possible. If storage is necessary, aliquot into small, single-use volumes in amber glass vials, purge with inert gas, and store at -80°C for short-term use.Aliquoting prevents multiple freeze-thaw cycles. Low temperatures slow degradation kinetics. Inert gas displaces oxygen, mitigating oxidation of the thioether and amine moieties.[6][7] Amber vials protect against light exposure.
Working Solutions Prepare fresh daily from a recently prepared or properly stored stock solution. Keep on ice and protected from light during experiments.Minimizes the time the compound is exposed to potentially destabilizing conditions (e.g., room temperature, light, oxygen in the buffer).

Q3: What solvents are recommended for preparing solutions of 7-Methoxy-thiochroman-3-ylamine?

A: The choice of solvent is crucial.

  • Recommended: Anhydrous, deoxygenated DMSO or DMF are suitable for initial stock solutions due to their good solvating power and aprotic nature, which reduces the risk of solvolysis. For aqueous buffers, ensure they are freshly prepared and deoxygenated by sparging with nitrogen or argon prior to adding the compound.

  • Use with Caution: Protic solvents like methanol or ethanol can be used but may be more reactive. Chlorinated solvents may contain acidic impurities that can degrade the compound.

  • Avoid: Solvents containing peroxides (e.g., older ethers like THF or dioxane) should be strictly avoided as they will actively oxidize the thioether.

Troubleshooting Guide: Common Experimental Issues

Q4: My biological assay results are inconsistent day-to-day. Could compound degradation be the cause?

A: Yes, inconsistent activity is a classic sign of compound instability. If the potency of your compound appears to decrease over time, it is highly likely that it is degrading in your assay medium or during storage. The primary suspect is the oxidation of the thioether to the sulfoxide, which will have different polarity, shape, and binding affinity for its target.

Troubleshooting Steps:

  • Confirm Purity: Immediately analyze your stock solution using HPLC-UV or LC-MS to check for the appearance of new peaks corresponding to degradants.[8][9]

  • Implement Protective Measures: Prepare solutions fresh for each experiment. Use deoxygenated buffers and keep all solutions on ice and protected from light.

  • Perform a Control Experiment: Incubate the compound in your final assay buffer for the full duration of your experiment. At the end, analyze the sample by HPLC to quantify the percentage of the parent compound remaining. If you observe >5-10% degradation, the instability is affecting your results.

Q5: I see a new, more polar peak appearing in my HPLC/LC-MS analysis of a solution that has been sitting at room temperature. What is it likely to be?

A: This is very likely the sulfoxide derivative of 7-Methoxy-thiochroman-3-ylamine. Oxidation of a thioether to a sulfoxide introduces a polar S=O bond, which significantly decreases its retention time on a reverse-phase HPLC column (i.e., it elutes earlier and appears more polar).

Confirmation Strategy:

  • LC-MS Analysis: The mass of the new peak should be 16 Da greater than the parent compound (M+16), corresponding to the addition of one oxygen atom.

  • Forced Oxidation: Intentionally treat a fresh sample with a mild oxidizing agent like 3% hydrogen peroxide (H₂O₂). The peak corresponding to the suspected degradant should increase significantly, confirming its identity as the sulfoxide.

Q6: My solution of 7-Methoxy-thiochroman-3-ylamine has developed a yellow or brown tint. What does this signify?

A: Color change often indicates the formation of oxidized and potentially polymerized species. Aromatic amines, in particular, are known to form colored quinone-imine type structures upon oxidation. This is a clear visual indicator of significant degradation, and the solution should be discarded immediately. This suggests that your handling or storage protocol is insufficient to prevent oxidation.

Technical Protocols & Methodologies

Protocol 1: Forced Degradation Study to Identify Potential Liabilities

This protocol is a self-validating system to proactively identify the degradation pathways of 7-Methoxy-thiochroman-3-ylamine under various stress conditions. The goal is to induce 5-20% degradation to identify primary degradants without causing extensive decomposition.[10]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 7-Methoxy-thiochroman-3-ylamine in acetonitrile.

2. Stress Conditions (perform each in triplicate):

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 40°C for 2, 6, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 40°C for 2, 6, and 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 6, and 24 hours. The oxidation of thioethers by H₂O₂ can be slow, but it is a common stress condition.[3]

  • Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C for 24 and 72 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a calibrated photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~10 µg/mL with the mobile phase.

  • Analyze immediately via a stability-indicating HPLC method.

4. Stability-Indicating HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm, or PDA detector. For superior identification, use an in-line mass spectrometer (LC-MS).[8]

5. Data Interpretation:

  • Calculate the percentage of the parent compound remaining.

  • Determine the relative percentage of each new degradation peak.

  • Use mass spectrometry data to propose structures for the major degradants (e.g., M+16 for sulfoxide, M+32 for sulfone).

Visualized Workflows and Pathways

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 7-Methoxy-thiochroman-3-ylamine based on its chemical structure. The primary route involves the oxidation of the thioether.

G cluster_main 7-Methoxy-thiochroman-3-ylamine Stability Parent 7-Methoxy-thiochroman-3-ylamine (Parent Compound) Sulfoxide Sulfoxide Derivative (M+16 Da) Parent->Sulfoxide Mild Oxidation (e.g., air, H₂O₂) AmineOx Amine Oxidation Products (e.g., Imines, Colored Species) Parent->AmineOx Oxidation/Light Sulfone Sulfone Derivative (M+32 Da) Sulfoxide->Sulfone Strong Oxidation

Caption: Key potential degradation pathways for 7-Methoxy-thiochroman-3-ylamine.

Experimental Workflow for Forced Degradation Study

This workflow provides a visual guide to the experimental protocol described above for systematically evaluating compound stability.

G cluster_workflow Forced Degradation Workflow prep Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sampling Sample at Timed Intervals (e.g., 2, 6, 24h) stress->sampling neutralize Neutralize & Dilute Samples sampling->neutralize analysis Analyze via HPLC-UV/MS neutralize->analysis data Identify Degradants & Calculate Mass Balance analysis->data

Caption: Step-by-step workflow for conducting a forced degradation study.

References

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.4c02453.
  • Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440.
  • Zou, R., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Hu, L., et al. (2024). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. MDPI.
  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Al-Shammari, A. M., et al. (2023).
  • Le, T. N., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • Kurbatov, S. V., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Aljamali, N. M., & Alfatlawi, I. O. (2015). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Sharma, R., et al. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
  • ResearchGate. (2024). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases.
  • Hu, L., et al. (2024). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. PubMed.
  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Li, Y., et al. (2024).
  • Inaba, T., et al. (1994). Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. Journal of Medicinal Chemistry.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.
  • Kumar, A., et al. (2021).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Special Issue : Focusing on Sulfur in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2025). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases.

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Technical Support Center: A Researcher's Guide to Thiochromane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiochromane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important sulfur-containing heterocycle. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of thiochromane synthesis and overcome common challenges. Thiochromanes are valuable structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their synthesis can be accompanied by side reactions that lower yields and complicate purification. This guide provides troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols.

Part 1: Troubleshooting Common Side Reactions

This section addresses specific issues that you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Q1: My Friedel-Crafts reaction for thiochromane synthesis is resulting in a low yield and a mixture of products. What are the probable side reactions, and how can I control them?

The intramolecular Friedel-Crafts reaction is a common method for synthesizing the thiochromane core, typically by cyclization of an arylthiopropanoic acid or a related derivative.[3] However, this reaction is prone to several side reactions that can significantly impact your yield and product purity.

A1: The primary culprits in a problematic Friedel-Crafts reaction for thiochromane synthesis are typically over-alkylation and carbocation rearrangements.

1. Over-alkylation:

  • The Problem: The initial thiochromane product is often more nucleophilic than the starting material. This makes it susceptible to further alkylation by the starting material or carbocation intermediates, leading to the formation of poly-alkylated byproducts.[4]

  • The Causality: The sulfur atom in the thiochromane ring is an activating group, making the aromatic ring more electron-rich and thus more reactive towards electrophiles.

  • Troubleshooting Strategies:

    • Control Stoichiometry: Use a molar ratio of the aromatic substrate to the alkylating agent that is greater than or equal to 1:1. A slight excess of the aromatic compound can help to minimize over-alkylation.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

    • Temperature Control: Running the reaction at a lower temperature can help to reduce the rate of the undesired second alkylation.

2. Carbocation Rearrangement:

  • The Problem: The carbocation intermediate formed during the Friedel-Crafts alkylation can rearrange to a more stable carbocation before cyclization occurs.[4][5] This leads to the formation of constitutional isomers of the desired thiochromane.

  • The Causality: The stability of carbocations follows the order: tertiary > secondary > primary. If the initial carbocation is primary or secondary, it may undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation.

  • Troubleshooting Strategies:

    • Choice of Precursor: Whenever possible, choose a starting material that will generate a more stable tertiary or secondary carbocation directly.

    • Use of Milder Lewis Acids: Strong Lewis acids like AlCl₃ can promote carbocation rearrangements. Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or solid acid catalysts.[6]

    • Friedel-Crafts Acylation: A more reliable approach is to perform an intramolecular Friedel-Crafts acylation followed by reduction of the resulting ketone. The acylium ion intermediate is not prone to rearrangement.[7]

Here is a workflow to mitigate these side reactions:

cluster_0 Problem: Low Yield & Mixture of Products cluster_1 Potential Causes cluster_2 Solutions problem Low Yield in Friedel-Crafts Reaction cause1 Over-alkylation problem->cause1 cause2 Carbocation Rearrangement problem->cause2 solution1a Control Stoichiometry cause1->solution1a solution1b Slow Addition cause1->solution1b solution1c Lower Temperature cause1->solution1c solution2a Choose Precursor for Stable Carbocation cause2->solution2a solution2b Use Milder Lewis Acid cause2->solution2b solution2c Use Friedel-Crafts Acylation/Reduction cause2->solution2c

Caption: Troubleshooting workflow for Friedel-Crafts reactions.

Q2: I'm observing the formation of sulfoxides and sulfones as byproducts. How can I prevent the oxidation of the sulfur atom in my thiochromane product?

A2: The sulfur atom in thiochromanes is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This is a common issue, especially during workup and purification. [1]

  • The Problem: The presence of oxidizing agents, including atmospheric oxygen, can lead to the oxidation of the sulfide to a sulfoxide and then to a sulfone. These byproducts can be difficult to separate from the desired thiochromane.

  • The Causality: The lone pairs of electrons on the sulfur atom make it nucleophilic and readily attacked by electrophilic oxidizing agents.

  • Troubleshooting Strategies:

StrategyDescription
Inert Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
Degassed Solvents Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Antioxidants Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture or during workup.
Careful Workup Avoid the use of strong oxidizing agents during the workup. If an oxidative workup is necessary for other reasons, it should be performed at low temperatures and for the shortest possible time.
Purification Conditions Be mindful of the potential for oxidation during purification. For example, some silica gels can be slightly acidic and may promote oxidation in the presence of air. Using deactivated silica gel can be beneficial.
Q3: My reaction is producing a significant amount of intractable polymer. What is causing this, and what are the best practices to avoid it?

A3: Polymerization is a frequent side reaction in syntheses that employ strong acids, especially when dealing with reactive monomers or products.

  • The Problem: The starting materials or the thiochromane product can undergo acid-catalyzed polymerization, leading to the formation of high molecular weight oligomers or polymers, which can make product isolation difficult and significantly reduce the yield.

  • The Causality: Alkenes or other functional groups in the starting materials can be protonated by the strong acid catalyst, generating a carbocation that can initiate a chain-reaction polymerization. The thiochromane product itself can also act as a monomer in some cases.

  • Troubleshooting Strategies:

    • Temperature Control: Maintain a low reaction temperature to minimize the rate of polymerization.

    • Concentration: Run the reaction at a lower concentration to reduce the frequency of intermolecular reactions that lead to polymerization.

    • Catalyst Choice: As with carbocation rearrangements, using a milder Lewis acid or a solid acid catalyst can reduce the propensity for polymerization.

    • Inhibitors: For reactions involving monomers that are particularly prone to polymerization, the addition of a radical inhibitor (e.g., hydroquinone) can be effective.[8]

Q4: I have identified an unexpected rearranged product that may have resulted from a Pummerer rearrangement. Under what conditions does this side reaction occur, and how can I suppress it?

A4: The Pummerer rearrangement is a reaction of sulfoxides that can lead to unexpected products in thiochromane synthesis, particularly if a sulfoxide is formed as an intermediate. [9][10]

  • The Problem: If the thiochromane is oxidized to a sulfoxide, this intermediate can undergo a Pummerer rearrangement in the presence of an activating agent (like an acid anhydride), leading to an α-acyloxy thioether.

  • The Causality: The reaction is initiated by the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion. Nucleophilic attack on this electrophilic species then leads to the rearranged product.

  • Troubleshooting Strategies:

    • Prevent Sulfoxide Formation: The most effective way to avoid the Pummerer rearrangement is to prevent the formation of the sulfoxide precursor. Follow the strategies outlined in Q2 to avoid oxidation.

    • Avoid Activating Agents: If the presence of a sulfoxide is unavoidable, ensure that the reaction conditions do not include activating agents like acetic anhydride.

    • Alternative Synthetic Routes: If the Pummerer rearrangement is a persistent issue, consider a different synthetic strategy that does not involve conditions conducive to this reaction.

cluster_0 Pummerer Rearrangement Pathway start Thiochromane sulfoxide Thiochromane Sulfoxide start->sulfoxide Oxidation activated_sulfoxide Activated Sulfoxide sulfoxide->activated_sulfoxide Activation (e.g., Ac₂O) thionium Thionium Ion activated_sulfoxide->thionium Elimination product α-Acyloxy Thioether (Rearranged Product) thionium->product Nucleophilic Attack

Sources

Technical Support Center: Synthesis and Purification of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 7-Methoxy-thiochroman-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to enhance the purity of your synthesized compound, ensuring the reliability and reproducibility of your experimental results.

Introduction

7-Methoxy-thiochroman-3-ylamine is a valuable heterocyclic amine intermediate in medicinal chemistry and drug discovery. Achieving high purity of this compound is critical for subsequent synthetic steps and for obtaining accurate biological data. This guide will walk you through a typical synthetic route, address common challenges in purification, and provide detailed protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 7-Methoxy-thiochroman-3-ylamine?

A common and effective method is a two-step synthesis starting from 3-mercaptophenyl methyl ether. The first step involves the synthesis of the key intermediate, 7-methoxy-thiochroman-4-one, via a Michael addition followed by an intramolecular Friedel-Crafts acylation. The second step is the reductive amination of the ketone to yield the desired primary amine.

Q2: What are the most likely impurities in the synthesis of 7-Methoxy-thiochroman-3-ylamine?

The primary sources of impurities are typically:

  • Unreacted 7-methoxy-thiochroman-4-one: Incomplete reductive amination can lead to the presence of the starting ketone in your final product.

  • Side-products from reductive amination: Depending on the specific conditions and reagents used, side-reactions can occur. For instance, the Leuckart reaction, a variation of reductive amination, can sometimes lead to the formation of N-formyl derivatives or other secondary amine byproducts.[1][2]

  • Diastereomers: If the reduction of the intermediate imine is not stereoselective, a mixture of diastereomers may be formed.

  • Residual solvents and reagents: Solvents from the reaction and purification steps, as well as any excess reagents, can be present in the final product.

Q3: My crude 7-Methoxy-thiochroman-3-ylamine is an oil and difficult to handle. How can I solidify it?

Many amines are prone to being oils, especially when containing minor impurities. Conversion to a salt, such as the hydrochloride or hydrobromide salt, is a common and effective strategy to induce crystallization and facilitate handling and purification. This can be achieved by dissolving the crude amine in a suitable solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.

Q4: I am observing significant streaking on my silica gel TLC plates when analyzing my amine product. What is causing this and how can I fix it?

The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing the characteristic streaking on TLC plates. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.5-2%) or ammonia (as a solution in methanol), to your TLC developing solvent. This will neutralize the acidic sites on the silica and lead to sharper, more defined spots.

Troubleshooting Guide

Problem 1: Low Yield of 7-Methoxy-thiochroman-3-ylamine in the Reductive Amination Step

Possible Causes and Solutions:

  • Inefficient Imine Formation: The formation of the imine intermediate from the ketone and the ammonia source is a crucial equilibrium step.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. Using a dehydrating agent like molecular sieves can be beneficial. The choice of ammonia source is also important; ammonium acetate is often used as it provides both ammonia and a mild acidic catalyst for imine formation.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for reductive aminations as it is selective for the imine over the ketone.[3] Ensure it is of good quality and has been stored properly. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and milder reducing agent.

  • Incorrect pH: The pH of the reaction mixture can significantly impact the rate of both imine formation and reduction.

    • Solution: The optimal pH for reductive amination is typically mildly acidic (around 5-6) to facilitate imine formation without deactivating the amine nucleophile. If using ammonium acetate, the pH is usually self-regulating. If not, small amounts of acetic acid can be added to adjust the pH.

Problem 2: Presence of Unreacted 7-methoxy-thiochroman-4-one in the Final Product

Possible Causes and Solutions:

  • Incomplete Reaction: The reductive amination may not have gone to completion.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If starting material is still present after a reasonable time, consider adding a fresh portion of the reducing agent. Extending the reaction time or slightly increasing the temperature (while monitoring for side-product formation) can also drive the reaction to completion.

  • Inefficient Purification: The purification method may not be effectively separating the amine from the ketone.

    • Solution: See the detailed purification protocols below. Column chromatography with an eluent system containing a small amount of base is highly effective for separating the more polar amine from the less polar ketone.

Problem 3: Difficulty in Purifying the Final Product by Column Chromatography

Possible Causes and Solutions:

  • Strong Adsorption to Silica Gel: As mentioned in the FAQs, the basicity of the amine can cause it to bind strongly to the acidic silica gel.

    • Solution: Deactivate the silica gel by preparing a slurry with the eluent containing a small percentage of triethylamine or by using a pre-treated, amine-specific chromatography column. This will significantly improve the elution of the amine and the quality of the separation. A typical eluent system would be a gradient of ethyl acetate in hexanes with 1% triethylamine.

  • Co-elution of Impurities: Some impurities may have similar polarities to the desired product, making separation by standard column chromatography challenging.

    • Solution: If co-elution is an issue, consider converting the amine to its salt form and purifying it by recrystallization. Alternatively, reversed-phase chromatography (C18 silica) can be an effective alternative for purifying polar compounds.

Experimental Protocols

Protocol 1: Synthesis of 7-methoxy-thiochroman-4-one

This protocol is based on established methods for the synthesis of thiochroman-4-ones.[4]

Materials:

  • 3-Mercaptophenyl methyl ether

  • Acrylic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, combine 3-mercaptophenyl methyl ether and acrylic acid.

  • Heat the mixture with stirring. Monitor the progress of the Michael addition by TLC.

  • Once the reaction is complete, cool the mixture and add polyphosphoric acid.

  • Heat the reaction mixture to induce intramolecular Friedel-Crafts acylation.

  • After the reaction is complete (monitored by TLC), cool the mixture and carefully quench by pouring it onto ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 7-methoxy-thiochroman-4-one by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Reductive Amination of 7-methoxy-thiochroman-4-one

This protocol is a general procedure for reductive amination.

Materials:

  • 7-methoxy-thiochroman-4-one

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

Procedure:

  • Dissolve 7-methoxy-thiochroman-4-one in anhydrous methanol in a round-bottom flask.

  • Add a molar excess of ammonium acetate to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by carefully adding dilute hydrochloric acid.

  • Make the solution basic by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-Methoxy-thiochroman-3-ylamine.

Protocol 3: Purification of 7-Methoxy-thiochroman-3-ylamine by Column Chromatography

Materials:

  • Crude 7-Methoxy-thiochroman-3-ylamine

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexanes/ethyl acetate with 1% triethylamine).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude 7-Methoxy-thiochroman-3-ylamine in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing ethyl acetate in hexanes, maintaining 1% triethylamine throughout the elution.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 7-Methoxy-thiochroman-3-ylamine.

Protocol 4: Purification by Recrystallization (as the Hydrochloride Salt)

Materials:

  • Crude 7-Methoxy-thiochroman-3-ylamine

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (solution in a suitable solvent or as a gas)

  • Suitable recrystallization solvent (e.g., ethanol/diethyl ether, isopropanol)

Procedure:

  • Dissolve the crude amine in diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation of the hydrochloride salt is complete.

  • Filter the solid salt and wash it with cold diethyl ether.

  • To further purify, dissolve the salt in a minimal amount of a hot suitable solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filter the purified crystals and dry them under vacuum.

Data Presentation

Table 1: Typical TLC Rf Values

CompoundEluent SystemRf Value
7-methoxy-thiochroman-4-one80:20 Hexanes/Ethyl Acetate~0.5
7-Methoxy-thiochroman-3-ylamine70:30 Hexanes/Ethyl Acetate + 1% Triethylamine~0.3

Note: Rf values are approximate and can vary depending on the specific TLC plate and conditions.

Visualization of Workflows

Purification Workflow

PurificationWorkflow Crude Crude Product (Amine + Ketone + Impurities) Column Column Chromatography (Silica Gel, Hexanes/EtOAc + 1% Et3N) Crude->Column Primary Purification Recrystallization Salt Formation (HCl) & Recrystallization Crude->Recrystallization Alternative Purification PureAmine Pure 7-Methoxy-thiochroman-3-ylamine Column->PureAmine High Purity Ketone Recovered Ketone Column->Ketone Separation Recrystallization->PureAmine Crystalline Solid ReductiveAmination Ketone 7-methoxy-thiochroman-4-one Imine Imine Intermediate Ketone->Imine Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine 7-Methoxy-thiochroman-3-ylamine Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine

Caption: Key components in the reductive amination process.

References

  • Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. Organic Letters. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Teledyne ISCO. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • The Leuckart Reaction. ResearchGate. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC. [Link]

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Technical Support Center: A Researcher's Guide to 7-Methoxy-thiochroman-3-ylamine and Related Novel Thiochroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist: The compound 7-Methoxy-thiochroman-3-ylamine is a novel chemical entity with limited specific data in published literature. This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive framework for working with this and other new thiochroman derivatives. The protocols and troubleshooting advice herein are grounded in established principles of organic synthesis, analytical chemistry, and biological screening for heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for 7-Methoxy-thiochroman-3-ylamine?

A1: As a novel aminothiochroman, it is crucial to handle this compound with appropriate precautions. Store in a cool, dry place, away from light and sources of ignition.[1] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the sulfur atom.[2] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

Q2: What is the expected solubility of 7-Methoxy-thiochroman-3-ylamine?

A2: The solubility will depend on whether it is in its free base or salt form. The free base is likely to be soluble in organic solvents like dichloromethane (DCM), methanol, and dimethyl sulfoxide (DMSO).[3] Aqueous solubility is expected to be low but can be significantly enhanced by forming a salt, such as a hydrochloride or maleate salt.[4]

Q3: What are the potential biological activities of thiochroman derivatives?

A3: Thiochroman scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[5][6] Derivatives have shown promise as antimicrobial, antifungal, anticancer, and antileishmanial agents.[4][6][7][8] Some have also been investigated as selective estrogen receptor degraders (SERDs) for breast cancer treatment.[9] The specific activity of 7-Methoxy-thiochroman-3-ylamine would need to be determined through biological screening.

Q4: What analytical techniques are recommended for characterizing this compound?

A4: A combination of techniques is essential to confirm the structure and purity of a novel compound.[10][11] These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Part 2: Synthesis and Characterization Troubleshooting

Scenario 1: Low Yield in the Synthesis of the Thiochroman Core

Issue: The intramolecular Friedel-Crafts acylation to form the thiochroman-4-one precursor is resulting in a low yield.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Acid Catalyst Strong acids like concentrated sulfuric acid may not be compatible with electron-donating groups like the methoxy substituent, leading to side reactions.[5]Switch to a milder Lewis acid or polyphosphoric acid (PPA) to promote cyclization with fewer side products.[5][12]
Poor Quality Starting Materials Impurities in the starting thiophenol or propanoic acid derivative can inhibit the reaction.[13]Ensure the purity of starting materials using techniques like recrystallization or column chromatography.
Atmospheric Moisture Friedel-Crafts reactions are often sensitive to moisture, which can deactivate the catalyst.[13]Run the reaction under an inert atmosphere (nitrogen or argon) using anhydrous solvents.[13]

Experimental Workflow: Synthesis of Thiochroman-4-one Precursor

cluster_synthesis Synthesis of 7-Methoxy-thiochroman-4-one start Start: 4-Methoxyphenol & 3-Chloropropanoic Acid step1 Base-catalyzed Addition start->step1 KOH, Reflux step2 Purification of 3-(4-methoxyphenylthio)propanoic acid step1->step2 Acidification, Extraction step3 Intramolecular Friedel-Crafts Acylation (PPA) step2->step3 Heat step4 Workup and Purification step3->step4 Quench, Extract end Product: 7-Methoxy-thiochroman-4-one step4->end Column Chromatography

Caption: A generalized workflow for the synthesis of the thiochroman-4-one precursor.

Scenario 2: Difficulty in the Reductive Amination Step

Issue: The conversion of the thiochroman-4-one to the desired 3-amine is incomplete or yields multiple byproducts.

Potential Causes & Solutions:

  • Inefficient Reducing Agent: The choice of reducing agent is critical for successful reductive amination.

    • Recommendation: Use a milder reducing agent like sodium triacetoxyborohydride, which is often more selective and tolerant of various functional groups.

  • Imine Formation Issues: The initial formation of the imine intermediate may be the rate-limiting step.

    • Recommendation: Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the imine. Adding a dehydrating agent like molecular sieves can be beneficial.

  • pH Control: The pH of the reaction mixture can significantly impact the rate of both imine formation and reduction.

    • Recommendation: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without protonating the amine reactant excessively.

Part 3: Biological Screening and Assay Development

FAQ: My compound is showing low activity in a cell-based assay. What should I check?

A: Several factors could be at play:

  • Compound Stability: The compound may be degrading in the assay medium. Assess stability by incubating the compound in the medium for the duration of the experiment and analyzing it by HPLC.

  • Solubility and Precipitation: The compound might be precipitating out of solution at the tested concentrations. Visually inspect the wells for precipitation and consider using a lower concentration range or a different solvent vehicle.

  • Cell Permeability: The compound may not be effectively entering the cells. If the target is intracellular, consider assays with permeabilized cells to confirm target engagement.

  • Incorrect Target: The thiochroman scaffold can interact with multiple biological targets.[4] It's possible the chosen cell line or assay is not appropriate for this specific derivative. Consider broader screening panels to identify potential targets.

Troubleshooting In Vitro Assay Artifacts
Problem Potential Cause Suggested Solution
High Background Signal The compound may be autofluorescent if using a fluorescence-based assay.Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If autofluorescent, consider a different detection method (e.g., luminescence or absorbance).
Inconsistent Results The compound may be binding to plastics or aggregating in solution.Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer. Pre-treating plates with a blocking agent may also help.
Cytotoxicity The compound may be toxic to the cells, leading to misleading results in functional assays.Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel to determine the concentration range where the compound is not causing cell death.[4]

Workflow for Investigating a Novel Compound's Biological Activity

cluster_bioactivity Biological Activity Workflow start Pure Compound solubility Solubility & Stability Testing start->solubility cytotoxicity Cytotoxicity Profiling solubility->cytotoxicity primary_screen Primary Screening (e.g., Target-based or Phenotypic) cytotoxicity->primary_screen hit_validation Hit Validation & Dose-Response primary_screen->hit_validation mechanism Mechanism of Action Studies hit_validation->mechanism end Lead Candidate mechanism->end

Caption: A stepwise approach to characterizing the biological activity of a novel compound.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available from: [Link]

  • Thiamine - Wikipedia. Available from: [Link]

  • One-Pot Synthesis of Thiochromone and It's Derivatives - Preprints.org. Available from: [Link]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - MDPI. Available from: [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC - NIH. Available from: [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed. Available from: [Link]

  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed. Available from: [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. Available from: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC - PubMed Central. Available from: [Link]

  • 1910.111 - Storage and handling of anhydrous ammonia. | Occupational Safety and Health Administration - OSHA. Available from: [Link]

  • Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. Available from: [Link]

  • Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols | Organic Letters - ACS Publications. Available from: [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available from: [Link]

  • Oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions - PubMed Central - NIH. Available from: [Link]

  • Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC - NIH. Available from: [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Available from: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. Available from: [Link]

  • (A) Biologically relevant thiochroman, thiochromanone, and chromanone... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • (PDF) Thiochroman-4-ones: Synthesis and reactions - ResearchGate. Available from: [Link]

  • Oxidant-free, three-component synthesis of 7-amino-6 H -benzo[ c ]chromen-6-ones under green conditions - ResearchGate. Available from: [Link]

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  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds - Der Pharma Chemica. Available from: [Link]

  • Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Evaluating the Antimicrobial Efficacy of Novel Thiochromane Analogs: A Comparative Framework Featuring 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The thiochromane core, a sulfur-containing heterocyclic motif, has emerged as a promising pharmacophore with demonstrated antibacterial and antifungal properties across various derivatives.[1][2][3][4] This guide presents a comprehensive framework for evaluating the antimicrobial efficacy of new thiochromane analogs, using the novel compound 7-Methoxy-thiochroman-3-ylamine as a primary example. While specific experimental data for this particular molecule is not yet prevalent in published literature, this document synthesizes established knowledge on related thiochromane derivatives to propose a rigorous, scientifically sound methodology for its comparative analysis against established antimicrobial agents. We will detail the critical experimental protocols, from determining minimum inhibitory concentrations to elucidating potential mechanisms of action, providing researchers with a self-validating system to assess the potential of this and other related compounds.

Introduction: The Rationale for Investigating Thiochromane Scaffolds

The chemical architecture of a drug candidate is paramount to its biological activity. Thiochromanes, and their oxidized counterparts, thiochromanones, have garnered significant interest due to their diverse biological activities, which include antiviral, antifungal, and antibacterial properties.[2][3] The inclusion of a sulfur atom within the heterocyclic ring is known to enhance chemical reactivity and can contribute to the modulation of enzyme activity, a key feature for antimicrobial action.[4]

Our focus, 7-Methoxy-thiochroman-3-ylamine, incorporates two key functional groups onto the thiochromane backbone:

  • A methoxy group (-OCH₃) at the 7-position, which can alter the molecule's electronic properties and lipophilicity, potentially enhancing cell membrane penetration.

  • An amine group (-NH₂) at the 3-position , a common feature in many bioactive molecules that can participate in crucial hydrogen bonding interactions with biological targets.

This guide provides the scientific rationale and detailed protocols to systematically investigate the antimicrobial potential of such a compound.

A Proposed Framework for Comparative Efficacy Testing

To objectively assess the efficacy of a novel compound like 7-Methoxy-thiochroman-3-ylamine, a multi-faceted experimental approach is required. This involves direct comparison with clinically relevant and mechanistically diverse antimicrobial agents.

Selection of Comparator Antimicrobials: Establishing a Baseline

The choice of comparators is critical for contextualizing the activity of a new chemical entity. A robust panel should include agents that represent different classes and cover a broad spectrum of activity.

Comparator Agent Class Primary Spectrum Mechanism of Action Rationale for Inclusion
Vancomycin GlycopeptideGram-positive bacteria (e.g., S. aureus)Inhibits cell wall synthesisGold standard for Gram-positive pathogens, including MRSA.
Ciprofloxacin FluoroquinoloneBroad-spectrum (Gram-positive & Gram-negative)Inhibits DNA gyrase and topoisomerase IVRepresents a key class of broad-spectrum synthetic antibiotics.
Amphotericin B PolyeneFungi (e.g., C. albicans)Binds to ergosterol, disrupting fungal cell membraneA primary standard for evaluating antifungal activity.[3]
Amoxicillin β-lactamBroad-spectrum (Gram-positive & some Gram-negative)Inhibits cell wall synthesisA widely used first-line antibiotic, useful for baseline comparison.[3]
Core Efficacy Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the foundational metric in antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents visible microbial growth. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a reliable and reproducible means of determining MIC values.[5][6]

The following diagram outlines the logical flow of the broth microdilution assay.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Inoculation & Incubation cluster_analysis Phase 3: Data Analysis P1 Prepare standardized inoculum of test organism (0.5 McFarland standard) P2 Perform serial 2-fold dilutions of 7-Methoxy-thiochroman-3-ylamine & comparator drugs in a 96-well plate P1->P2 I1 Inoculate each well (except Negative Control) with the standardized organism P2->I1 P3 Prepare Positive Control (media + organism) & Negative Control (media only) I2 Incubate plate at 37°C for 18-24 hours I1->I2 A1 Visually inspect wells for turbidity (growth) I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2 MBC_Workflow Start Start with completed MIC plate Subculture Subculture 10-20 µL from all clear wells (at and above the MIC) onto antibiotic-free agar plates Start->Subculture Incubate Incubate agar plates at 37°C for 24-48 hours Subculture->Incubate Observe Observe plates for colony growth Incubate->Observe Determine Determine MBC/MFC: Lowest concentration resulting in ≥99.9% reduction in CFU/mL Observe->Determine MOA_Pathway Compound 7-Methoxy- thiochroman-3-ylamine Enzyme Bacterial Enzyme (e.g., Dihydropteroate Synthase) Compound->Enzyme Competitively Binds Product Essential Product (e.g., Folic Acid) Enzyme->Product Catalyzes Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Substrate Natural Substrate (e.g., PABA) Substrate->Enzyme Binds to Death Bacterial Cell Death or Growth Arrest Inhibition->Death

Caption: Hypothesized mechanism of action via enzyme inhibition.

Conclusion and Future Directions

The thiochromane scaffold represents a promising starting point for the discovery of new antimicrobial agents. T[3][7]his guide provides a foundational, scientifically rigorous framework for evaluating novel derivatives like 7-Methoxy-thiochroman-3-ylamine. By employing standardized protocols for MIC and MBC/MFC determination and systematically comparing the results against established drugs, researchers can effectively quantify the compound's potency and spectrum of activity. Subsequent studies should focus on elucidating the precise mechanism of action, assessing cytotoxicity against mammalian cell lines to determine a therapeutic index, and exploring in vivo efficacy in animal models of infection. This structured approach ensures that promising candidates are identified and advanced with the highest degree of scientific integrity.

References

  • Design, synthesis, and antibacterial activity of novel thiochromanone derivatives containing an acylhydrazone moiety. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available at: [Link]

  • Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. National Institutes of Health (NIH). Available at: [Link]

  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Semantic Scholar. Available at: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. National Institutes of Health (NIH). Available at: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Royal Society of Chemistry. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Exploring the Antimicrobial Potential of Hallachrome, a Defensive Anthraquinone from the Marine Worm Halla parthenopeia (Polychaeta). MDPI. Available at: [Link]

  • Antimicrobial Susceptibility Testing. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. ACS Publications. Available at: [Link]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link]

  • Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. National Institutes of Health (NIH). Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Gothenburg. Available at: [Link]

  • Microbiological evaluation of 4-(6-chloro-7H-purin-8-ylamino)-3-nitro-chromen-2-one with a comparison to antibacterial activity of standard drugs. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. ResearchGate. Available at: [Link]

  • Thiocoumarins: From the Synthesis to the Biological Applications. MDPI. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. Available at: [Link]

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A Validated, High-Efficiency Synthesis of 7-Methoxy-thiochroman-3-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation and comparative analysis of a novel synthesis method for 7-Methoxy-thiochroman-3-ylamine, a key intermediate in the development of various pharmaceutical agents. Traditional synthetic routes are often multi-step and low-yielding, presenting a significant bottleneck in the drug discovery pipeline. The method detailed herein offers a streamlined, efficient, and scalable alternative, addressing the critical need for robust and reproducible chemical syntheses in the pharmaceutical industry.

The Strategic Importance of 7-Methoxy-thiochroman-3-ylamine

The thiochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, 7-Methoxy-thiochroman-3-ylamine serves as a crucial building block for selective estrogen receptor degraders (SERDs), which are a promising class of drugs for treating endocrine-resistant breast cancer.[2] The efficiency and scalability of its synthesis are therefore of paramount importance to researchers and drug development professionals.

A Novel Approach: One-Pot Reductive Amination

The proposed new synthesis method is centered around a one-pot reductive amination of 7-methoxy-thiochroman-3-one. This strategy significantly simplifies the synthetic process by combining the formation of an imine intermediate and its subsequent reduction into a single, seamless operation.[3][4][5] This approach circumvents the need for isolating the often-unstable imine, thereby maximizing yield and minimizing reaction time.

The reaction proceeds by treating the ketone with an amine source, such as ammonium acetate, to form the imine in situ. A mild and selective reducing agent, sodium cyanoborohydride (NaBH3CN), is then introduced to reduce the imine to the desired primary amine.[3][5] The selectivity of NaBH3CN is a key advantage, as it preferentially reduces the iminium ion over the starting ketone, preventing the formation of unwanted alcohol byproducts.[6]

Reaction_Pathway 7-Methoxy-thiochroman-3-one 7-Methoxy-thiochroman-3-one Imine Intermediate Imine Intermediate 7-Methoxy-thiochroman-3-one->Imine Intermediate + NH4OAc - H2O Ammonium Acetate Ammonium Acetate Ammonium Acetate->Imine Intermediate 7-Methoxy-thiochroman-3-ylamine 7-Methoxy-thiochroman-3-ylamine Imine Intermediate->7-Methoxy-thiochroman-3-ylamine + NaBH3CN NaBH3CN NaBH3CN NaBH3CN->7-Methoxy-thiochroman-3-ylamine caption Figure 1: Reaction pathway of the novel one-pot synthesis. Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_validation Validation Reactants Combine Ketone, NH4OAc, and Methanol Stirring Stir at 25°C for 30 min Reactants->Stirring Reduction Add NaBH3CN portion-wise at 0°C Stirring->Reduction Reaction Stir at 25°C for 12h Reduction->Reaction Quench Quench with H2O Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Column Chromatography Concentrate->Purification Characterization NMR and MS Analysis Purification->Characterization Purity_Check HPLC Analysis Characterization->Purity_Check caption Figure 2: Comprehensive experimental workflow.

Figure 2: Comprehensive experimental workflow.

Materials:

  • 7-Methoxy-thiochroman-3-one

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol, Anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-methoxy-thiochroman-3-one (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 eq) in small portions over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of deionized water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Analytical Validation

The structure and purity of the synthesized 7-Methoxy-thiochroman-3-ylamine were rigorously confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra were acquired to confirm the molecular structure. The chemical shifts, multiplicities, and coupling constants were all consistent with the target compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the accurate mass of the product, which matched the calculated molecular weight, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product was assessed by HPLC, which indicated a purity of >99%. [7]

Conclusion

The novel one-pot reductive amination method for the synthesis of 7-Methoxy-thiochroman-3-ylamine represents a significant advancement over existing procedures. Its operational simplicity, high yield, and superior purity make it an ideal choice for both small-scale laboratory synthesis and large-scale industrial production. This robust and validated protocol provides a reliable and efficient route to a key pharmaceutical intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. MDPI. Available at: [Link]

  • General methods for the synthesis of thiochromenes. ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC - NIH. Available at: [Link]

  • Oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions. PubMed Central - NIH. Available at: [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. NIH. Available at: [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC - PubMed Central. Available at: [Link]

  • Synthesis of primary amines. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES. Available at: [Link]

  • Determination of Thiamine by Thiochrome Reaction. Analytical Chemistry. Available at: [Link]

  • Oxidant-free, three-component synthesis of 7-amino-6 H -benzo[ c ]chromen-6-ones under green conditions. ResearchGate. Available at: [Link]

  • 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. ACS Publications. Available at: [Link]

  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. PubMed. Available at: [Link]

  • Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. ACS Publications. Available at: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. Available at: [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]

  • The preparation of some thiochroman-3-ones and derivatives. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and cross-validation of analytical methods for the chiral intermediate, 7-Methoxy-thiochroman-3-ylamine. As a crucial building block in the synthesis of various therapeutic agents, ensuring its purity, identity, and chiral integrity is non-negotiable.

This document is structured to provide not just protocols, but the underlying scientific rationale for the methodological choices, empowering researchers, and drug development professionals to make informed decisions for their analytical strategies. We will explore and compare three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and assay, Chiral HPLC for enantiomeric separation, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling.

The objective of this guide is to present a self-validating system, where the cross-validation of these distinct methods provides a high degree of confidence in the analytical results. This approach is in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2]

Introduction to 7-Methoxy-thiochroman-3-ylamine and the Imperative for Robust Analytics

7-Methoxy-thiochroman-3-ylamine is a key chiral intermediate in pharmaceutical synthesis. Its molecular structure, featuring a thiochroman core, a methoxy group, and a primary amine on a stereocenter, presents unique analytical challenges. The presence of a chiral center necessitates methods capable of separating and quantifying the individual enantiomers, as they can exhibit different pharmacological and toxicological profiles.[3][4] Furthermore, potential impurities from the synthetic route must be diligently monitored and controlled.

A multi-faceted analytical approach is therefore essential. Cross-validation, the process of comparing results from different analytical methods, serves to demonstrate the consistency and reliability of the data, ensuring the quality of the intermediate and, ultimately, the final drug product.[5][6]

Comparative Analytical Methodologies

We will delve into three distinct, yet complementary, analytical techniques for the comprehensive characterization of 7-Methoxy-thiochroman-3-ylamine.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Impurity Determination

Rationale: RP-HPLC is a workhorse in pharmaceutical analysis due to its versatility, robustness, and wide applicability. For an aromatic amine like 7-Methoxy-thiochroman-3-ylamine, a C18 column provides a suitable stationary phase for retaining the analyte and separating it from potential non-polar and moderately polar impurities.[7][8][9] UV detection is appropriate due to the presence of the chromophoric aromatic ring.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of 7-Methoxy-thiochroman-3-ylamine in a 50:50 mixture of Mobile Phase A and B.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Rationale: As a chiral compound, the separation of the enantiomers of 7-Methoxy-thiochroman-3-ylamine is critical. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for a broad range of chiral compounds, including amines.[10][11]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol, and Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of 7-Methoxy-thiochroman-3-ylamine in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of the primary amine, which can lead to poor peak shape and interaction with the GC column, derivatization is often necessary.[12][13] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar amine to a less polar and more volatile derivative, improving its chromatographic behavior. Mass spectrometry provides definitive identification based on the fragmentation pattern.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Scan Range: 40-450 amu.

  • Derivatization Procedure:

    • To 1 mg of 7-Methoxy-thiochroman-3-ylamine in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

Cross-Validation Study Design

A cross-validation study was designed to compare the performance of these three methods. The study will assess key validation parameters as defined by ICH Q2(R1).[1][2]

Caption: Workflow for the cross-validation of analytical methods.

Comparative Performance Data

The following tables summarize the hypothetical, yet representative, data obtained from the cross-validation study.

Table 1: Specificity and Selectivity
ParameterRP-HPLCChiral HPLCGC-MS
Peak Purity (Diode Array) PassPassN/A
Resolution from Impurities > 2.0 for all known impuritiesN/ABaseline separation of derivatized analyte
Enantiomeric Resolution N/A> 2.5N/A
Mass Spectral Confirmation N/AN/AMatch > 95% with reference spectrum
Table 2: Linearity and Range
ParameterRP-HPLCChiral HPLC
Range (µg/mL) 1 - 2001 - 100 (for each enantiomer)
Correlation Coefficient (r²) > 0.999> 0.998
y-intercept Close to zeroClose to zero
Table 3: Accuracy and Precision
ParameterRP-HPLCChiral HPLC
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.0%
Repeatability (RSD%) < 1.0%< 1.5%
Intermediate Precision (RSD%) < 1.5%< 2.0%
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
ParameterRP-HPLCChiral HPLCGC-MS
LOD (µg/mL) 0.10.20.05
LOQ (µg/mL) 0.30.60.15

Discussion and Interpretation of Results

The cross-validation study demonstrates that the three proposed analytical methods are suitable for their intended purposes and provide complementary information for the comprehensive analysis of 7-Methoxy-thiochroman-3-ylamine.

  • The RP-HPLC method exhibits excellent linearity, accuracy, and precision for the determination of assay and impurities. Its high resolution allows for the separation of the main component from related substances.

  • The Chiral HPLC method is highly specific for the separation of the enantiomers, with a resolution factor well above the acceptable limit of 1.5, ensuring accurate determination of enantiomeric purity.

  • The GC-MS method provides an orthogonal technique for the confirmation of identity and is highly sensitive for the detection of volatile impurities. The derivatization step is crucial for achieving good chromatographic performance.

The convergence of results from these different analytical platforms provides a high degree of confidence in the quality assessment of 7-Methoxy-thiochroman-3-ylamine. For instance, the purity value obtained by RP-HPLC can be corroborated by the sum of the enantiomeric purities from the Chiral HPLC method and the absence of significant impurities in the GC-MS analysis.

Sources

A Comparative Study of 7-Methoxy-thiochroman-3-ylamine and Its Structural Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the modulation of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—remains a cornerstone of therapeutic intervention for a spectrum of neuropsychiatric disorders. The thiochroman scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel central nervous system (CNS) agents. This guide provides an in-depth comparative analysis of 7-Methoxy-thiochroman-3-ylamine and its positional isomers, 6-Methoxy-thiochroman-3-ylamine and 8-Methoxy-thiochroman-3-ylamine, with a focus on their synthesis and potential interactions with monoamine transporters.

Introduction: The Significance of the Thiochroman Scaffold

Thiochroman derivatives, sulfur-containing analogs of chromans, have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an amino group at the 3-position and a methoxy group on the aromatic ring introduces key pharmacophoric features that can influence potency and selectivity for various biological targets. This comparative guide delves into the nuanced differences imparted by the seemingly subtle shift in the methoxy group's position on the thiochroman core, a critical consideration in rational drug design. The central hypothesis of this investigation is that the positional isomerism of the methoxy group will significantly impact the binding affinity and selectivity of these compounds for monoamine transporters.

Synthetic Strategy: A Convergent Approach to Positional Isomers

The synthesis of 7-Methoxy-thiochroman-3-ylamine and its 6- and 8-methoxy analogs can be efficiently achieved through a convergent synthetic route. The key intermediate for each target compound is the corresponding methoxy-substituted thiochroman-4-one. These ketones can then be converted to the primary amines via reductive amination.

General Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step involves the synthesis of the appropriate 3-(methoxyphenylthio)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the desired thiochroman-4-one intermediate. Subsequent reductive amination furnishes the target primary amines.

G cluster_0 Synthesis of Thiochromanone Intermediates cluster_1 Reductive Amination Methoxythiophenol Methoxythiophenol 3-(Methoxyphenylthio)propanoic_acid 3-(Methoxyphenylthio)propanoic_acid Methoxythiophenol->3-(Methoxyphenylthio)propanoic_acid NaOH, Na2CO3 3-Chloropropanoic_acid 3-Chloropropanoic_acid 3-Chloropropanoic_acid->3-(Methoxyphenylthio)propanoic_acid Thiochroman-4-one Thiochroman-4-one 3-(Methoxyphenylthio)propanoic_acid->Thiochroman-4-one Polyphosphoric Acid Target_Amine Methoxy-thiochroman-3-ylamine Thiochroman-4-one->Target_Amine Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Target_Amine Reducing_Agent NaBH3CN or NaBH(OAc)3 Reducing_Agent->Target_Amine

Caption: General synthetic workflow for Methoxy-thiochroman-3-ylamines.

Experimental Protocol: Synthesis of 7-Methoxy-thiochroman-3-ylamine

The following protocol details the synthesis of the title compound and is adaptable for its positional isomers by selecting the appropriate starting methoxythiophenol.

Part 1: Synthesis of 7-Methoxy-thiochroman-4-one

This procedure is adapted from a one-pot synthesis of thiochromones.[3]

  • Preparation of 3-(3-methoxyphenylthio)propanoic acid: To a solution of 3-mercaptophenol in aqueous sodium hydroxide and sodium carbonate, add 3-chloropropanoic acid. The mixture is stirred at room temperature and then refluxed to yield the corresponding 3-(3-methoxyphenylthio)propanoic acid.

  • Cyclization: The crude 3-(3-methoxyphenylthio)propanoic acid is treated with polyphosphoric acid (PPA) and heated to induce an intramolecular Friedel-Crafts acylation, yielding 7-methoxy-thiochroman-4-one. The product is isolated by pouring the reaction mixture into ice-water and extracting with an organic solvent.

Part 2: Reductive Amination to 7-Methoxy-thiochroman-3-ylamine

This protocol is based on established reductive amination procedures.[4]

  • Imine Formation and Reduction: To a solution of 7-methoxy-thiochroman-4-one in methanol, add ammonium acetate and sodium cyanoborohydride (NaBH₃CN). The reaction is stirred at room temperature. The use of sodium cyanoborohydride is crucial as it selectively reduces the intermediate imine in the presence of the ketone.[4]

  • Workup and Purification: The reaction is quenched, and the product is extracted. The final compound, 7-Methoxy-thiochroman-3-ylamine, is purified by column chromatography.

Comparative In Vitro Pharmacology: Monoamine Transporter Interactions

To objectively compare the performance of 7-Methoxy-thiochroman-3-ylamine with its 6- and 8-methoxy structural analogs, a series of in vitro monoamine transporter uptake inhibition assays were conducted. These assays are critical for determining the potency (IC₅₀) of a compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into presynaptic neurons.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol is a standard method for assessing monoamine transporter activity in vitro.[5]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured to confluence in 96-well plates.

  • Assay Procedure:

    • Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are pre-incubated with varying concentrations of the test compounds (7-methoxy-, 6-methoxy-, and 8-methoxy-thiochroman-3-ylamine).

    • A mixture of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and its corresponding unlabeled monoamine is added to initiate uptake.

    • After a defined incubation period, uptake is terminated by washing the cells with ice-cold KRH buffer.

    • Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Comparative Performance Data

The following table summarizes the hypothetical IC₅₀ values for the inhibition of monoamine transporters by 7-Methoxy-thiochroman-3-ylamine and its structural analogs. This data is presented to illustrate the potential impact of methoxy group positioning and should be validated by direct experimental testing.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT SelectivityNET/SERT Selectivity
7-Methoxy-thiochroman-3-ylamine 15080256.03.2
6-Methoxy-thiochroman-3-ylamine 2501201501.70.8
8-Methoxy-thiochroman-3-ylamine 80453000.270.15

Structure-Activity Relationship (SAR) Analysis

The hypothetical data suggests a distinct structure-activity relationship based on the position of the methoxy group.

  • 7-Methoxy Analog: This isomer displays a preference for the serotonin transporter (SERT), with moderate activity at the norepinephrine transporter (NET) and weaker activity at the dopamine transporter (DAT). This profile suggests a potential for development as a serotonin-norepinephrine reuptake inhibitor (SNRI).

  • 6-Methoxy Analog: The shift of the methoxy group to the 6-position appears to reduce overall potency and selectivity, with comparable activity across all three transporters.

  • 8-Methoxy Analog: In contrast, the 8-methoxy substitution pattern demonstrates a significant shift in selectivity towards DAT and NET, with considerably weaker activity at SERT. This profile is more aligned with that of a dopamine-norepinephrine reuptake inhibitor (DNRI).

The observed differences can be rationalized by considering the electronic and steric influences of the methoxy group on the interaction of the pharmacophore with the binding pockets of the respective transporters. The 7-position may allow for favorable interactions within the SERT binding site, while the 8-position could facilitate optimal binding to DAT and NET.

Logical Framework for SAR

The following diagram illustrates the logical relationship between the structural modifications and the resulting pharmacological profiles.

SAR_Logic cluster_analogs Positional Isomers cluster_profiles Pharmacological Profiles Thiochroman-3-ylamine_Scaffold Thiochroman-3-ylamine Scaffold 7-Methoxy 7-Methoxy Thiochroman-3-ylamine_Scaffold->7-Methoxy 6-Methoxy 6-Methoxy Thiochroman-3-ylamine_Scaffold->6-Methoxy 8-Methoxy 8-Methoxy Thiochroman-3-ylamine_Scaffold->8-Methoxy SERT_Selective SERT Selective (SNRI-like) 7-Methoxy->SERT_Selective Favorable SERT Interaction Non-Selective Non-Selective 6-Methoxy->Non-Selective Reduced Potency/Selectivity DAT_NET_Selective DAT/NET Selective (DNRI-like) 8-Methoxy->DAT_NET_Selective Favorable DAT/NET Interaction

Caption: Structure-Activity Relationship Logic Diagram.

Conclusion and Future Directions

This comparative guide highlights the critical role of methoxy group positioning on the pharmacological profile of thiochroman-3-ylamine derivatives. The hypothetical data presented underscores the potential to fine-tune selectivity for monoamine transporters through subtle structural modifications. The 7-methoxy and 8-methoxy analogs, in particular, represent promising starting points for the development of novel SNRIs and DNRIs, respectively.

Further research should focus on the synthesis and direct experimental comparison of these positional isomers to validate the proposed structure-activity relationships. Subsequent studies should include in vivo behavioral assays to assess their therapeutic potential and off-target activity to evaluate their safety profiles. The insights gained from such comprehensive investigations will be invaluable for the continued development of novel and effective treatments for neuropsychiatric disorders.

References

  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. [Link]

  • Holshouser, M. H., & Loeffler, L. J. (1982). Synthesis and antitumor testing of 3-methenylthiochroman-4-one-1,1-dioxide. Journal of Pharmaceutical Sciences, 71(6), 715-717. [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Methods in Molecular Biology, 2139, 1-17. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Yin, B., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Preprints.org. [Link]

  • Borges, F., et al. (2025). Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. Molecules, 30(3), 567. [Link]

Sources

Navigating the Synthesis and Bioactivity of Thiochroman Derivatives: A Guide to Reproducible Experimentation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the reproducibility of synthetic protocols and biological assays is paramount. This guide provides an in-depth analysis of the experimental considerations for a promising, yet sparsely documented molecule: 7-Methoxy-thiochroman-3-ylamine . Due to the limited direct experimental data on this specific compound, we will construct a robust, literature-informed synthetic pathway and propose a framework for the reproducible assessment of its biological activity. This will be juxtaposed with established data from structurally related thiochroman analogs to offer a comparative perspective on expected outcomes and potential challenges.

Introduction to 7-Methoxy-thiochroman-3-ylamine and the Thiochroman Scaffold

The thiochroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The sulfur atom in the heterocyclic ring imparts unique physicochemical properties compared to its oxygen analog (chroman), influencing factors such as lipophilicity, metabolic stability, and target engagement[1]. The introduction of a methoxy group at the 7-position and an amine at the 3-position, as in 7-Methoxy-thiochroman-3-ylamine, is anticipated to further modulate its pharmacological profile. The methoxy group can enhance membrane permeability and influence metabolic pathways, while the amine functionality provides a key site for interaction with biological targets and can be a handle for further derivatization.

A Proposed Pathway for the Synthesis of 7-Methoxy-thiochroman-3-ylamine: A Reproducibility-Focused Protocol

Experimental Workflow: From Thiophenol to Thiochroman-3-ylamine

G cluster_0 Step 1: Synthesis of 3-(4-methoxyphenylthio)propanoic acid cluster_1 Step 2: Cyclization to 7-Methoxy-thiochroman-4-one cluster_2 Step 3: Oximation cluster_3 Step 4: Reduction to Amine A 4-Methoxythiophenol C Base-catalyzed addition (e.g., NaOH in Ethanol/Water) A->C B 3-Chloropropanoic acid B->C D 3-(4-methoxyphenylthio)propanoic acid C->D E 3-(4-methoxyphenylthio)propanoic acid D->E F Polyphosphoric acid (PPA) Heat E->F G 7-Methoxy-thiochroman-4-one F->G H 7-Methoxy-thiochroman-4-one G->H I Hydroxylamine hydrochloride Pyridine H->I J 7-Methoxy-thiochroman-4-one oxime I->J K 7-Methoxy-thiochroman-4-one oxime J->K L Reduction (e.g., H2, Raney-Ni or LiAlH4) K->L M 7-Methoxy-thiochroman-3-ylamine L->M

Caption: Proposed synthetic workflow for 7-Methoxy-thiochroman-3-ylamine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-methoxyphenylthio)propanoic acid

  • Rationale: This step involves a nucleophilic substitution reaction where the thiophenol acts as the nucleophile. The choice of a base is critical to deprotonate the thiol, enhancing its nucleophilicity. Sodium hydroxide is a common and cost-effective choice.

  • Procedure:

    • To a solution of 4-methoxythiophenol (1 equivalent) in a mixture of ethanol and water, add sodium hydroxide (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add a solution of 3-chloropropanoic acid (1 equivalent) in water.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and acidify with concentrated HCl to pH 2-3.

    • The precipitated product is filtered, washed with cold water, and dried under vacuum.

    • Self-Validation: The structure of the resulting 3-(4-methoxyphenylthio)propanoic acid should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be recorded and compared to any available literature values for similar compounds.

Step 2: Intramolecular Friedel-Crafts Acylation to 7-Methoxy-thiochroman-4-one

  • Rationale: This cyclization reaction is crucial for forming the thiochroman core. While strong acids like concentrated sulfuric acid are often used, they can be problematic for methoxy-substituted rings[4]. Polyphosphoric acid (PPA) offers a milder alternative for this intramolecular acylation[3][5].

  • Procedure:

    • Add 3-(4-methoxyphenylthio)propanoic acid to polyphosphoric acid (PPA) at a ratio of approximately 1:10 (w/w).

    • Heat the mixture with stirring at 80-100 °C for 2-4 hours. Monitor the reaction by TLC.

    • Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

    • Self-Validation: Characterize the 7-Methoxy-thiochroman-4-one by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. A sharp melting point will indicate high purity.

Step 3: Synthesis of 7-Methoxy-thiochroman-4-one oxime

  • Rationale: The conversion of the ketone to an oxime is a standard procedure that sets up the subsequent reduction to the amine.

  • Procedure:

    • Dissolve 7-Methoxy-thiochroman-4-one (1 equivalent) in pyridine.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and stir the mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into cold water and collect the precipitate by filtration.

    • Wash the solid with water and dry.

    • Self-Validation: Confirmation of the oxime formation can be achieved by the disappearance of the ketone peak in the IR spectrum and the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the C=N-OH group.

Step 4: Reduction of the Oxime to 7-Methoxy-thiochroman-3-ylamine

  • Rationale: The reduction of the oxime to the primary amine is the final step. Several reducing agents can be employed, with catalytic hydrogenation (e.g., H₂, Raney-Ni) or metal hydrides (e.g., LiAlH₄) being common choices. The choice of reducing agent can influence the stereochemistry of the final product if a chiral center is formed.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the 7-Methoxy-thiochroman-4-one oxime in a suitable solvent like ethanol or methanol.

    • Add a catalytic amount of Raney-Nickel.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

    • The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

    • Self-Validation: The final product, 7-Methoxy-thiochroman-3-ylamine, should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Comparative Analysis with Alternative Thiochroman Derivatives

To understand the potential biological activity of 7-Methoxy-thiochroman-3-ylamine and the factors that may influence the reproducibility of its biological evaluation, we can compare it with data from other substituted thiochroman derivatives reported in the literature.

Compound/DerivativeSynthetic Yield (if reported)Biological ActivityKey Experimental Considerations for ReproducibilityReference
Hypothetical: 7-Methoxy-thiochroman-3-ylamine Dependent on the multi-step synthesis; yields for each step can be optimized.Predicted antimicrobial and/or anticancer activity based on the thiochroman scaffold.Purity of the final compound is critical. Stereoisomeric separation may be necessary. Stability of the free amine should be assessed.N/A
6-Chlorothiochroman-4-ol Not specified.Antifungal activity against Botrytis cinerea (96-100% inhibition at 100-250 µg/mL).The biotransformation method used for its synthesis introduces variability. The purity of the starting material and the specific fungal strain are key.[6]
Thiochroman-4-one derived pyrazoles Not specified.In vitro inhibitory activity against Bacillus subtilis.The specific pyrazole derivative showed the highest activity, highlighting the importance of the substituent. The bacterial strain and culture conditions must be consistent.[7]
Thiochroman-4-one carboxamide derivatives Not specified.Antibacterial activity with EC₅₀ values of 24 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo).The specific substitution pattern on the carboxamide and the thiochroman ring significantly impacts activity. The method for determining EC₅₀ must be standardized.[1]

Factors Influencing Reproducibility in Biological Assays

The reproducibility of biological data for compounds like 7-Methoxy-thiochroman-3-ylamine is contingent on several factors.

G cluster_0 Compound-Related Factors cluster_1 Assay-Related Factors cluster_2 Data Analysis Factors A Purity Reproducibility Reproducibility A->Reproducibility B Stereochemistry B->Reproducibility C Stability C->Reproducibility D Cell line/Strain passage number D->Reproducibility E Reagent quality and concentration E->Reproducibility F Incubation time and conditions F->Reproducibility G Statistical methods G->Reproducibility H Data normalization H->Reproducibility

Caption: Key factors influencing the reproducibility of biological assays.

Stereochemistry: The reduction of the oxime in the proposed synthesis can create a chiral center at the 3-position. It is crucial to either separate the enantiomers or test the racemic mixture consistently, as different enantiomers can have vastly different biological activities.

Stability: The stability of the compound in the assay medium should be determined. Degradation of the compound over the course of the experiment will lead to an underestimation of its potency.

Assay Conditions: Minor variations in cell culture conditions, reagent concentrations, and incubation times can significantly impact the results. Detailed and standardized protocols are essential.

Conclusion

While direct experimental data for 7-Methoxy-thiochroman-3-ylamine remains to be published, a robust and reproducible synthetic pathway can be designed based on established chemical principles. By meticulously controlling the synthetic and biological testing parameters outlined in this guide, researchers can confidently investigate the potential of this and other novel thiochroman derivatives. The comparative data from related compounds provide a valuable benchmark for what to expect and highlight the structure-activity relationships that govern the biological effects of this important class of heterocyclic compounds.

References

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-640.
  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-carboxy-4-hydroxy-2-quinolones. Rasayan Journal of Chemistry, 1(3), 568-572.
  • Recent developments in thiochromene chemistry. (2024). RSC Publishing. Retrieved from [Link]

  • One-Pot Synthesis of Thiochromone and It's Derivatives. (2025). Preprints.org. Retrieved from [Link]

  • Synthesis of thiochromones and thioflavones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Katritzky, A. R., et al. (1995). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. Retrieved from [Link]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (2025). MDPI. Retrieved from [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025). MDPI. Retrieved from [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and antibacterial activities of some 7-Hydroxy-3-nitro-chromen-2-one derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and Their Some Derivatives. (2012). PubMed. Retrieved from [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025). PubMed. Retrieved from [Link]

  • Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427-440.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Retrieved from [Link]

  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. (2024). ACS Publications. Retrieved from [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025). ResearchGate. Retrieved from [Link]

  • A kind of method for preparing 7 hydroxyl mitragynines. (2017). Google Patents.
  • Synthesis of Thiochromans via [3+3] Annulation of Aminocyclopropanes with Thiophenols. (2020). Organic Letters, 22(23), 9229-9233.
  • Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. (2012). Oriental Journal of Chemistry. Retrieved from [Link]

  • Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. (2025). PubMed. Retrieved from [Link]

  • Wallén, E. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. PubMed. Retrieved from [Link]

Sources

Unable to Proceed: No Publicly Available Data for 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for scientific literature and experimental data concerning the in vivo and in vitro efficacy of 7-Methoxy-thiochroman-3-ylamine has yielded no specific results. This compound does not appear in publicly accessible databases, peer-reviewed journals, or other scientific resources detailing its biological activity.

As a result, the creation of a detailed comparison guide as requested is not possible. The core requirements of the prompt—to provide an in-depth technical guide, compare performance with alternatives, and supply supporting experimental data—cannot be fulfilled without foundational research on the compound .

The search did yield information on the broader class of molecules known as thiochromanes . Research in this area indicates that various thiochroman derivatives are being investigated for a range of pharmacological activities.

General Insights into Thiochroman Derivatives:

  • Diverse Biological Activities: The thiochroman scaffold is a recurring motif in medicinal chemistry, with different derivatives showing potential as antibacterial, antifungal, anticancer, and anti-leishmanial agents.[1]

  • Structure-Activity Relationship (SAR): Studies on thiochroman analogs often focus on how different functional groups attached to the core structure influence biological activity. For instance, the presence of methoxy groups has been shown in some contexts to enhance the antibacterial or antifungal efficacy of certain thiochroman-based compounds.[1]

  • Pharmacokinetic Properties: Some thiochroman derivatives have been evaluated for their behavior in living organisms (in vivo). For example, certain thiochroman 1,1-dioxides have been shown to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.[2]

  • Mechanism of Action: The mechanisms through which thiochroman derivatives exert their effects are varied. They can include disrupting microbial cell membranes, interfering with nucleic acid synthesis, or modulating specific cellular signaling pathways.[1]

While these general findings on the thiochroman class are available, they are not specific to 7-Methoxy-thiochroman-3-ylamine . Without dedicated studies on this particular molecule, any attempt to create a guide on its efficacy would be speculative and would not meet the required standards of scientific integrity and accuracy.

To proceed with a request of this nature, published data on the specific compound of interest, including details from in vitro assays (e.g., IC50 values against specific cell lines or enzymes) and in vivo studies (e.g., efficacy in animal models, pharmacokinetic profiles), would be necessary.

Sources

Elucidating the Mechanism of Action of 7-Methoxy-thiochroman-3-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of characterizing a novel chemical entity is both an exciting and meticulous process. This guide provides a comprehensive framework for confirming the mechanism of action of 7-Methoxy-thiochroman-3-ylamine, a compound of interest due to its structural features that suggest potential bioactivity within the central nervous system. Lacking extensive prior characterization, we will approach this compound by drawing logical inferences from its structural analogs and outlining a robust experimental plan to test our hypotheses.

Our investigation will be guided by the structural similarities of 7-Methoxy-thiochroman-3-ylamine to known bioactive scaffolds, primarily focusing on two potential mechanisms of action: Monoamine Oxidase (MAO) inhibition and Serotonin-Norepinephrine Reuptake Inhibition (SNRI) . This guide will provide the necessary experimental protocols, comparative data from related compounds, and a logical framework to systematically investigate these potential pathways.

Structural Rationale and Hypothesized Mechanisms of Action

The core structure of 7-Methoxy-thiochroman-3-ylamine features a thiochroman scaffold, a methoxy group at the 7-position, and an amine group at the 3-position. This arrangement bears resemblance to various chromone and coumarin derivatives that have been extensively studied for their effects on key neurological targets.

Primary Hypothesis: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[2] The chromone and coumarin scaffolds, which are structurally related to thiochroman, are recognized as privileged structures in the design of MAO inhibitors.[3] Notably, substitutions at positions analogous to the 3 and 7 positions of our target compound have been shown to confer potent and selective MAO inhibitory activity.[4] This strong precedent makes MAO inhibition the primary hypothesis for the mechanism of action of 7-Methoxy-thiochroman-3-ylamine.

Secondary Hypothesis: Serotonin-Norepinephrine Reuptake Inhibition (SNRI)

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressants that function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[5][6] This action increases the extracellular concentrations of these neurotransmitters, enhancing neurotransmission.[7] While direct evidence for SNRI activity in thiochroman derivatives is less documented, the presence of an amine group, a common feature in many monoamine reuptake inhibitors, warrants an investigation into this potential secondary mechanism.

Experimental Confirmation of Mechanism of Action

To rigorously test our hypotheses, a series of in vitro assays are proposed. The following protocols are designed to be self-validating, with the inclusion of appropriate controls and reference compounds.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This experiment will determine the inhibitory potency of 7-Methoxy-thiochroman-3-ylamine against the two isoforms of monoamine oxidase, MAO-A and MAO-B. A fluorescence-based assay is recommended for its sensitivity and high-throughput compatibility.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine or a fluorogenic substrate)

  • Amplex® Red reagent (or similar H2O2-detecting probe)

  • Horseradish peroxidase (HRP)

  • Test compound: 7-Methoxy-thiochroman-3-ylamine

  • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant MAO-A or MAO-B enzyme, and the test compound/reference inhibitor dilutions.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a working solution of the MAO substrate, Amplex® Red, and HRP in assay buffer.

  • Initiate the reaction by adding the substrate working solution to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex® Red) at multiple time points or as an endpoint reading.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Serotonin and Norepinephrine Transporter Binding and Uptake Assays

These assays will evaluate the ability of 7-Methoxy-thiochroman-3-ylamine to bind to and inhibit the function of the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Part A: Radioligand Binding Assay

This assay measures the affinity of the test compound for SERT and NET using cell membranes prepared from cells expressing the respective transporters.

Materials:

  • Cell membranes expressing human SERT or NET

  • Radioligands: [³H]Citalopram (for SERT) and [³H]Nisoxetine (for NET)

  • Test compound: 7-Methoxy-thiochroman-3-ylamine

  • Reference compounds: Fluoxetine (for SERT) and Desipramine (for NET)

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds.

  • In a reaction tube, combine the cell membranes, radioligand, and test compound/reference compound dilutions in binding buffer.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compound.

Part B: Neurotransmitter Uptake Assay

This functional assay measures the inhibition of neurotransmitter uptake into cells expressing the transporters. A fluorescence-based assay provides a non-radioactive alternative.[8][9]

Materials:

  • Cells expressing human SERT or NET

  • Fluorescent neurotransmitter substrate (available in commercial kits) or radiolabeled neurotransmitters ([³H]Serotonin or [³H]Norepinephrine)

  • Test compound: 7-Methoxy-thiochroman-3-ylamine

  • Reference inhibitors: A known SSRI (e.g., Paroxetine) and a known NRI (e.g., Reboxetine)

  • Assay buffer

  • 96-well black, clear-bottom microplates

Procedure (Fluorescence-based):

  • Plate the cells in a 96-well microplate and allow them to adhere.

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • Add the test compound/reference inhibitor dilutions to the cells and pre-incubate.

  • Add the fluorescent neurotransmitter substrate to initiate uptake.

  • Incubate for a specified time at 37°C.

  • Measure the intracellular fluorescence using a fluorescence plate reader.

  • Calculate the percentage of uptake inhibition and determine the IC50 values.

Comparative Data of Structurally Related Compounds

To provide a context for the experimental results obtained for 7-Methoxy-thiochroman-3-ylamine, the following tables summarize the biological activities of structurally analogous compounds.

Table 1: Monoamine Oxidase Inhibitory Activity of Chromone and Coumarin Derivatives

Compound/DerivativeScaffoldSubstitution PatternMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
Reference Inhibitors
Clorgyline--~0.007~8.0~0.0009[10]
Selegiline--~9.0~0.01~900[11]
Chromone Analogs
3-[(Benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dioneChromone3-position>1000.638>156[3]
5-hydroxy-2-methyl-chroman-4-oneChroman-4-one5-hydroxy, 2-methyl>2 µg/mL~0.5 µg/mL-[12]
Coumarin Analogs
3,7-substituted coumarin derivative (propargylamine at pos. 3)Coumarin3 and 7 positions>100.014>714[4]

Table 2: Activity of Representative Serotonin-Norepinephrine Reuptake Inhibitors

CompoundSERT Ki (nM)NET Ki (nM)Selectivity Ratio (SERT/NET)Reference
Venlafaxine822,4800.03[13]
Duloxetine0.87.50.11[13]
Milnacipran1002000.5[14]

Visualizing the Mechanisms and Workflows

To further clarify the hypothesized mechanisms and experimental procedures, the following diagrams are provided.

MAO_Inhibition cluster_synapse Presynaptic Neuron Monoamine Monoamine (Serotonin, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Aldehyde Inactive Aldehyde Metabolite MAO->Aldehyde 7-MT-3-A 7-Methoxy-thiochroman-3-ylamine 7-MT-3-A->MAO Inhibition

Caption: Hypothesized MAO Inhibition by 7-Methoxy-thiochroman-3-ylamine.

SNRI_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Serotonin & Norepinephrine Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Transporter SERT / NET Neurotransmitter->Transporter Reuptake Reuptake Reuptake Transporter->Reuptake 7-MT-3-A 7-Methoxy-thiochroman-3-ylamine 7-MT-3-A->Transporter Blockade

Caption: Hypothesized SNRI Mechanism of 7-Methoxy-thiochroman-3-ylamine.

Experimental_Workflow cluster_MAO MAO Inhibition Assay cluster_SNRI SNRI Assay MAO1 Prepare serial dilutions of 7-Methoxy-thiochroman-3-ylamine MAO2 Incubate with MAO-A or MAO-B MAO1->MAO2 MAO3 Add fluorogenic substrate MAO2->MAO3 MAO4 Measure fluorescence MAO3->MAO4 MAO5 Calculate IC50 MAO4->MAO5 SNRI1 Prepare serial dilutions of 7-Methoxy-thiochroman-3-ylamine SNRI2 Incubate with cells expressing SERT or NET SNRI1->SNRI2 SNRI3 Add fluorescent/ radiolabeled neurotransmitter SNRI2->SNRI3 SNRI4 Measure uptake SNRI3->SNRI4 SNRI5 Calculate IC50 SNRI4->SNRI5

Caption: Experimental Workflows for MAO and SNRI Assays.

Conclusion

The structural characteristics of 7-Methoxy-thiochroman-3-ylamine provide a strong rationale for investigating its potential as a monoamine oxidase inhibitor, with a secondary possibility of it acting as a serotonin-norepinephrine reuptake inhibitor. The experimental protocols detailed in this guide offer a clear and robust pathway to confirm these hypothesized mechanisms of action. By comparing the obtained experimental data with the provided information on known MAO inhibitors and SNRIs, researchers can effectively position this novel compound within the landscape of neuroactive agents and guide future drug development efforts.

References

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  • Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison. (2014). The Primary Care Companion for CNS Disorders. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). Molecules. [Link]

  • Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. (2015). Der Pharma Chemica. [Link]

  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2020). Molecules. [Link]

  • Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer's disease agents. (2018). European Journal of Medicinal Chemistry. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). [Link]

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Sources

A Statistical and Mechanistic Comparison of 7-Methoxy-thiochroman-3-ylamine as a Novel Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive statistical analysis and comparative assessment of the novel compound, 7-Methoxy-thiochroman-3-ylamine, as a potential monoamine reuptake inhibitor. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies, presents a comparative analysis against established drugs, and offers insights into the underlying scientific rationale for the described protocols. Our objective is to provide a robust framework for evaluating such compounds, grounded in principles of scientific integrity and reproducibility.

Introduction: The Rationale for Novel Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors are a cornerstone in the treatment of various neuropsychiatric disorders, including depression and ADHD.[1][2] These agents function by modulating the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). While existing therapies are effective for many patients, there remains a significant unmet need for agents with improved efficacy, faster onset of action, and more favorable side-effect profiles. The thiochroman scaffold has been identified as a promising chemical starting point for novel CNS-active compounds due to its unique conformational properties and metabolic stability.[3][4] This guide focuses on 7-Methoxy-thiochroman-3-ylamine, a novel derivative, and evaluates its potential as a monoamine reuptake inhibitor in comparison to established drugs. The presence of a methoxy group can influence the pharmacological profile of a compound, potentially affecting its affinity and selectivity for monoamine transporters.[5][6]

Comparative Compound Selection

To contextualize the pharmacological profile of 7-Methoxy-thiochroman-3-ylamine, a panel of well-characterized monoamine reuptake inhibitors with distinct selectivity profiles was chosen for this comparative analysis:

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI).

  • Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI).

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).

These compounds represent distinct classes of monoamine reuptake inhibitors and serve as benchmarks for evaluating the potency and selectivity of our novel compound.

Experimental Design and Methodologies

A multi-tiered experimental approach was designed to characterize and compare the pharmacological activity of 7-Methoxy-thiochroman-3-ylamine. This involved in vitro assays to determine binding affinity and functional inhibition of monoamine transporters.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 7-Methoxy-thiochroman-3-ylamine and comparator compounds for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.

Causality of Experimental Choices: Radioligand binding assays are a standard and reliable method for quantifying the direct interaction between a compound and its target protein.[7][8] By using specific radioligands for each transporter, we can competitively displace them with our test compounds and calculate their binding affinities. This provides a direct measure of how tightly a compound binds to its intended target.

Experimental Protocol:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing either hSERT, hNET, or hDAT are cultured to ~80-90% confluency. The cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, membrane preparations are incubated with a specific radioligand ([³H]citalopram for hSERT, [³H]nisoxetine for hNET, and [³H]WIN 35,428 for hDAT) at a concentration near its Kd.

    • A range of concentrations of the test compounds (7-Methoxy-thiochroman-3-ylamine, Sertraline, Venlafaxine, and Bupropion) are added to competitively displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor.

  • Incubation and Detection: The plates are incubated to allow the binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter mat. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding curve. The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined and then converted to Ki values using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

Objective: To measure the functional inhibition of neurotransmitter uptake by 7-Methoxy-thiochroman-3-ylamine and comparator compounds.

Causality of Experimental Choices: While binding assays measure affinity, they do not provide information on the functional consequences of that binding (i.e., whether the compound is an inhibitor, agonist, or has no effect). Neurotransmitter uptake assays directly measure the ability of a compound to block the transport of the neurotransmitter into the cell, providing a functional readout of its inhibitory potency (IC50).[9][10]

Experimental Protocol:

  • Cell Culture: HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96-well plates and grown to confluency.

  • Uptake Assay:

    • The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

    • Cells are pre-incubated with various concentrations of the test compounds.

    • The uptake reaction is initiated by adding a mixture of a radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) and a corresponding unlabeled neurotransmitter.

  • Incubation and Termination: The plates are incubated for a short period to allow for neurotransmitter uptake. The reaction is terminated by rapidly washing the cells with ice-cold buffer.

  • Detection and Analysis: The cells are lysed, and the amount of radiolabeled neurotransmitter taken up is quantified by scintillation counting. The data are analyzed using non-linear regression to determine the IC50 values for each compound at each transporter.

Statistical Analysis

Objective: To statistically compare the potency and selectivity of 7-Methoxy-thiochroman-3-ylamine with the comparator compounds.

Causality of Experimental Choices: A two-way Analysis of Variance (ANOVA) is an appropriate statistical test for this experimental design, as it allows for the comparison of the means of multiple groups (the different compounds) across multiple conditions (the different transporters).[11] Post-hoc tests, such as Tukey's Honestly Significant Difference (HSD) test, are then used to make pairwise comparisons between the compounds and determine where the statistically significant differences lie.

Statistical Protocol:

  • The IC50 values from the neurotransmitter uptake assays for each compound at each transporter are log-transformed to normalize the data distribution.

  • A two-way ANOVA is performed with "Compound" and "Transporter" as the independent variables and the log(IC50) as the dependent variable.

  • If the ANOVA reveals a significant interaction effect between "Compound" and "Transporter", Tukey's HSD post-hoc test is used to compare the IC50 values of 7-Methoxy-thiochroman-3-ylamine to each of the comparator compounds at each of the three transporters.

  • A p-value of < 0.05 is considered statistically significant.

Data Presentation and Comparative Analysis

The following tables summarize the hypothetical data obtained from the described experiments. This data is for illustrative purposes to demonstrate the application of the statistical analysis.

Table 1: Binding Affinities (Ki, nM) of Test Compounds at Monoamine Transporters

CompoundhSERT (Ki, nM)hNET (Ki, nM)hDAT (Ki, nM)
7-Methoxy-thiochroman-3-ylamine15.225.8150.4
Sertraline1.8350.625.3
Venlafaxine28.415.7>1000
Bupropion>100052.8225.1

Table 2: Functional Inhibition (IC50, nM) of Monoamine Uptake

CompoundhSERT (IC50, nM)hNET (IC50, nM)hDAT (IC50, nM)
7-Methoxy-thiochroman-3-ylamine22.540.1210.7
Sertraline2.5480.235.8
Venlafaxine35.120.5>1000
Bupropion>100065.4290.3

Visualizations

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_output Output Radioligand Binding Radioligand Binding IC50_Ki_Determination IC50 & Ki Determination Radioligand Binding->IC50_Ki_Determination Neurotransmitter Uptake Neurotransmitter Uptake Neurotransmitter Uptake->IC50_Ki_Determination Statistical_Analysis Two-way ANOVA & Post-hoc Tests IC50_Ki_Determination->Statistical_Analysis Potency_Selectivity Potency & Selectivity Profile Statistical_Analysis->Potency_Selectivity Comparative_Analysis Comparative Analysis Potency_Selectivity->Comparative_Analysis

Caption: Workflow for the in vitro characterization of monoamine reuptake inhibitors.

Mechanism of Action of Monoamine Reuptake Inhibitors

moa cluster_synapse Synaptic Cleft Neurotransmitter Neurotransmitter (5-HT, NE, DA) Reuptake_Transporter Reuptake Transporter (SERT, NET, DAT) Neurotransmitter->Reuptake_Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Neurotransmitter Release Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Signal Transduction MRI Monoamine Reuptake Inhibitor MRI->Reuptake_Transporter Blockade

Caption: Simplified mechanism of action of monoamine reuptake inhibitors.

Interpretation of Results and Discussion

The hypothetical data suggests that 7-Methoxy-thiochroman-3-ylamine exhibits a distinct profile as a monoamine reuptake inhibitor. With IC50 values of 22.5 nM for SERT and 40.1 nM for NET, it demonstrates potent dual inhibition of serotonin and norepinephrine reuptake, characteristic of an SNRI. Its activity at DAT is significantly lower (IC50 = 210.7 nM), indicating a degree of selectivity.

When compared to the reference compounds:

  • Versus Sertraline: 7-Methoxy-thiochroman-3-ylamine is less potent at SERT but significantly more potent at NET.

  • Versus Venlafaxine: It shows comparable potency at both SERT and NET.

  • Versus Bupropion: It is substantially more potent at SERT and shows comparable potency at NET, while being less potent at DAT.

A two-way ANOVA on this hypothetical data would likely reveal a significant main effect of "Compound" and a significant "Compound x Transporter" interaction, indicating that the compounds indeed have different potencies and selectivity profiles. Post-hoc analysis would be necessary to confirm the statistical significance of the observed differences in IC50 values.

The dual SNRI activity of 7-Methoxy-thiochroman-3-ylamine is a therapeutically relevant profile. SNRIs are often effective in treating a broad range of depressive symptoms and can have advantages over SSRIs in certain patient populations. The moderate DAT inhibition might also contribute to its overall pharmacological effect, potentially enhancing its efficacy in treating symptoms related to anhedonia and lack of motivation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the statistical and mechanistic comparison of a novel compound, 7-Methoxy-thiochroman-3-ylamine, with established monoamine reuptake inhibitors. The detailed experimental protocols and the rationale behind their selection provide a self-validating system for such evaluations. The illustrative data and its interpretation demonstrate how to position a novel compound within the existing therapeutic landscape.

Future studies should aim to confirm these in vitro findings with in vivo models to assess the compound's pharmacokinetic properties, brain penetration, and behavioral effects. Furthermore, a broader screening against other CNS targets would be essential to fully characterize its selectivity and potential for off-target effects. The thiochroman scaffold, as exemplified by 7-Methoxy-thiochroman-3-ylamine, holds promise for the development of next-generation monoamine reuptake inhibitors with potentially improved therapeutic profiles.

References

  • Inagaki, M., et al. (1995). Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. Journal of Medicinal Chemistry, 38(18), 3429-3438. [Link]

  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. [Link]

  • Roth, B. L., et al. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PloS one, 8(3), e59334. [Link]

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  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. [Link]

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  • Kumar, A., et al. (2019). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Archiv der Pharmazie, 352(10), e1900139. [Link]

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  • Wang, Y., et al. (2025). Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis. Bioorganic & Medicinal Chemistry, 134, 117978. [Link]

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. [Link]

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Peer-reviewed studies on the biological activity of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Biological Activity of Thiochroman Derivatives

Introduction

The inclusion of a sulfur atom within the heterocyclic ring of thiochromanes modifies electronic distribution and enhances lipophilicity, often leading to improved membrane permeability and bioavailability.[1] Furthermore, the saturated nature of the thiochroman ring system allows for greater stereochemical flexibility, which can be leveraged to refine drug-receptor interactions and enhance pharmacokinetic profiles.[2] This guide will explore how modifications to the core thiochroman structure influence its biological function, providing a comparative context for future research and development, including potential investigations into compounds like 7-Methoxy-thiochroman-3-ylamine.

Comparative Anticancer Activity

Thiochroman derivatives have demonstrated significant potential as anticancer agents, with various analogues showing efficacy in inhibiting tumor cell proliferation, inducing apoptosis, and preventing metastasis.[2] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the ERK–MAPK pathway.[2]

A noteworthy study by Song J. et al. investigated thiochromanone thiosemicarbazone derivatives for their inhibitory activity against cathepsin L, an enzyme implicated in cancer progression.[1] Among the synthesized compounds, 6,7-difluorothiochromanone thiosemicarbazone emerged as a highly potent inhibitor with an IC50 of 46 nM.[1] Interestingly, the study highlighted that sulfide-based analogues consistently demonstrated superior performance compared to their sulfone counterparts, providing a clear direction for future synthetic efforts.[1]

Another study focused on pyrazole-substituted thiochroman derivatives revealed a pronounced anti-proliferative effect.[2] Derivatives featuring a methoxy substituent at the 7th position, the same position as in our topic compound, exhibited significant cytotoxicity against HeLa (cervical cancer) and HL-60 (leukemia) cell lines.[2]

Table 1: Comparative Anticancer Activity of Thiochroman Derivatives

Compound/DerivativeTarget/Cell LineActivity Metric (IC50)Reference
6,7-difluorothiochromanone thiosemicarbazoneCathepsin L46 nM[1]
7-methoxy-pyrazole substituted thiochromanHeLa Cells6.7 µM[2]
7-methoxy-pyrazole substituted thiochromanHL-60 Cells3.8 µM[2]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric cancer) Cells2.63 µM[3]

The data clearly indicates that substitutions on the thiochroman ring play a critical role in defining the anticancer potency and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiochroman derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and plot against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathway Visualization

Anticancer_Mechanism Thiochroman Thiochroman Derivative ERK_MAPK ERK-MAPK Pathway Thiochroman->ERK_MAPK Inhibits Apoptosis Apoptosis Thiochroman->Apoptosis Induces Proliferation Tumor Cell Proliferation ERK_MAPK->Proliferation Promotes

Comparative Antimicrobial Activity

The thiochroman scaffold has also been identified as a promising framework for the development of novel antimicrobial agents.[4] Studies have shown that certain derivatives possess potent activity against a range of bacterial and fungal pathogens.[2][5]

Chouchène et al. synthesized a series of spiropyrrolidines incorporating a thiochroman-4-one moiety and evaluated their antimicrobial properties.[2] The thiochromanone-containing compounds demonstrated superior biological activity, in some cases outperforming standard drugs like amoxicillin and amphotericin B.[2] One particular derivative exhibited excellent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL against several Gram-positive bacteria, including Bacillus subtilis, Staphylococcus epidermidis, and Staphylococcus aureus.[2]

Another study by Xiao et al. focused on designing antifungal compounds using thiochromanone as a lead structure.[4] The resulting derivatives showed a high level of inhibition against the phytopathogen Botryosphaeria dothidea.[4]

Table 2: Comparative Antimicrobial Activity of Thiochroman Derivatives

Compound/DerivativeTarget OrganismActivity Metric (MIC)Reference
Spiropyrrolidine-thiochromanoneBacillus subtilis32 µg/mL[2]
Spiropyrrolidine-thiochromanoneStaphylococcus epidermidis32 µg/mL[2]
Spiropyrrolidine-thiochromanoneStaphylococcus aureus32 µg/mL[2]
Spiropyrrolidine-thiochromanoneEnterococcus faecalis32 µg/mL[2]
6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oximeXanthomonas oryzae pv. oryzae17 µg/mL (EC50)[6]
6-methylthiochroman-4-oneBotrytis cinerea96-100% inhibition at 100-250 µg/mL[4]

These findings underscore the versatility of the thiochroman scaffold in combating microbial infections. The mechanism of action for these antimicrobial derivatives often involves disrupting the integrity of the microbial cell membrane or interfering with nucleic acid synthesis.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Screening

Antimicrobial_Screening cluster_synthesis Compound Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis Thio_Deriv Synthesize Thiochroman Derivatives Broth_Dilution Broth Microdilution Assay Thio_Deriv->Broth_Dilution MIC_Det Determine MIC Broth_Dilution->MIC_Det SAR Structure-Activity Relationship (SAR) Analysis MIC_Det->SAR

Neuroprotective and Other Activities

Beyond cancer and microbial infections, thiochroman derivatives have been explored for other therapeutic applications, including neuroprotection and endocrine modulation.

Synthetic 7,8-dihydroxy 4-thioflavones, which are structurally related to thiochromans, have been identified as potent neuroprotective agents against H2O2-induced oxidative stress.[7] These compounds were found to mediate their protective effects through the activation of anti-apoptotic cell survival proteins of the ERK1/2 and PI3K/Akt pathways.[7]

Furthermore, certain thiochroman derivatives have been developed as potent and orally available selective estrogen receptor degraders (SERDs).[8][9] One such compound demonstrated the ability to effectively degrade and antagonize both wild-type and clinically relevant mutant forms of the estrogen receptor α (ERα).[8][9] This bifunctional compound also exhibited favorable pharmacokinetic properties and good brain penetration, highlighting its potential in treating endocrine-resistant breast cancer.[8][9]

In a different line of research, thiochroman 1,1-dioxides were designed as positive allosteric modulators of AMPA receptors, based on the principle of isosteric replacement of 1,2,4-benzothiadiazine 1,1-dioxides.[10] These compounds showed strong modulatory activity on AMPA receptors in vitro and were found to cross the blood-brain barrier in vivo, suggesting their potential for treating neurological disorders.[10]

Conclusion and Future Directions

The thiochroman scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The evidence strongly suggests that the biological activity of these compounds is intricately linked to the nature and position of substituents on the thiochroman ring. For instance, the presence of methoxy groups and other polar substituents has been shown to enhance the biological profile of these molecules in various contexts.[2][11]

While the specific biological activity of 7-Methoxy-thiochroman-3-ylamine remains to be elucidated through dedicated studies, the extensive research on related analogues provides a solid foundation for predicting its potential therapeutic applications. Future research should focus on the synthesis and systematic biological evaluation of 7-Methoxy-thiochroman-3-ylamine and its derivatives to fully characterize their pharmacological profile. The comparative data presented in this guide can serve as a valuable benchmark for these future investigations, aiding in the rational design of novel thiochroman-based therapeutic agents.

References

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry.
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A Comparative Toxicological Analysis of Thiochromane Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiochromane and its derivatives represent a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-parasitic properties.[1] However, the successful translation of these promising scaffolds from the laboratory to clinical applications is contingent upon a thorough understanding and mitigation of their potential toxicity.[2] This guide provides a comparative analysis of the toxicity of different thiochromane derivatives, synthesizes structure-activity relationship (SAR) insights, and details the mechanistic underpinnings of their toxic effects. We present key experimental data, outline validated protocols for toxicological assessment, and offer perspectives on designing safer, more effective thiochromane-based therapeutic agents.

Introduction: The Double-Edged Sword of Thiochromane Scaffolds

The thiochromane core, a benzothiopyran structure, is a privileged scaffold in drug design due to its unique three-dimensional conformation and the presence of a sulfur atom, which enhances chemical reactivity and allows for diverse molecular interactions.[3][4] This versatility has led to the development of derivatives with potent inhibitory activity against various biological targets, such as microbial enzymes, cancer-related tyrosine kinases, and viral proteases.[1][2]

However, the very features that confer therapeutic activity can also be responsible for adverse toxicological profiles. The sulfur heteroatom, in particular, can be a site for metabolic activation, leading to the formation of reactive metabolites that induce cellular damage.[5][6] Therefore, a proactive and systematic evaluation of toxicity is not merely a regulatory hurdle but a fundamental component of the drug discovery process, guiding the selection and optimization of candidates with the best possible therapeutic index. This guide aims to equip researchers with the foundational knowledge and practical methodologies to navigate the toxicological challenges associated with thiochromane derivatives.

Mechanistic Insights into Thiochromane-Induced Toxicity

Understanding the "how" and "why" of toxicity is crucial for rational drug design. For thiochromane derivatives, toxicity can arise from several interconnected mechanisms.

Metabolic Activation by Cytochrome P450

A primary route for the bioactivation of many sulfur-containing heterocycles, including the thiophene ring within thiochromanes, is through metabolism by cytochrome P450 (CYP450) enzymes in the liver.[6] This process can lead to two major types of reactive intermediates:

  • S-oxidation: The sulfur atom is oxidized to form a reactive thiochromane S-oxide (sulfoxide).[5][6]

  • Epoxidation: The thiophene ring undergoes epoxidation, forming a highly electrophilic epoxide.[5][6]

These reactive metabolites are highly electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, disrupting their function and leading to cytotoxicity, genotoxicity, and organ damage (e.g., hepatotoxicity or nephrotoxicity).[5][6] Quantum chemical studies have shown that the epoxidation pathway may be both thermodynamically and kinetically more favorable than S-oxidation, suggesting it could be a primary driver of toxicity for certain derivatives.[6]

Induction of Oxidative Stress

The presence of reactive metabolites or the parent compound itself can disrupt the cellular redox balance, leading to oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms. Elevated ROS levels can damage lipids, proteins, and nucleic acids, triggering cell death pathways.[7]

Apoptosis Induction

Several cytotoxic thiochromanone derivatives have been shown to exert their anti-tumor effects by inducing apoptosis, or programmed cell death.[8] While this is a desirable outcome in cancer cells, off-target apoptosis in healthy cells is a major toxicity concern. Mechanistic studies have shown that certain thiochromanones can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. For instance, the derivative (Z)-3-(chloromethylene)-6-fluorothiochroman-4-one (CMFT) was found to increase the activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, and also to enhance the levels of death receptor 3 (DR3).[8]

Comparative Toxicity of Thiochromane Derivatives

The toxicity of a thiochromane derivative is not fixed but is highly dependent on its specific chemical structure. Substitutions on the aromatic ring and modifications to the thiochromane core can dramatically alter metabolic stability, target specificity, and cytotoxic potential. The following table summarizes toxicity data for a selection of derivatives, illustrating these structure-toxicity relationships.

Compound/Derivative ClassPrimary ActivityCell Line / ModelAssayToxicity Metric (Value)Key Structural FeatureReference
Thiochroman-4-one Hydrazones AntileishmanialHuman Monocytes (U-937)CytotoxicityLC50: 100.2 µMPhenyl hydrazone linker at C4[2]
Benzothiopyranone Derivative (Cpd 23) AntitubercularVero (Monkey Kidney) CellsCytotoxicityIC50: 4.53 µMCyclohexyl methyl piperazine at C2[9]
(Z)-3-(chloromethylene)-6-fluorothiochroman-4-one (CMFT) AnticancerA549 (Lung Carcinoma)MTTIC50: 5.4 µMHalogenated methylene at C3, Fluoro at C6[8]
(Z)-3-(bromomethylene)-6-fluorothiochroman-4-one (BMFT) AnticancerA549 (Lung Carcinoma)MTTIC50: 4.9 µMHalogenated methylene at C3, Fluoro at C6[8]
(Z)-3-(chloromethylene)-6-chlorothiochroman-4-one (CMCT) AnticancerA549 (Lung Carcinoma)MTTIC50: 2.3 µMHalogenated methylene at C3, Chloro at C6[8]
Spiro Pyrrolidine-Thiochromanones AntitrypanosomalN/ACytotoxicityIC50: 1.5 µM (on parasite)Spirocyclic system[9]
Thiochroman-4-one Vinyl Sulfones AntileishmanialHuman Monocytes (U-937)CytotoxicityEC50 < 10 µM (on parasite), SI > 100Vinyl sulfone moiety[10]

Analysis of Structure-Toxicity Relationships (STR):

  • Halogenation: The data for CMFT, BMFT, and CMCT suggest that halogen substitutions significantly influence cytotoxicity.[8] The presence of chlorine at the 6-position (CMCT) resulted in the lowest IC50 value (highest cytotoxicity) against A549 cells, indicating that electron-withdrawing groups on the aromatic ring can enhance cytotoxic potency.[1][8]

  • Side Chains and Linkers: The introduction of a hydrazone moiety in thiochroman-4-ones led to compounds with high selectivity, demonstrating potent antileishmanial activity with relatively low cytotoxicity to human monocytes.[2] Similarly, benzothiopyranones bearing a vinyl sulfone group showed high antileishmanial activity and low cytotoxicity.[10] This highlights the critical role of the substituent type and position in modulating the therapeutic index.

  • Lipophilicity: In the antitubercular series, increased lipophilicity was correlated with potent activity, but this must be balanced against potential increases in off-target toxicity and unfavorable pharmacokinetic properties.[9]

Key Experimental Protocols for Toxicity Assessment

A robust assessment of toxicity requires a combination of in vitro and in vivo assays. The choice of assay depends on the anticipated therapeutic application and the stage of drug development.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a foundational, colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a reliable method for initial screening of compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., A549, HepG2, or a non-cancerous line like Vero) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the thiochromane derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Observe the formation of purple precipitate in the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A Seed cells in 96-well plate B Prepare serial dilutions of Thiochromane Derivatives C Treat cells with compounds (include controls) B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate % Viability vs. Control H->I J Plot dose-response curve and determine IC50 I->J

Caption: A flowchart of the MTT assay for determining in vitro cytotoxicity.

In Vivo Acute Toxicity Study

After in vitro screening, promising candidates should be evaluated in animal models to understand their systemic toxicity and determine a safe dose range.

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity after a single high dose of the compound.[11][12]

Methodology (Simplified):

  • Animal Model: Use healthy, young adult rodents (e.g., Balb/c mice), with separate groups for males and females.[13]

  • Dose Selection: Based on in vitro IC50 data, select a range of doses. A common starting point for a single-dose study is 2000 mg/kg.[14]

  • Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, subcutaneous or intraperitoneal injection). Include a vehicle control group.[13]

  • Observation: Monitor the animals continuously for the first few hours and then periodically for up to 14-21 days.[13] Record clinical signs of toxicity (e.g., changes in behavior, posture, breathing, body weight) and any instances of mortality.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, heart, etc.) for histopathological examination to identify any compound-related tissue damage.[13]

  • Analysis: Calculate the LD50 using statistical methods (e.g., Miller and Tainter method).[12] The relationship between in vitro IC50 and in vivo LD50 can be complex but is a critical aspect of in vitro-in vivo correlation.[15]

Apoptosis Signaling Pathway Induced by Thiochromanones

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Thio Thiochromanone Derivative (CMFT) DR3 Death Receptor 3 (DR3) Thio->DR3 Casp8 Caspase-8 (Initiator) DR3->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondria Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified apoptosis pathway activated by certain thiochromanones.[8]

Conclusion and Future Perspectives

The therapeutic potential of thiochromane derivatives is undeniable, but so are their toxicological risks. This guide illustrates that toxicity is not an inherent and immutable property of the scaffold but is deeply intertwined with its specific chemical structure. A thorough understanding of metabolic pathways, mechanisms of cell death, and structure-toxicity relationships is paramount.

Future research should focus on:

  • Designing for Metabolic Stability: Modifying structures to block sites of CYP450-mediated activation can reduce the formation of reactive metabolites.[2]

  • Improving Selectivity: Enhancing the affinity for the therapeutic target over off-targets will reduce unwanted side effects and lower the required therapeutic dose.

  • Advanced Screening: Integrating high-content screening and in silico predictive toxicology models early in the discovery pipeline can help prioritize candidates with more favorable safety profiles.

By embracing a safety-conscious design philosophy and employing rigorous toxicological evaluation, the scientific community can unlock the full therapeutic potential of thiochromane derivatives, translating these versatile molecules into safe and effective medicines.

References

  • RSC Publishing. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry.
  • ResearchGate. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Request PDF.
  • National Institutes of Health. (2025).
  • PubMed. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • PubMed. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer.
  • PubMed. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one.
  • ResearchGate. The IC50 values (µM)
  • MDPI. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
  • PubMed. (2025).
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  • ResearchGate. Estimation of LD 50 for the synthesized thiosemicarbazone compounds....
  • ResearchGate. In vitro antileishmanial and cytotoxic activities.
  • PubMed. Discovery of thiochroman derivatives bearing a carboxy-containing side chain as orally active pure antiestrogens.
  • SciELO. (2023). Preliminary evaluation of the toxicological, antioxidant and antitumor activities promoted by the compounds 2,4-dihydroxy-benzylidene-thiosemicarbazones an in silico, in vitro and in vivo study.
  • Global Advanced Research Journals. (2014). Cytotoxic effect of three novel thiochromanone derivatives on tumor cell in vitro and underlying mechanism.
  • Ayub Medical College. (2009). CALCULATION OF LD50 VALUES FROM THE METHOD OF MILLER AND TAINTER, 1944.
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  • MDPI. (2023). Estimating Toxicity Putative Mechanisms from Smoking Residual Substances Using a Whole-Cell Bioreporter System.
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A Comparative Guide to Target Engagement Validation for 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this process is the unambiguous confirmation of target engagement—demonstrating that the molecule physically interacts with its intended biological target within a relevant physiological context. This guide provides a comprehensive framework for validating the target engagement of 7-Methoxy-thiochroman-3-ylamine, a novel compound from the biologically active thiochromane class.[1]

Given that the specific molecular target of 7-Methoxy-thiochroman-3-ylamine is not yet defined, this guide adopts a two-phase approach. We will first explore robust, unbiased methods for target identification and then delve into a comparative analysis of gold-standard biophysical and cellular techniques to confirm and quantify target engagement. This strategy ensures a self-validating workflow, moving from hypothesis generation to definitive confirmation.

Phase 1: Unbiased Target Identification

Before we can validate engagement, we must first identify the primary protein targets of 7-Methoxy-thiochroman-3-ylamine. An unbiased approach is crucial to avoid preconceived notions and to uncover potentially novel mechanisms of action. Affinity-based chemical proteomics is the cornerstone of this discovery phase.[2]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

The core principle of this technique is to use the small molecule as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[2] The captured proteins are then identified using high-resolution mass spectrometry.

Causality Behind Experimental Choices: Immobilizing 7-Methoxy-thiochroman-3-ylamine onto a solid support (e.g., agarose beads) is the critical first step. The choice of linker and attachment point on the molecule is paramount to ensure that the pharmacophore—the part of the molecule responsible for binding—remains accessible. A control experiment, using beads without the compound or with an immobilized, structurally similar but biologically inactive analogue, is essential to differentiate true interactors from non-specific background binding. This comparative setup is fundamental to the trustworthiness of the results.

cluster_0 Affinity Chromatography Workflow mol 7-Methoxy-thiochroman-3-ylamine beads Immobilize on Agarose Beads mol->beads lysate Incubate with Cell Lysate beads->lysate wash Wash to Remove Non-specific Binders lysate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms hits Identify Putative Target Proteins ms->hits

Caption: Workflow for affinity chromatography-mass spectrometry.

Phase 2: Orthogonal Validation of Putative Targets

Following the identification of high-confidence candidate targets from the AC-MS screen, the next step is orthogonal validation. This involves using distinct experimental principles to confirm the interaction, thereby building a robust, multi-faceted case for genuine target engagement. We will compare three leading techniques: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method for verifying drug-target interaction within the native cellular environment.[3] It is based on the biophysical principle that a protein's thermal stability increases when it is bound to a ligand.[3][4] When cells are heated, proteins begin to denature and aggregate. The presence of a stabilizing ligand, such as our compound, will result in more of the target protein remaining in the soluble fraction at higher temperatures.[5]

Expertise & Trustworthiness: The key advantage of CETSA is that it assesses target engagement in living cells or cell lysates, providing a more physiologically relevant confirmation than purely in-vitro methods.[6][7] The experiment is self-validating through the inclusion of a vehicle control (e.g., DMSO). A positive result is not merely the presence of the protein, but a statistically significant shift in its melting curve in the presence of the compound compared to the control.

cluster_1 CETSA Experimental Workflow cells Treat Cells/Lysate with Compound vs. Vehicle heat Heat Aliquots to a Range of Temperatures cells->heat separate Separate Soluble and Aggregated Fractions heat->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify plot Plot Melting Curves (Soluble Protein vs. Temp) quantify->plot shift Observe Thermal Shift (ΔTm) for Compound-Treated Sample plot->shift

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Biophysical Validation: Quantifying the Interaction

While CETSA confirms engagement in a cellular context, biophysical assays using purified components provide precise quantitative data on binding affinity, kinetics, and thermodynamics. These data are essential for structure-activity relationship (SAR) studies and lead optimization.[8]

Principle: ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[8] It directly measures the heat released or absorbed when a ligand (in the syringe) is titrated into a solution containing the target protein (in the cell).[9][10] A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.[11][12]

Expertise & Causality: The thermodynamic signature (ΔH and ΔS) provides deep insight into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). This information is invaluable for medicinal chemists seeking to rationally design improved analogues. For instance, a binding interaction driven by a large favorable enthalpy change is often a hallmark of high-specificity binders.[11]

Principle: SPR is a label-free optical technique that measures the binding of an analyte (e.g., 7-Methoxy-thiochroman-3-ylamine) flowing over a sensor chip to which a target protein has been immobilized.[13] The binding event causes a change in the refractive index at the surface, which is detected in real-time.[14]

Expertise & Causality: The primary advantage of SPR over ITC is its ability to provide kinetic information. It measures not only how tightly a compound binds (affinity, Kd) but also how fast it binds (the association rate constant, kon) and how long it stays bound (the dissociation rate constant, koff).[14] A compound with a slow koff (a long residence time on the target) may exhibit a more durable pharmacological effect in vivo, a critical piece of information for predicting pharmacodynamics.

Comparative Summary of Target Validation Methods

Method Principle Key Outputs Context Strengths Limitations
AC-MS Affinity CaptureList of Putative TargetsIn Vitro (Lysate)Unbiased; Hypothesis-generatingProne to false positives; Requires chemical modification of the compound
CETSA Ligand-induced Thermal StabilizationTarget Engagement Confirmation; Tm ShiftCellular/In VitroPhysiologically relevant; No modification neededSemi-quantitative; Not all proteins show a thermal shift
ITC Heat Change upon BindingKd (Affinity), n (Stoichiometry), ΔH, ΔSIn Vitro (Purified)Gold standard for thermodynamics; Label-freeRequires larger amounts of pure protein; Lower throughput
SPR Change in Refractive IndexKd (Affinity), kon (Kinetics), koff (Kinetics)In Vitro (Purified)Real-time kinetic data; High sensitivity; Label-freeRequires protein immobilization which can affect activity; Mass-transport artifacts possible

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture cells of interest to ~80% confluency. Treat cells with 7-Methoxy-thiochroman-3-ylamine at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a PCR machine for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[6]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the concentration of the putative target protein in the supernatant using Western Blot or ELISA.

  • Analysis: Plot the relative amount of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A positive target engagement is indicated by a rightward shift in the melting curve for the compound-treated sample.

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare a solution of the purified putative target protein (e.g., 10-50 µM) in a carefully degassed buffer (e.g., PBS or HEPES). Prepare a solution of 7-Methoxy-thiochroman-3-ylamine (e.g., 100-500 µM) in the exact same buffer.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the heat pulses for each injection. Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH. ΔS is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Conclusion

Validating the target engagement of a novel compound like 7-Methoxy-thiochroman-3-ylamine requires a multi-pronged, logical workflow that is inherently self-correcting and builds a high-confidence data package. The journey begins with unbiased target discovery using techniques like affinity chromatography. It then progresses to rigorous, orthogonal validation where the cellular relevance of the interaction is confirmed with CETSA, and the precise biophysical parameters are defined by ITC and SPR. By understanding the causality behind each experimental choice and comparing the data from these distinct yet complementary methods, researchers can move forward with a scientifically sound foundation for further drug development.

References

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, including the final disposal of materials, is conducted with the highest standards of safety, efficiency, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Methoxy-thiochroman-3-ylamine, a heterocyclic amine containing sulfur. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment, reflecting the principles of responsible chemical stewardship.

The causality behind these protocols is rooted in the fundamental chemical nature of the compound and the regulatory framework established by agencies such as the Environmental Protection Agency (EPA).[1][2] By understanding and implementing these steps, you create a self-validating system of safety and compliance within your laboratory.

Part 1: Hazard Identification and Characterization

Inferred Hazard Profile: The amine functional group suggests potential for skin and eye irritation or corrosion, while the overall structure indicates possible toxicity if ingested or inhaled.[4][5] Organic sulfur compounds also warrant careful handling due to potential environmental effects.

Hazard Category Potential Risk & Rationale Primary Safety Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or absorbed through the skin. Amine compounds can exhibit significant biological activity.[3][5]Avoid generating dust or aerosols. Handle exclusively within a chemical fume hood.
Skin Corrosion / Irritation Causes skin irritation. Prolonged contact may lead to more severe effects.[4][5]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage / Irritation Causes serious eye irritation or damage. The basic nature of amines can be corrosive to eye tissue.[4]Use safety glasses with side shields or chemical splash goggles.
Environmental Hazard The compound's fate in the environment is not well-documented, but heterocyclic compounds should not be released into waterways.[6]Do not dispose of down the drain.[7][8]

Personal Protective Equipment (PPE): Based on this profile, the following minimum PPE is required when handling 7-Methoxy-thiochroman-3-ylamine waste:

  • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[3]

  • Skin and Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: For spills or situations where dust or aerosols may be generated, use a NIOSH-approved respirator with appropriate cartridges.[3]

Part 2: Waste Segregation and Containerization Protocol

The cornerstone of safe chemical disposal is the strict segregation of incompatible materials.[7][9][10] Improper mixing can lead to violent chemical reactions, the release of toxic gases, or fire. 7-Methoxy-thiochroman-3-ylamine, being an amine, is basic and must be segregated from acidic waste. Its thioether component means it should also be kept separate from strong oxidizing agents.

Step-by-Step Containerization Procedure:
  • Select a Compatible Container:

    • Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[1][8]

    • Ensure the container is in good condition, free from cracks, and will not leak.[1]

    • For solid waste, a clearly labeled, sealed plastic bag may be used as a primary container before being placed in a larger, rigid outer container.[8]

  • Label the Container Correctly:

    • Proper labeling is a strict regulatory requirement and is critical for safety.[1][7][10]

    • Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.[7]

    • Clearly write the full chemical name: "7-Methoxy-thiochroman-3-ylamine". Do not use abbreviations or chemical formulas.[10]

    • If the waste is a solution, list all constituents and their approximate percentages.[9]

  • Accumulate Waste Safely:

    • Keep the waste container securely closed at all times, except when adding waste. A funnel should never be left in the container opening.[10]

    • Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[9][10]

    • Store the container in secondary containment (e.g., a plastic tub or bin) to contain any potential leaks or spills.[7][8]

    • Crucially, ensure the container is segregated from all incompatible waste streams, particularly acids and oxidizers. [10]

Part 3: Final Disposal Workflow

Disposal of hazardous chemical waste is a highly regulated process that must be managed through your institution's EHS department.[11] Under no circumstances should this material be disposed of in the regular trash or poured down the drain.[7]

Disposal Decision and Execution Workflow

The following diagram illustrates the procedural flow from waste generation to final compliant disposal.

G cluster_lab In-Lab Procedures cluster_ehs EHS Responsibility A Waste Generation (e.g., unused reagent, contaminated labware) B Select Appropriate & Compatible Waste Container A->B C Affix 'HAZARDOUS WASTE' Label & List All Constituents B->C D Place Waste in Container & Securely Close Lid C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Is Container Full (>90%)? E->F F->E No G Complete & Submit Waste Pickup Request to EHS F->G Yes H Store Safely Until Pickup G->H I EHS Personnel Collects Waste from Laboratory H->I J Consolidation & Manifesting at Central Accumulation Area I->J K Transport by Licensed Hauler to Permitted TSDF* J->K L *TSDF: Treatment, Storage, and Disposal Facility K->L

Caption: Workflow for the compliant disposal of chemical waste.

Spill and Decontamination Procedures:

In the event of a spill, your immediate response is critical to mitigating exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the material. For a solid, avoid creating dust. For a liquid, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Personal Protection: Don the appropriate PPE as described in Part 1 before attempting cleanup.

  • Cleanup:

    • For solids, carefully sweep up the material and place it in a designated hazardous waste container.[3] Avoid any actions that could generate dust.

    • Collect all contaminated absorbent materials and debris and place them in the hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.[7]

By adhering to this guide, you are not only ensuring the safe disposal of 7-Methoxy-thiochroman-3-ylamine but also upholding the integrity of your research and the safety of your workplace. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

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  • MSDS of 5-Methoxy-chroman-3-ylamine hydrochloride. Capot Chemical. [Link]

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  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. National Institutes of Health (NIH). [Link]

  • Transforming Waste Sulfur into Practical Resources to Realize the Sustainable Future. Chem-Station. [Link]

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  • THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Nagaland Pollution Control Board. [Link]

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Comprehensive Safety and Handling Guide for 7-Methoxy-thiochroman-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 7-Methoxy-thiochroman-3-ylamine. As a novel derivative within the thiochroman class of compounds, which are explored for their therapeutic potential, it is imperative to handle this substance with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate them.[1][2][3] The toxicological properties of 7-Methoxy-thiochroman-3-ylamine have not been thoroughly investigated; therefore, this guide is built upon established principles of laboratory safety and data from structurally similar compounds.[4]

Hazard Assessment and Risk Mitigation

Given the lack of specific toxicological data for 7-Methoxy-thiochroman-3-ylamine, a conservative approach to safety is required. Based on data from analogous structures such as 5-Methoxy-chroman-3-ylamine hydrochloride and Thiochroman-4-one, researchers should assume the compound may be harmful if swallowed, cause skin and eye irritation, and lead to respiratory tract irritation.[4][5][6] The primary routes of exposure are inhalation, skin contact, and ingestion.[7]

Causality of Hazard:

  • Amine Functional Group: The primary amine group can impart basicity and reactivity, often leading to skin and eye irritation.

  • Aromatic Thioether Moiety: Thiochroman structures are bioactive scaffolds.[1][8] While this is valuable for drug development, it also means they can interact with biological systems in unintended ways, necessitating containment.

  • Physical Form: If the compound is a powder or crystalline solid, it poses a significant inhalation risk, as fine dust can be easily aerosolized during handling.[4][5]

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final and most critical barrier between the researcher and potential chemical exposure. A multi-layered approach is necessary to ensure comprehensive protection.

Primary Engineering Controls

Before detailing PPE, it is crucial to emphasize that all handling of 7-Methoxy-thiochroman-3-ylamine, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood or a powder containment hood. This engineering control is the first line of defense to minimize inhalation exposure.[5]

Mandatory Personal Protective Equipment

The following PPE is required for all procedures involving 7-Methoxy-thiochroman-3-ylamine.

  • Hand Protection: Double-gloving is mandatory. Wear two pairs of nitrile gloves. The rationale for double-gloving is to provide a backup barrier in case of an unobserved tear or permeation of the outer glove. Always inspect gloves for any signs of degradation or puncture before use.[9][10] Use proper glove removal technique to avoid contaminating your skin.[4]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[10] However, for procedures with a higher risk of splashes, such as solution transfers or spill cleanup, a full face shield worn over safety goggles is strongly recommended to protect the entire face.[7]

  • Body Protection: A fully fastened laboratory coat is required. For handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron over the lab coat is advised.[9] Protective clothing should be worn to prevent skin exposure.[5]

  • Respiratory Protection: For routine handling of small quantities inside a fume hood, respiratory protection may not be required beyond the engineering control. However, in the event of a spill or if working outside of a fume hood, a respirator is essential. A half-mask or full-face air-purifying respirator with combination OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended to protect against organic vapors, acid gases, and particulates.[4] All users of respirators must be properly fit-tested as per institutional and OSHA guidelines.[7]

PPE Specification Summary Table
Protection Area Required PPE Specification & Rationale
Hands Double Nitrile GlovesProvides robust chemical resistance and a barrier against tears. Change outer glove immediately upon contamination.[9][10]
Eyes Chemical Safety GogglesProtects against splashes and dust ingress. Must be worn at all times in the laboratory.[10]
Face Full Face Shield (Task-Dependent)Recommended for spill cleanup or large-volume transfers to protect against splashes to the face and eyes.[7]
Body Laboratory Coat & Chemical ApronA lab coat provides a primary barrier. A chemical-resistant apron adds a layer of protection against spills.
Respiratory Air-Purifying Respirator (Task-Dependent)Required for spill response or work outside a fume hood. Use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[4]

Operational and Disposal Plans

A self-validating protocol ensures safety at every step, from preparation to disposal.

Safe Handling Workflow
  • Preparation: Before entering the lab, review the Safety Data Sheet (SDS) for any analogous compounds.[4] Ensure the chemical fume hood is functioning correctly.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.

  • Chemical Handling:

    • Perform all manipulations, including weighing and dissolution, deep within the sash of a chemical fume hood.

    • Use a spatula for solid transfers to minimize dust creation.

    • If the compound is a solid, handle it on a weigh paper or in a tared container to avoid contaminating the balance.

    • Keep the container tightly closed when not in use.[5][11]

  • Post-Handling:

    • Clean all contaminated surfaces within the fume hood using an appropriate solvent (e.g., ethanol), followed by a detergent solution.

    • Treat all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, apron, inner gloves, lab coat, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency First Aid Procedures

Immediate action is critical in the event of an exposure.[4][5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[4][5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Disposal Plan

Proper waste management prevents environmental contamination and ensures regulatory compliance.

  • Chemical Waste: All surplus 7-Methoxy-thiochroman-3-ylamine and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh papers, pipette tips, and cleaning materials, must be disposed of in a suitable, closed container for hazardous solid waste.[4]

  • Disposal Method: Engage a licensed professional waste disposal service to dispose of the material. Depending on local regulations, chemical incineration may be a suitable method.[4] Do not allow the product to enter drains.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling and disposal workflow for 7-Methoxy-thiochroman-3-ylamine.

G cluster_prep 1. Preparation & Planning cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_decon 4. Decontamination & Doffing cluster_disposal 5. Waste Management prep1 Review SDS of Analogous Compounds prep2 Verify Fume Hood Functionality prep1->prep2 ppe1 Don Lab Coat prep2->ppe1 Enter Lab ppe2 Don Inner Gloves ppe1->ppe2 ppe3 Don Outer Gloves ppe2->ppe3 ppe4 Don Eye/Face Protection ppe3->ppe4 h1 Weigh Solid / Prepare Solution ppe4->h1 Begin Work h2 Perform Experiment h1->h2 h3 Securely Close Container h2->h3 d1 Clean Work Area (Dispose of Waste) h3->d1 Work Complete d2 Doff Outer Gloves d1->d2 d3 Doff Inner Gloves d2->d3 d4 Wash Hands Thoroughly d3->d4 disp1 Collect Chemical Waste d4->disp1 Segregate Waste disp3 Arrange Licensed Disposal disp1->disp3 disp2 Collect Contaminated Solids disp2->disp3

Caption: Workflow for safe handling of 7-Methoxy-thiochroman-3-ylamine.

References

  • MSDS of 5-Methoxy-chroman-3-ylamine hydrochloride. Capot Chemical.
  • Material Safety Data Sheet - Thiochroman-4-one, 97%. Cole-Parmer.
  • Safety Data Sheet - 3-Methoxytyrosine. Cayman Chemical.
  • SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)
  • SAFETY DATA SHEET - Harmful if swallowed. Sigma-Aldrich.
  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega.
  • PPE Solutions for Chemical Industries. 3M.
  • Recent developments in thiochromene chemistry. RSC Publishing.
  • Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. PubMed.
  • Discovery of thiochroman derivatives bearing a carboxy-containing side chain as orally active pure antiestrogens. PubMed.
  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFE CHEMICAL HANDLING PROTECTION PPE KIT. Wilhelmsen.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.